Product packaging for Vebicorvir(Cat. No.:CAS No. 2090064-66-5)

Vebicorvir

Cat. No.: B611651
CAS No.: 2090064-66-5
M. Wt: 467.4 g/mol
InChI Key: LBJVBJYMZKEREY-UHFFFAOYSA-N
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Description

VEBICORVIR is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12F3N3O4S2 B611651 Vebicorvir CAS No. 2090064-66-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,11,11-trioxo-N-[[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-5H-benzo[b][1,4]benzothiazepine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O4S2/c20-19(21,22)18-24-9-11(30-18)8-23-16(26)10-5-6-15-13(7-10)25-17(27)12-3-1-2-4-14(12)31(15,28)29/h1-7,9H,8H2,(H,23,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJVBJYMZKEREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCC4=CN=C(S4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090064-66-5
Record name Vebicorvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2090064665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEBICORVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16F6055SMG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Interaction of ABI-H0731 and the HBV Core Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between ABI-H0731 (Vebicorvir) and the Hepatitis B Virus (HBV) core protein (HBc). ABI-H0731 is a first-generation HBV core protein inhibitor that has demonstrated significant antiviral activity by targeting the viral capsid assembly process. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to serve as a valuable resource for the scientific community.

Mechanism of Action

ABI-H0731 is a direct-acting antiviral agent that targets the HBV core protein, a crucial component in the viral lifecycle responsible for encapsulating the viral genome.[1][2][3][4] The primary mechanism of action of ABI-H0731 involves the modulation of capsid assembly.[5][6] It binds to the core protein dimers, inducing the formation of aberrant, non-functional capsids that are unable to properly package the pregenomic RNA (pgRNA).[1][3][7] This disruption of pgRNA encapsidation effectively halts the subsequent steps of viral replication, including reverse transcription and the production of new infectious virions.[1][2][3][4]

Furthermore, ABI-H0731 has been shown to have a second antiviral mechanism. It can disrupt incoming nucleocapsids, leading to the premature release of relaxed circular DNA (rcDNA) before it can be delivered to the nucleus of the hepatocyte.[1][2][3][4] This action prevents the formation of new covalently closed circular DNA (cccDNA), the stable viral mini-chromosome that serves as the template for viral transcription and is a key factor in the persistence of HBV infection.[1][2][3][4][5]

Quantitative Data

The following tables summarize the in vitro and clinical data for ABI-H0731, providing a quantitative perspective on its antiviral potency.

Table 1: In Vitro Efficacy of ABI-H0731

ParameterCell Line/SystemEC50 ValueReference
HBV DNA Replication InhibitionHepAD38, HepG2-NTCP, PHH173 nM to 307 nM[1][2][3][4][8]
cccDNA Formation SuppressionDe novo infection models1.84 µM to 7.3 µM[1][2][3][4][9]
pgRNA Production InhibitionNot specified2.68 µM[9]
HBeAg Production InhibitionNot specified4.95 µM[9]
HBsAg Production InhibitionNot specified7.30 µM[9]

Table 2: Clinical Trial Data for ABI-H0731 (Phase 1b, 28-day study)

DoseMean Maximum HBV DNA Decline from Baseline (log10 IU/mL)Reference
100 mg1.7[7][10]
200 mg2.1[7][10]
300 mg2.8[7][10]

Table 3: Long-term Clinical Study Data for ABI-H0731 in Combination with NrtI (HBeAg-positive, treatment-naïve patients)

ParameterMean Reduction (log10 IU/mL)Reference
HBV DNA6.1[11]
HBV RNA3.0[11]
HBeAg≥0.6[11]
HBcrAg>0.8[11]
HBsAg≥0.4[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize the interaction between ABI-H0731 and the HBV core protein.

1. HBV Replication Inhibition Assay

  • Cell Lines:

    • HepAD38: An HBV-inducible cell line where HBV replication is under the control of a tetracycline-off promoter.[8]

    • HepG2-NTCP: A HepG2-derived cell line stably expressing the HBV entry receptor, sodium taurocholate cotransporting polypeptide (NTCP), allowing for de novo infection studies.[8]

    • Primary Human Hepatocytes (PHH): Provide a more physiologically relevant model for HBV infection.[8]

  • Protocol:

    • Seed cells in appropriate culture plates.

    • For HepAD38 cells, induce HBV replication by removing tetracycline from the culture medium.

    • For HepG2-NTCP and PHH cells, infect with HBV at a defined multiplicity of infection (MOI).

    • Treat the cells with a range of concentrations of ABI-H0731.

    • After a specified incubation period (e.g., 4 days), harvest the cells.[1]

    • Extract total cellular DNA.

    • Quantify the levels of HBV DNA using quantitative PCR (qPCR).

    • Calculate the EC50 value, which is the concentration of the compound that inhibits HBV DNA replication by 50%.

2. cccDNA Formation Assay

  • Cell Lines: HepG2-NTCP cells or PHHs are used for de novo infection.

  • Protocol:

    • Infect cells with HBV.

    • Treat the infected cells with ABI-H0731 for a designated period (e.g., 4 days for cccDNA detection).[1][3]

    • Extract Hirt DNA to isolate the low molecular weight episomal DNA, including cccDNA.

    • Analyze the extracted DNA by Southern blotting using an HBV-specific probe to detect cccDNA.

    • Quantify the band density using software like ImageJ to determine the reduction in cccDNA levels.[1][3]

3. Capsid Assembly Assay

  • Method: Size Exclusion Chromatography (SEC) and Transmission Electron Microscopy (TEM).

  • Protocol:

    • Purify recombinant HBV core protein (Cp).

    • Induce capsid assembly in the presence of varying concentrations of ABI-H0731 or a DMSO control.

    • Analyze the assembly products by SEC. The elution profile will show peaks corresponding to dimers, and assembled capsids.

    • Collect fractions from the SEC and visualize them using TEM to observe the morphology of the assembled capsids. In the presence of ABI-H0731, the formation of aberrant, non-icosahedral capsids is expected.[1]

4. pgRNA Encapsidation Assay

  • Method: Northern Blotting.

  • Protocol:

    • Treat HBV-replicating cells (e.g., induced HepAD38 cells) with ABI-H0731.

    • Lyse the cells and treat the lysate with micrococcal nuclease (MNase) to digest any RNA not protected within capsids.

    • Isolate the encapsidated RNA from the treated lysate.

    • Perform Northern blotting using an HBV-specific probe to detect the protected pgRNA.

    • A reduction in the pgRNA signal in ABI-H0731-treated cells indicates inhibition of encapsidation.[1][12]

Visualizations

The following diagrams illustrate the mechanism of action of ABI-H0731 and a typical experimental workflow.

HBV_Lifecycle_and_ABI_H0731_Intervention cluster_Hepatocyte Hepatocyte cluster_Nucleus Nucleus HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating rcDNA_transport rcDNA Transport to Nucleus Uncoating->rcDNA_transport cccDNA_formation cccDNA Formation rcDNA_transport->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA_sRNA pgRNA & sRNAs Transcription->pgRNA_sRNA Translation Translation pgRNA_sRNA->Translation pgRNA_Encapsidation pgRNA Encapsidation pgRNA_sRNA->pgRNA_Encapsidation Core_Protein Core Protein (HBc) Translation->Core_Protein Capsid_Assembly Capsid Assembly Core_Protein->Capsid_Assembly Capsid_Assembly->pgRNA_Encapsidation Reverse_Transcription Reverse Transcription pgRNA_Encapsidation->Reverse_Transcription Nucleocapsid_Maturation Nucleocapsid Maturation Reverse_Transcription->Nucleocapsid_Maturation Nucleocapsid_Maturation->rcDNA_transport Recycling Virion_Release Virion Release Nucleocapsid_Maturation->Virion_Release ABI_H0731 ABI-H0731 ABI_H0731->Uncoating Disrupts Incoming Nucleocapsids ABI_H0731->Capsid_Assembly Induces Aberrant Capsids ABI_H0731->pgRNA_Encapsidation Prevents Encapsidation

Caption: Mechanism of ABI-H0731 in the HBV lifecycle.

Experimental_Workflow_HBV_Replication_Inhibition start Start cell_culture Seed HepG2-NTCP cells start->cell_culture infection Infect with HBV cell_culture->infection treatment Treat with varying concentrations of ABI-H0731 infection->treatment incubation Incubate for 4 days treatment->incubation dna_extraction Extract total cellular DNA incubation->dna_extraction qpcr Quantify HBV DNA by qPCR dna_extraction->qpcr analysis Calculate EC50 value qpcr->analysis end End analysis->end

Caption: Workflow for HBV replication inhibition assay.

Capsid_Assembly_Modulation cluster_Normal_Assembly Normal Capsid Assembly cluster_ABI_H0731_Effect Assembly with ABI-H0731 HBc_dimer1 HBc Dimers Normal_Capsid Functional Nucleocapsid HBc_dimer1->Normal_Capsid pgRNA1 pgRNA pgRNA1->Normal_Capsid HBc_dimer2 HBc Dimers Aberrant_Capsid Aberrant, Empty Capsid HBc_dimer2->Aberrant_Capsid ABI_H0731 ABI-H0731 ABI_H0731->Aberrant_Capsid Binds to HBc dimers

Caption: ABI-H0731 induces aberrant capsid formation.

References

Vebicorvir's Impact on HBV cccDNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Protein Inhibitor's Role in Preventing cccDNA Formation and its Limited Effect on cccDNA Stability

For Immediate Release

This technical guide provides a comprehensive analysis of Vebicorvir (ABI-H0731), a first-generation hepatitis B virus (HBV) core protein inhibitor, and its effects on the formation and stability of covalently closed circular DNA (cccDNA). This document is intended for researchers, scientists, and drug development professionals engaged in the study of HBV and the development of novel antiviral therapies.

Executive Summary

This compound is a direct-acting antiviral that targets the HBV core protein (HBc), a critical component in the viral life cycle. Its primary mechanism of action involves the disruption of pgRNA (pregenomic RNA) encapsidation and the assembly of viral capsids. This interference effectively prevents the formation of new cccDNA, the stable minichromosome in the nucleus of infected hepatocytes that serves as the template for all viral transcripts. While this compound demonstrates potent inhibition of de novo cccDNA formation, current evidence from clinical trials, characterized by viral rebound upon treatment cessation, suggests it does not significantly impact the stability of the pre-existing cccDNA pool. This guide will delve into the molecular mechanisms of this compound, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the key pathways involved.

Mechanism of Action: Preventing cccDNA Establishment

This compound's antiviral activity is centered on its ability to allosterically modulate the HBV core protein. This interaction leads to two key downstream effects that ultimately block the formation of new cccDNA:

  • Inhibition of pgRNA Encapsidation: The HBV core protein assembles into capsids that encapsulate the viral pgRNA and the viral polymerase. This process is essential for reverse transcription of pgRNA into relaxed circular DNA (rcDNA), the direct precursor to cccDNA. This compound binds to the core protein, inducing a conformational change that accelerates capsid assembly, leading to the formation of aberrant, non-functional capsids that are often empty and lack the pgRNA-polymerase complex.[1] By preventing the proper encapsidation of pgRNA, this compound halts the production of new rcDNA-containing nucleocapsids.

  • Disruption of Incoming Capsids: In addition to preventing the formation of new viral particles, this compound can also disrupt the integrity of incoming viral capsids during de novo infection.[2][3] This premature disassembly of capsids in the cytoplasm leads to the release of rcDNA before it can be transported to the nucleus, thereby preventing its conversion into cccDNA.[2][3]

It is important to note that this compound's mechanism is distinct from that of nucleos(t)ide analogues (NrtIs), which inhibit the reverse transcriptase activity of the viral polymerase.[4] This difference in mechanism allows for potential synergistic or additive effects when used in combination therapies.

Quantitative Data on cccDNA Inhibition

The efficacy of this compound in preventing cccDNA formation has been quantified in several preclinical studies. The following table summarizes the key findings:

Cell ModelParameterThis compound ConcentrationResultReference
HepG2-NTCP cellsEC50 for cccDNA formation1.84 μM50% effective concentration to suppress cccDNA formation[2]
Primary Human Hepatocytes (PHHs)EC50 for cccDNA formation7.3 μM50% effective concentration to suppress cccDNA formation[2]
HepG2-NTCP cellscccDNA reduction10 μMSignificant reduction in cccDNA levels[1]
Primary Human Hepatocytes (PHHs)cccDNA reduction3.3 μM and 10 μMInhibition of cccDNA formation[1]

Effect on cccDNA Stability: An Area of Limited Impact

A critical aspect of HBV cure is the elimination of the existing cccDNA reservoir. Current data suggests that first-generation core protein inhibitors like this compound have a limited effect on the stability of the pre-existing cccDNA pool.

Clinical studies have shown that cessation of this compound treatment, even after prolonged administration in combination with NrtIs, leads to virologic relapse in all patients.[4][5] This viral rebound is a strong indicator that the stable cccDNA minichromosome remains transcriptionally active in the nucleus of hepatocytes and can readily resume viral replication once the drug pressure is removed.

While direct studies on the cccDNA decay rate or half-life in the presence of this compound are limited, the clinical outcomes strongly suggest that this compound does not actively promote the degradation of established cccDNA. The observed reductions in HBV DNA and pgRNA during treatment are primarily due to the blockage of new cccDNA formation and the inhibition of transcription from the existing cccDNA pool.[4]

Signaling Pathways: An Indirect Relationship

Currently, there is no direct evidence to suggest that this compound modulates specific host cellular signaling pathways to exert its effect on cccDNA formation or stability. Its mechanism of action is understood to be a direct interaction with the viral core protein.

However, it is known that the HBV core protein itself can interact with various host factors and influence cellular processes. For instance, the core protein has been shown to interact with components of the nuclear pore complex and importin proteins, which are crucial for the nuclear import of the viral capsid.[6] By modulating the core protein, this compound indirectly interferes with this host-virus interaction, preventing the delivery of the viral genome to the nucleus where cccDNA is formed.

The HBV life cycle is also known to be influenced by various cellular signaling pathways, such as the IFN and NF-κB pathways, which can impact cccDNA transcription and stability through epigenetic modifications and the induction of antiviral factors.[7][8] While this compound does not appear to directly target these pathways, the reduction in viral antigens and replication intermediates during treatment could potentially lead to a more favorable immune environment, which is an area for future investigation.

Experimental Protocols

Accurate quantification of cccDNA is crucial for evaluating the efficacy of antiviral agents like this compound. The following outlines a general workflow for cccDNA quantification from cell culture or liver biopsy samples.

cccDNA Extraction (Modified Hirt Extraction)

This method is designed to selectively extract low molecular weight, protein-free DNA, including cccDNA, while removing high molecular weight genomic DNA and protein-bound viral DNA.[9][10]

  • Cell Lysis: Lyse cells in a buffer containing a non-ionic detergent (e.g., NP-40) to release cytoplasmic contents while keeping the nuclei intact.

  • Nuclear Lysis: Lyse the nuclei with a buffer containing SDS to release nuclear components.

  • Protein Precipitation: Add a high concentration of salt (e.g., NaCl) to precipitate proteins and high molecular weight DNA.

  • Centrifugation: Centrifuge the lysate to pellet the precipitated proteins and genomic DNA. The supernatant contains the desired extrachromosomal DNA.

  • DNA Precipitation: Precipitate the DNA from the supernatant using ethanol or isopropanol.

  • DNA Resuspension: Resuspend the DNA pellet in a suitable buffer.

Nuclease Digestion

To ensure the specific quantification of cccDNA, it is essential to remove other forms of viral DNA, such as rcDNA and double-stranded linear DNA (dslDNA).[9][10]

  • Plasmid-Safe ATP-dependent DNase (PSD) Treatment: PSD specifically digests linear and nicked double-stranded DNA, leaving circular DNA intact. Incubate the extracted DNA with PSD according to the manufacturer's instructions.

  • Heat Inactivation: Inactivate the PSD enzyme by heating.

cccDNA Quantification by Quantitative PCR (qPCR)
  • Primer and Probe Design: Design primers and a fluorescently labeled probe that are specific to a conserved region of the HBV genome.

  • qPCR Reaction: Set up a qPCR reaction using a standard qPCR master mix, the designed primers and probe, and the nuclease-treated DNA sample.

  • Standard Curve: Generate a standard curve using a plasmid containing the target HBV sequence at known concentrations to allow for absolute quantification of cccDNA copies.

  • Data Analysis: Analyze the qPCR data to determine the number of cccDNA copies per cell, often normalized to a housekeeping gene (e.g., β-globin) to account for variations in cell number and DNA extraction efficiency.

Visualizations

This compound's Mechanism of Action

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pgRNA pgRNA-Polymerase Complex Capsid Functional Capsid (pgRNA encapsidated) pgRNA->Capsid Encapsidation HBc HBV Core Protein (HBc) HBc->Capsid AberrantCapsid Aberrant/Empty Capsid HBc->AberrantCapsid This compound This compound This compound->HBc Binds to and allosterically modulates IncomingCapsid Incoming Viral Capsid This compound->IncomingCapsid Disrupts rcDNA_cyto rcDNA Capsid->rcDNA_cyto Reverse Transcription AberrantCapsid->rcDNA_cyto Prevents Formation rcDNA_nuc rcDNA rcDNA_cyto->rcDNA_nuc Nuclear Import IncomingCapsid->rcDNA_cyto Uncoating (Normal) DisruptedCapsid Disrupted Capsid IncomingCapsid->DisruptedCapsid DisruptedCapsid->rcDNA_nuc Blocks Import NewcccDNA De Novo cccDNA Formation rcDNA_nuc->NewcccDNA cccDNA cccDNA NewcccDNA->cccDNA

Figure 1. this compound inhibits de novo cccDNA formation by disrupting capsid assembly and incoming capsids.

Experimental Workflow for cccDNA Quantification

G start Sample (Cell Culture or Liver Biopsy) hirt Modified Hirt Extraction start->hirt Isolate protein-free DNA nuclease Nuclease Digestion (e.g., PSD) hirt->nuclease Remove linear and nicked DNA qpcr Quantitative PCR (qPCR) nuclease->qpcr Amplify cccDNA-specific target analysis Data Analysis (cccDNA copies/cell) qpcr->analysis Quantify based on standard curve

References

Vebicorvir: A Technical Deep Dive into its Antiviral Activity Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vebicorvir (ABI-H0731) is a first-generation, orally bioavailable small molecule inhibitor of the Hepatitis B Virus (HBV) core protein.[1][2] As a direct-acting antiviral, this compound represents a novel class of therapeutics that target multiple stages of the HBV lifecycle, offering a distinct mechanism of action compared to currently approved nucleos(t)ide analogues (NrtIs).[2][3] This technical guide provides an in-depth analysis of the antiviral activity of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and relevant experimental workflows.

Mechanism of Action

This compound is a capsid assembly modulator (CAM) that binds to the HBV core protein (HBcAg), inducing the formation of aberrant, non-functional capsids.[4][5] This allosteric modulation disrupts the normal process of nucleocapsid assembly, which is critical for several steps in the viral replication cycle.[5][6] Specifically, this compound's primary mechanisms of antiviral activity are:

  • Inhibition of Pregenomic RNA (pgRNA) Encapsidation: By promoting the assembly of empty or defective capsids, this compound prevents the proper packaging of the viral pgRNA and the viral polymerase into the nucleocapsid.[1][2] This is a crucial step that precedes reverse transcription.

  • Prevention of new cccDNA Formation: this compound has been shown to disrupt incoming nucleocapsids upon infection of a new cell, leading to the premature release of the relaxed circular DNA (rcDNA) before it can be delivered to the nucleus.[2] This interference with the early stages of infection prevents the formation of new covalently closed circular DNA (cccDNA), the stable episome that serves as the transcriptional template for all viral RNAs.[1][2][7]

These actions ultimately lead to a reduction in the production of new infectious virions.[8]

Quantitative Antiviral Activity of this compound

The antiviral potency of this compound has been evaluated in various in vitro and clinical settings. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against HBV
ParameterCell SystemValueReference(s)
EC50 for HBV DNA Replication HepAD38, HepG2-NTCP, PHH173 nM - 307 nM[1][2]
EC50 for cccDNA Formation De novo infection models1.84 µM - 7.3 µM[1][7][9][10]
EC50 for pgRNA Production 2.68 µM[9]
EC50 for HBeAg Production 4.95 µM[9]
EC50 for HBsAg Production 7.30 µM[9]
Pangenotypic Activity (EC50) Genotypes A, B, C, D86 nM - 142 nM[8]
Table 2: Clinical Antiviral Activity of this compound in Combination with NrtI
Study PopulationTreatment GroupDurationMean Log10 Reduction in HBV DNA (IU/mL)Mean Log10 Reduction in pgRNA (U/mL)Reference(s)
Treatment-Naïve cHBV Patients This compound + Entecavir12 Weeks-4.45Greater than Placebo + ETV (p < 0.0001)[11]
Placebo + Entecavir12 Weeks-3.30[11]
This compound + Entecavir24 Weeks-5.33Greater than Placebo + ETV (p < 0.0001)[11]
Placebo + Entecavir24 Weeks-4.20[11]
Virologically-Suppressed cHBV Patients This compound + NrtI24 WeeksGreater proportion with undetectable HBV DNA vs. Placebo + NrtIGreater reduction in HBeAg-positive patients vs. Placebo + NrtI[12][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following are protocols for key experiments used to characterize the antiviral activity of this compound.

Protocol 1: In Vitro HBV Antiviral Activity Assay using HepG2-NTCP Cells

This protocol is designed to assess the effect of a compound on HBV infection in a de novo infection system.

  • Cell Seeding: Seed HepG2-NTCP cells in collagen-coated 96-well plates in DMEM supplemented with 10% FBS.[14]

  • Cell Differentiation: The following day, replace the medium with DMEM containing 3% FBS and 2% DMSO to induce cell differentiation.[14]

  • Compound Treatment: After 24 hours of DMSO treatment, pre-treat the cells with serial dilutions of this compound for 2 hours.[15]

  • HBV Infection: Infect the cells with HBV inoculum at a specified multiplicity of genome equivalents (GEq) per cell in the presence of 4% PEG 8000 and the corresponding concentration of this compound.[14][15]

  • Inoculum Removal: After 16-24 hours, remove the inoculum, wash the cells extensively with PBS, and add fresh differentiation medium containing the compound.[14]

  • Endpoint Analysis: At a predetermined time post-infection (e.g., 6-9 days), harvest the cell supernatant to quantify secreted HBV antigens (HBsAg, HBeAg) by ELISA and extract intracellular viral DNA and RNA for quantification.[16]

Protocol 2: Quantification of HBV cccDNA by Southern Blot

This protocol provides a "gold standard" method for the specific detection and quantification of cccDNA.

  • Hirt DNA Extraction: Lyse HBV-infected cells and precipitate high molecular weight genomic DNA and protein-bound viral DNA, leaving protein-free DNA, including cccDNA, in the supernatant.[1][17]

  • Nuclease Digestion (Optional): To enhance specificity for cccDNA, treat the extracted DNA with plasmid-safe ATP-dependent DNase or T5 exonuclease to digest linear and relaxed circular DNA.[13]

  • Agarose Gel Electrophoresis: Separate the DNA fragments on a 1.2% agarose gel.[18]

  • Southern Blotting: Transfer the separated DNA to a positively charged nylon membrane.[13][18]

  • Hybridization: Hybridize the membrane with a radiolabeled HBV-specific probe.[1][17]

  • Detection and Quantification: Detect the radioactive signal using a phosphorimager and quantify the cccDNA band relative to known standards.[17]

Protocol 3: Quantification of HBV pgRNA by RT-qPCR

This protocol details the measurement of viral pregenomic RNA.

  • RNA Extraction: Extract total RNA from HBV-infected cells using a commercial kit.[19]

  • DNase Treatment: Treat the extracted RNA with RNase-free DNase I to remove any contaminating HBV DNA.[19][20]

  • Reverse Transcription (RT): Synthesize cDNA from the RNA template using a reverse transcriptase and an HBV-specific primer.[20][21]

  • Quantitative PCR (qPCR): Perform qPCR using HBV-specific primers and a fluorescent probe (e.g., TaqMan) to quantify the amount of cDNA, which corresponds to the initial amount of pgRNA.[19][20][21]

  • Data Analysis: Generate a standard curve using known quantities of an HBV RNA transcript to determine the absolute copy number of pgRNA in the samples.[20][21]

Visualizations

The following diagrams illustrate the mechanism of action of this compound, the experimental workflow for its evaluation, and the HBV replication cycle.

Caption: Mechanism of action of this compound.

Antiviral_Assay_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Infection HBV Infection cluster_Analysis Endpoint Analysis Seed_Cells 1. Seed HepG2-NTCP cells Differentiate_Cells 2. Differentiate with DMSO Seed_Cells->Differentiate_Cells Add_Compound 3. Add this compound Differentiate_Cells->Add_Compound Infect_Cells 4. Infect with HBV Add_Compound->Infect_Cells Wash_Cells 5. Remove inoculum & wash Infect_Cells->Wash_Cells Harvest 6. Harvest supernatant & cells Wash_Cells->Harvest ELISA 7a. ELISA for HBsAg/HBeAg Harvest->ELISA qPCR 7b. RT-qPCR for pgRNA Harvest->qPCR Southern_Blot 7c. Southern Blot for cccDNA Harvest->Southern_Blot

Caption: Experimental workflow for in vitro antiviral assay.

HBV_Replication_and_Vebicorvir_Targets cluster_Nucleus Hepatocyte Nucleus cluster_Cytoplasm Hepatocyte Cytoplasm rcDNA_import rcDNA Import cccDNA_formation cccDNA Formation rcDNA_import->cccDNA_formation cccDNA cccDNA cccDNA_formation->cccDNA Transcription Transcription cccDNA->Transcription Template for pgRNA_export pgRNA Export Transcription->pgRNA_export pgRNA pgRNA pgRNA_export->pgRNA Entry HBV Entry Uncoating Uncoating Entry->Uncoating Uncoating->rcDNA_import Encapsidation Encapsidation pgRNA->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Reverse_Transcription->rcDNA_import Recycling Virion_Release Virion Release Reverse_Transcription->Virion_Release Vebicorvir_Target1 This compound Target 1 Vebicorvir_Target1->Encapsidation Inhibits Vebicorvir_Target2 This compound Target 2 Vebicorvir_Target2->Uncoating Disrupts incoming nucleocapsids

Caption: HBV replication cycle and this compound's targets.

Conclusion

This compound demonstrates potent antiviral activity against HBV through a novel mechanism of action that involves the modulation of capsid assembly. Its ability to inhibit both pgRNA encapsidation and the formation of new cccDNA highlights its potential as a valuable component of combination therapy for chronic hepatitis B. While long-term treatment with this compound in combination with NrtIs has been shown to be safe and to lead to continued suppression of HBV nucleic acids, virologic relapse was observed upon treatment discontinuation, indicating that this first-generation core inhibitor may not be sufficient for a functional cure as a standalone or in combination with only NrtIs.[20][22][23] Nevertheless, the data generated from studies of this compound are invaluable for the design of future clinical trials and the development of next-generation core inhibitors with enhanced potency.[20][22] The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of HBV drug discovery and development.

References

Vebicorvir (ABI-H0731): An In-Depth Technical Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vebicorvir (VBR), also known as ABI-H0731, is a first-generation, orally administered small molecule inhibitor of the Hepatitis B Virus (HBV) core protein.[1][2] As a member of the capsid assembly modulators (CAMs), this compound represents a novel class of antiviral agents that target multiple steps in the HBV lifecycle.[2] Unlike existing nucleos(t)ide reverse transcriptase inhibitors (NrtIs) that primarily block the reverse transcription of pregenomic RNA (pgRNA), this compound interferes with the assembly of the viral capsid, a critical component for viral replication and persistence.[1][2] This technical guide provides a comprehensive overview of the pivotal in vitro and in vivo studies that have characterized the mechanism of action, efficacy, and safety profile of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a direct-acting antiviral that targets the HBV core protein (HBc).[3] Its primary mechanism involves inducing the misassembly of core protein dimers into non-functional, aberrant capsids.[2] This disruption of proper capsid formation leads to several downstream antiviral effects:

  • Inhibition of pgRNA Encapsidation: By promoting the formation of non-capsid polymers, this compound prevents the encapsidation of viral pgRNA, a crucial step for subsequent reverse transcription and HBV DNA replication.[3]

  • Prevention of cccDNA Formation: this compound has been shown to interfere with the trafficking of incoming nucleocapsids to the nucleus, thereby preventing the establishment of new covalently closed circular DNA (cccDNA) molecules.[2] The cccDNA is the stable episomal form of the viral genome in the nucleus of infected hepatocytes and serves as the template for all viral transcripts.[4]

  • Disruption of Viral Particle Assembly: The misassembly of the core protein also inhibits the formation and release of new infectious viral particles.[1]

These mechanisms of action, distinct from NrtIs, provide a rationale for combination therapy to achieve deeper and more sustained viral suppression.[1]

HBV_Lifecycle_and_Vebicorvir_MOA cluster_cell Hepatocyte cluster_nucleus Nucleus HBV_virion HBV Virion Entry Entry (NTCP Receptor) HBV_virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA Nuclear_Transport Nuclear Transport rcDNA->Nuclear_Transport cccDNA cccDNA Formation Nuclear_Transport->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation pgRNA Encapsidation & Capsid Assembly pgRNA->Encapsidation Core_Protein Core Protein (HBc) Translation->Core_Protein Polymerase Polymerase Translation->Polymerase Core_Protein->Encapsidation Polymerase->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Mature_Capsid Mature Capsid (rcDNA) Reverse_Transcription->Mature_Capsid Envelopment Envelopment Mature_Capsid->Envelopment Virion_Release New Virion Release Envelopment->Virion_Release This compound This compound This compound->Inhibition1 This compound->Inhibition2 In_Vitro_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HepG2-NTCP) HBV_Infection HBV Infection Cell_Culture->HBV_Infection Vebicorvir_Treatment This compound Treatment (Dose-Response) HBV_Infection->Vebicorvir_Treatment Supernatant_Collection Supernatant Collection Vebicorvir_Treatment->Supernatant_Collection Cell_Lysis Cell Lysis Vebicorvir_Treatment->Cell_Lysis DNA_Extraction_Supernatant DNA Extraction Supernatant_Collection->DNA_Extraction_Supernatant Hirt_Extraction_Cells Hirt DNA Extraction Cell_Lysis->Hirt_Extraction_Cells qPCR qPCR for HBV DNA DNA_Extraction_Supernatant->qPCR Southern_Blot Southern Blot for cccDNA Hirt_Extraction_Cells->Southern_Blot

References

Vebicorvir's Impact on the HBV Replication Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Vebicorvir (ABI-H0731) is a first-generation, orally bioavailable inhibitor of the Hepatitis B Virus (HBV) core protein.[1][2][3] As a member of the capsid assembly modulator (CAM) class of antivirals, its mechanism of action is distinct from current standard-of-care nucleos(t)ide reverse transcriptase inhibitors (NrtIs).[4][5] this compound targets the HBV core protein, interfering with critical steps in the viral lifecycle, most notably preventing the encapsidation of pregenomic RNA (pgRNA), a crucial step for viral replication.[2][5] This leads to a profound reduction in HBV DNA and pgRNA levels. Furthermore, this compound inhibits the establishment of new covalently closed circular DNA (cccDNA) in de novo infection models.[1][5][6] Clinical studies have demonstrated that while this compound, in combination with NrtIs, achieves deep suppression of viral nucleic acids, it has a limited impact on viral antigen levels (HBsAg, HBeAg) and does not lead to a sustained virologic response after treatment discontinuation, indicating it is not a curative therapy on its own.[4][7] This guide provides a detailed overview of this compound's mechanism, quantitative antiviral activity, and the experimental protocols used to characterize its effects.

The HBV Replication Cycle and the Central Role of the Core Protein

The persistence of chronic hepatitis B is primarily due to the stability of a viral DNA intermediate, the covalently closed circular DNA (cccDNA), which resides in the nucleus of infected hepatocytes.[8][9] This cccDNA molecule serves as the transcriptional template for all viral RNAs, including the pregenomic RNA (pgRNA).[9][10] The HBV Core protein (HBc) is a multifunctional protein that is essential for viral replication. It assembles into icosahedral capsids that encapsidate the pgRNA along with the viral polymerase. Inside this nascent capsid, the pgRNA is reverse-transcribed into relaxed circular DNA (rcDNA).[11] These mature, rcDNA-containing capsids can then be enveloped and secreted as new virions or trafficked to the nucleus, where the rcDNA is converted into new cccDNA, thus replenishing the nuclear reservoir.[12][13] Given its central role in pgRNA encapsidation, reverse transcription, and cccDNA formation, the core protein is a key therapeutic target.[11][14]

This compound: Mechanism of Action

This compound is a direct-acting antiviral that targets the HBV core protein.[2] Its primary mechanism involves interfering with the proper assembly of the viral capsid, which in turn prevents the encapsidation of pgRNA.[2][5] This disruption of a critical early step in the replication process has several downstream consequences:

  • Inhibition of Viral Genome Replication : By preventing pgRNA from being packaged into capsids, this compound effectively blocks the template for reverse transcription, thereby halting the synthesis of new rcDNA.[1][2]

  • Suppression of De Novo cccDNA Formation : In new infections, the incoming viral capsid must traffic to the nucleus to deliver the rcDNA for conversion to cccDNA. This compound can interfere with this process, suppressing the establishment of the cccDNA pool.[1][5][6] It is important to note that capsid inhibitors like this compound do not affect the stability or transcription of pre-existing cccDNA.[10]

HBV_Lifecycle_Vebicorvir_MOA HBV Replication Cycle and this compound's Mechanism of Action cluster_cell Hepatocyte cluster_nucleus Nucleus Entry 1. Entry via NTCP Receptor Uncoating 2. Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA cccDNA 3. cccDNA Formation rcDNA->cccDNA Host Repair Enzymes Transcription 4. Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA mRNAs mRNAs Transcription->mRNAs Translation 5. Translation pgRNA->Translation Encapsidation 6. pgRNA Encapsidation pgRNA->Encapsidation mRNAs->Translation CorePol Core (HBc) & Polymerase (Pol) Proteins Translation->CorePol Surface Surface (HBsAg) Proteins Translation->Surface CorePol->Encapsidation RT 7. Reverse Transcription Encapsidation->RT Capsid rcDNA-containing Capsid RT->Capsid Recycle 9a. Nuclear Recycling (cccDNA Amplification) Capsid->Recycle Assembly 9b. Virion Assembly & Egress Capsid->Assembly Recycle->cccDNA Replenishes pool Vebicorvir_Encapsidation This compound Inhibition Vebicorvir_Encapsidation->Encapsidation Vebicorvir_cccDNA This compound Inhibition Vebicorvir_cccDNA->Uncoating Prevents de novo cccDNA formation

Caption: this compound inhibits pgRNA encapsidation and de novo cccDNA formation.

Quantitative Analysis of this compound's Antiviral Activity

The antiviral effects of this compound have been quantified in both preclinical models and clinical trials.

In Vitro Efficacy

This compound demonstrates potent inhibition of multiple markers of HBV replication in cell culture systems. The 50% effective concentration (EC₅₀) values vary depending on the specific endpoint being measured.

Parameter MeasuredCell SystemEC₅₀ ValueReference(s)
HBV DNA Replication HepAD38173 nM[2][15]
HepG2-NTCP307 nM[15]
Primary Human Hepatocytes (PHH)154 nM[15]
cccDNA Formation De novo infection models1.84 µM - 7.3 µM[1][2][6]
pgRNA Production De novo infection models2.68 µM[1]
HBeAg Production De novo infection models4.95 µM[1]
HBsAg Production De novo infection models7.30 µM[1]
Clinical Efficacy

Phase II clinical trials evaluated this compound (VBR) in combination with NrtI therapy in both treatment-naïve and virologically-suppressed patients with chronic HBV.

Study Population / TrialKey FindingsReference(s)
Virologically-Suppressed Patients (NCT03576066)- At 24 weeks, VBR+NrtI resulted in a greater proportion of patients achieving undetectable HBV DNA (via high-sensitivity assay) compared to placebo+NrtI.[4][16][17] - A greater reduction in HBV pgRNA was observed with VBR+NrtI.[4][16] - No significant differences in HBsAg or HBeAg decline were observed between groups.[4][16][4][16][17]
Long-Term Extension Study (NCT03780543)- Long-term (≥52 weeks) VBR+NrtI treatment was safe and led to continued suppression of HBV DNA and pgRNA.[7] - Effects on HBV antigens remained modest.[7] - Primary Endpoint Failure: Upon treatment discontinuation, virologic relapse occurred in all 41 patients who met stopping criteria; no patients achieved a sustained virologic response (SVR) 24 weeks off-treatment.[7][7][18]
General Observations - this compound was generally safe and well-tolerated.[4][7] - No treatment-emergent resistance was observed in patients with good adherence.[7][19][4][7][19]

Key Experimental Protocols

Characterizing the activity of a core inhibitor like this compound requires specialized assays to measure its impact on different stages of the HBV replication cycle.

HBV Replication Inhibition Assay in HepAD38 Cells

This assay measures the effect of a compound on ongoing HBV DNA replication from an integrated viral genome.

Methodology:

  • Cell Culture: HepAD38 cells, which contain an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter, are cultured.

  • Induction of Replication: Cells are seeded in 96-well plates in media lacking tetracycline (Tet-free) to induce HBV pgRNA expression and subsequent viral replication.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or control compounds.

  • Incubation: The plates are incubated for 5 days to allow for multiple rounds of replication.

  • Harvesting: After incubation, cell culture supernatants (containing virions) and cell lysates (containing intracellular viral DNA) are harvested.

  • Quantification: Viral DNA is extracted from the samples and quantified using TaqMan quantitative PCR (qPCR) with primers and probes specific for the HBV core gene sequence.[15] EC₅₀ values are calculated based on the reduction in HBV DNA levels compared to untreated controls.

HBV_Replication_Assay_Workflow Workflow: HBV Replication Inhibition Assay start Start step1 1. Seed HepAD38 cells in 96-well plates start->step1 step2 2. Remove Tetracycline to induce HBV replication step1->step2 step3 3. Add serial dilutions of This compound & controls step2->step3 step4 4. Incubate for 5 days step3->step4 step5 5. Harvest supernatant and cell lysates step4->step5 step6 6. Extract viral DNA step5->step6 step7 7. Quantify HBV DNA via qPCR step6->step7 end End (Calculate EC50) step7->end

Caption: Workflow for assessing this compound's inhibition of HBV replication.

De Novo cccDNA Formation Assay

This assay is critical for evaluating a compound's ability to prevent the establishment of the nuclear cccDNA reservoir following a new infection.

Methodology:

  • Cell Culture: Permissive cells, such as HepG2 cells engineered to express the HBV entry receptor sodium taurocholate cotransporting polypeptide (HepG2-NTCP) or primary human hepatocytes (PHHs), are used.[15][20]

  • HBV Infection: Cells are infected with purified, concentrated HBV at a defined multiplicity of infection (MOI).

  • Compound Treatment: Following infection, the viral inoculum is removed, and cells are treated with this compound or control compounds.

  • Incubation: Cells are incubated for 4-8 days to allow for nuclear import of rcDNA and its conversion to cccDNA.[15] Media with fresh compound is replenished periodically.

  • DNA Extraction: Total intracellular DNA is carefully extracted from the cells using methods designed to isolate Hirt protein-free DNA, which enriches for episomal DNA like cccDNA.

  • Analysis by Southern Blot: The extracted DNA is analyzed by Southern blot. This technique allows for the specific detection and differentiation of various HBV DNA forms, including cccDNA, rcDNA, and single-stranded DNA, based on their migration through an agarose gel.[15][20] Band density is quantified to determine the reduction in cccDNA levels.

cccDNA_Formation_Assay_Workflow Workflow: De Novo cccDNA Formation Assay start Start step1 1. Seed HepG2-NTCP cells or Primary Hepatocytes start->step1 step2 2. Infect cells with purified HBV step1->step2 step3 3. Add this compound post-infection step2->step3 step4 4. Incubate for 4-8 days step3->step4 step5 5. Harvest cells and perform Hirt DNA extraction step4->step5 step6 6. Analyze DNA via Southern Blot step5->step6 step7 7. Differentiate and quantify cccDNA vs. other forms step6->step7 end End (Calculate cccDNA reduction) step7->end

Caption: Workflow for assessing this compound's inhibition of cccDNA establishment.

Methodologies for Specific cccDNA Quantification

Accurately quantifying cccDNA is technically challenging due to its low copy number and sequence identity with other viral DNA forms.[10]

Southern Blot: This is considered the gold standard for specificity, as it physically separates DNA forms before detection. However, it is labor-intensive and has lower sensitivity compared to PCR-based methods.[21]

Quantitative PCR (qPCR): This method is highly sensitive but requires strategies to ensure specificity for cccDNA over the much more abundant rcDNA.[21] A common protocol involves:

  • DNA Extraction: Isolate total intrahepatic DNA.

  • Nuclease Treatment: Treat the DNA sample with a nuclease (e.g., Plasmid-Safe ATP-dependent DNase) that selectively digests linear and open-circular DNA (like rcDNA) but not covalently closed circular DNA.

  • qPCR Amplification: Perform qPCR using primers and probes that specifically target a region spanning the gap in the rcDNA sequence, which is only contiguous in the final cccDNA form.[22]

cccDNA_Quantification_Logic Logic: Specific cccDNA Quantification by qPCR input Total Intrahepatic DNA (cccDNA, rcDNA, ssDNA, etc.) process1 Selective Nuclease Treatment input->process1 output1 Digested rcDNA, ssDNA, etc. process1->output1 output2 Enriched cccDNA (Resistant to digestion) process1->output2 process2 qPCR with cccDNA-specific primers/probes output2->process2 result Quantified cccDNA copies process2->result

Caption: Logical workflow for the specific quantification of HBV cccDNA.

Resistance Profile

In Phase II clinical studies, no cases of treatment-emergent resistance to this compound were observed among patients who were adherent to the treatment regimen.[7][19] While resistance mutations have been identified for other classes of HBV antivirals, such as NrtIs (e.g., rtL180M, rtM204V), a specific resistance profile for this compound in clinical settings has not been established.[23][24]

Summary and Future Directions

This compound is a potent, first-generation HBV core inhibitor that effectively suppresses viral replication by preventing pgRNA encapsidation and blocking the formation of new cccDNA. Clinical data confirm its ability to significantly reduce HBV DNA and pgRNA to levels often below the limit of detection when used with NrtIs.[4][19] However, its limited impact on HBsAg and the universal viral rebound upon treatment cessation underscore that, as a first-generation agent, it is not sufficient to achieve a functional cure for chronic hepatitis B.[7][18]

The development of this compound has provided crucial insights for the field. Future strategies will likely focus on:

  • Combination Therapies: Using this compound or next-generation core inhibitors as part of a multi-pronged attack, combining them with NrtIs and other mechanisms of action, such as RNA interference (RNAi) agents or immunomodulators.

  • Next-Generation Core Inhibitors: Developing more potent core inhibitors that may have additional mechanisms, such as destabilizing existing capsids or more profoundly impacting the cccDNA pool.[7]

This compound represents a significant step forward in targeting a novel aspect of the HBV lifecycle, laying the groundwork for future curative combination regimens.

References

Vebicorvir's Molecular Targets in Hepatitis B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vebicorvir (also known as ABI-H0731) is a first-generation, orally bioavailable, small-molecule inhibitor of the hepatitis B virus (HBV) core protein.[1][2] As a direct-acting antiviral, this compound represents a novel class of therapeutics known as capsid assembly modulators (CAMs) that target a critical component of the viral replication machinery.[3] Unlike currently approved nucleos(t)ide analogues (NAs) that inhibit the viral polymerase, this compound interferes with multiple steps in the HBV lifecycle, offering a distinct mechanism of action.[4][5] This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its mechanism of action, quantitative antiviral activity, relevant experimental protocols, and the molecular basis of its interaction with the HBV core protein. While showing promise in early studies, the clinical development of this compound was discontinued as it did not demonstrate a significant benefit in triple combination therapies compared to dual combinations.[6] Nevertheless, the study of this compound has provided valuable insights into the development of next-generation core inhibitors.[6][7]

Mechanism of Action

This compound's primary molecular target is the HBV core protein (HBc), a multifunctional protein essential for viral replication.[1] The core protein assembles to form the viral capsid, which encapsidates the pregenomic RNA (pgRNA) and the viral polymerase. This nucleocapsid provides the microenvironment for reverse transcription of pgRNA into relaxed circular DNA (rcDNA).

This compound disrupts the normal function of the core protein through a dual mechanism:

  • Inhibition of pgRNA Encapsidation: this compound is a direct-acting antiviral that targets the HBV core protein, preventing the encapsidation of pgRNA.[1][4][5] This action halts the formation of new viral nucleocapsids, a critical step for subsequent viral DNA replication.

  • Suppression of cccDNA Formation: this compound has been shown to suppress the formation of covalently closed circular DNA (cccDNA) in de novo infection models.[1][2] cccDNA resides in the nucleus of infected hepatocytes and serves as the transcriptional template for all viral RNAs, making it the key molecule for viral persistence. By interfering with capsid integrity or transport, this compound hinders the establishment of the cccDNA reservoir.

Quantitative Antiviral Activity of this compound

The in vitro antiviral activity of this compound has been characterized in various assays. The following table summarizes key quantitative data.

ParameterCell Line/Assay ConditionValueReference(s)
EC50 (HBV DNA replication) In vitro173 nM to 307 nM[1][8]
EC50 (cccDNA formation) de novo infection models1.84 µM to 7.3 µM[1][2]
EC50 (pgRNA production) In vitro2.68 µM[2]
EC50 (HBeAg production) In vitro4.95 µM[2]
EC50 (HBsAg production) In vitro7.30 µM[2]

This compound Binding Site and Resistance

This compound, like other core inhibitors, binds to a highly conserved hydrophobic pocket on the core protein at the dimer-dimer interface.[9] This binding alters the conformation of the core protein, leading to aberrant capsid assembly.

Amino acid substitutions within this binding pocket can confer reduced susceptibility to this compound. The following table lists some of the observed resistance mutations.

MutationEffect on this compound SusceptibilityReference(s)
T33NReduced susceptibility
Y38FReduced susceptibility
I105TReduced susceptibility
T109MReduced susceptibility

Signaling Pathways and Experimental Workflows

This compound's Impact on the HBV Replication Cycle

The following diagram illustrates the key steps in the HBV replication cycle and highlights the points of intervention by this compound.

HBV_Replication_Cycle cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs Transcription pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Export mRNAs_cyto mRNAs mRNAs->mRNAs_cyto Capsid_Assembly Capsid Assembly & pgRNA Encapsidation pgRNA_cyto->Capsid_Assembly Core_Protein Core Protein (HBc) mRNAs_cyto->Core_Protein Translation Polymerase Polymerase mRNAs_cyto->Polymerase Translation Surface_Proteins Surface Proteins (HBsAg) mRNAs_cyto->Surface_Proteins Translation Core_Protein->Capsid_Assembly Polymerase->Capsid_Assembly Nucleocapsid Nucleocapsid (pgRNA + Polymerase + Capsid) Capsid_Assembly->Nucleocapsid Reverse_Transcription Reverse Transcription Nucleocapsid->Reverse_Transcription rcDNA_containing_capsid rcDNA-containing Nucleocapsid Reverse_Transcription->rcDNA_containing_capsid rcDNA_containing_capsid->rcDNA Transport to Nucleus Virion_Assembly Virion Assembly & Secretion rcDNA_containing_capsid->Virion_Assembly HBV_Virion New HBV Virion Virion_Assembly->HBV_Virion Surface_Proteins->Virion_Assembly This compound This compound This compound->rcDNA Inhibits cccDNA formation from de novo infection This compound->Capsid_Assembly Inhibits

Caption: this compound inhibits HBV replication by preventing pgRNA encapsidation and cccDNA formation.

Experimental Workflow: pgRNA Encapsidation Assay

This diagram outlines a typical workflow for an in vitro assay to measure the effect of this compound on pgRNA encapsidation.

pgRNA_Encapsidation_Workflow start Start cell_culture Culture HBV-replicating cell line (e.g., HepG2.2.15) start->cell_culture treatment Treat cells with this compound (various concentrations) cell_culture->treatment lysis Cell Lysis treatment->lysis immunocapture Immunocapture of intact capsids lysis->immunocapture nuclease_treatment Nuclease treatment to degrade non-encapsidated RNA immunocapture->nuclease_treatment rna_extraction RNA extraction from capsids nuclease_treatment->rna_extraction rt_qpcr RT-qPCR to quantify encapsidated pgRNA rna_extraction->rt_qpcr data_analysis Data Analysis (EC50 determination) rt_qpcr->data_analysis end End data_analysis->end

Caption: Workflow for quantifying this compound's effect on pgRNA encapsidation.

Experimental Protocols

HBV Capsid Assembly Assay (in vitro)

This assay evaluates the effect of this compound on the assembly of purified HBV core protein dimers into capsids.

Methodology:

  • Protein Purification: Recombinant HBV core protein (e.g., Cp149 fragment) is expressed in E. coli and purified as dimers.

  • Assembly Reaction: Purified core protein dimers are incubated in an assembly buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl) at a concentration that does not typically support spontaneous assembly.

  • Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the core protein solution at various concentrations. A vehicle control (DMSO alone) is also included.

  • Initiation of Assembly: Capsid assembly is induced by adjusting the salt concentration (e.g., to 500 mM NaCl).

  • Monitoring Assembly: The kinetics of capsid assembly can be monitored in real-time by measuring the increase in light scattering at 90 degrees.

  • Endpoint Analysis: The assembled products are analyzed by size-exclusion chromatography or native agarose gel electrophoresis to distinguish between properly formed capsids, aberrant structures, and unassembled dimers. The morphology of the assembled particles can be visualized by transmission electron microscopy.[10]

HBV pgRNA Encapsidation Assay (Cell-Based)

This assay quantifies the amount of pgRNA packaged into viral nucleocapsids in the presence of this compound.

Methodology:

  • Cell Culture and Treatment: An HBV-producing cell line (e.g., HepG2.2.15) is cultured and treated with a range of this compound concentrations for a specified period (e.g., 72 hours).

  • Cell Lysis: Cells are lysed using a non-denaturing lysis buffer to release intact cytoplasmic nucleocapsids.

  • Nuclease Digestion: The cell lysate is treated with nucleases (e.g., RNase A and DNase I) to degrade any RNA and DNA that is not protected within the viral capsids.

  • Capsid Immunoprecipitation: Intact nucleocapsids are immunoprecipitated using an antibody specific for the HBV core protein.

  • RNA Extraction: RNA is extracted from the immunoprecipitated nucleocapsids.

  • RT-qPCR: The amount of encapsidated pgRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) with primers specific for the pgRNA sequence.

  • Data Analysis: The pgRNA levels in this compound-treated cells are compared to those in vehicle-treated control cells to determine the EC50 for inhibition of pgRNA encapsidation.

cccDNA Quantification Assay (in infected cells)

This assay measures the levels of cccDNA in HBV-infected cells treated with this compound.

Methodology:

  • Cell Culture and Infection: A susceptible cell line (e.g., HepG2-NTCP) is infected with HBV.

  • Compound Treatment: Following infection, the cells are treated with this compound at various concentrations.

  • Hirt Extraction: Total DNA is extracted from the cells using a modified Hirt extraction method, which selectively enriches for low-molecular-weight, protein-free DNA, including cccDNA.[11]

  • Nuclease Digestion: The extracted DNA is treated with a plasmid-safe ATP-dependent DNase to digest any remaining linear and relaxed circular DNA, further enriching for cccDNA.

  • qPCR: The amount of cccDNA is quantified by qPCR using primers that specifically amplify the cccDNA molecule.

  • Normalization: The cccDNA copy number is typically normalized to the number of cells, often by quantifying a host housekeeping gene (e.g., beta-globin) from the same DNA extract.

  • Data Analysis: The reduction in cccDNA levels in this compound-treated cells compared to control cells is calculated to determine the EC50 for cccDNA suppression.

Conclusion

This compound is a first-generation HBV core inhibitor that targets the viral capsid assembly process, leading to the inhibition of pgRNA encapsidation and the suppression of cccDNA formation. While its clinical development has been discontinued, the study of this compound has significantly advanced our understanding of the HBV core protein as a therapeutic target. The methodologies and insights gained from the research on this compound are instrumental in the ongoing development of more potent, second-generation core inhibitors that may play a crucial role in future curative therapies for chronic hepatitis B.

References

Methodological & Application

Vebicorvir: Application Notes and Protocols for Antiviral Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vebicorvir (also known as ABI-H0731) is a first-generation, orally administered inhibitor of the hepatitis B virus (HBV) core protein.[1][2][3] As a capsid assembly modulator (CAM), it disrupts multiple stages of the viral lifecycle.[3] this compound interferes with the encapsidation of pregenomic RNA (pgRNA) and subsequent viral DNA replication.[1][3] Furthermore, it has been shown to suppress the formation of covalently closed circular DNA (cccDNA), the persistent form of the viral genome in infected cells.[1][2] These application notes provide detailed protocols for the antiviral screening of this compound and similar compounds targeting the HBV core protein.

Mechanism of Action

This compound is a direct-acting antiviral that targets the HBV core protein (HBc).[1] By binding to HBc dimers, it induces the formation of non-functional or aberrant capsids, thereby preventing the proper encapsidation of the viral pgRNA. This disruption is a critical step that halts the subsequent reverse transcription and replication of the HBV genome. The interference with capsid assembly and function underscores its potential as a component of combination therapy for chronic HBV infection.

Quantitative Antiviral Activity of this compound

The antiviral efficacy of this compound has been quantified in various in vitro assays. The following table summarizes key quantitative data for this compound's activity against HBV.

Assay TypeCell Line/ModelParameterValueReference
HBV DNA Replication-EC50173 nM to 307 nM[1]
cccDNA FormationDe novo infection modelsEC501.84 µM to 7.3 µM[1][2]
pgRNA Production-EC502.68 µM[2]
HBeAg Production-EC504.95 µM[2]
HBsAg Production-EC507.30 µM[2]

EC50: Half-maximal effective concentration. HBeAg: Hepatitis B e-antigen. HBsAg: Hepatitis B surface antigen.

Experimental Protocols

HBV DNA Replication Assay

This protocol is designed to quantify the inhibition of HBV DNA replication in a cell-based assay using quantitative PCR (qPCR).

Materials:

  • HepG2.2.15 or HepAD38 cell lines

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound or other test compounds

  • DNA extraction kit

  • qPCR master mix

  • HBV-specific primers and probe

  • Real-time PCR instrument

Procedure:

  • Cell Seeding: Seed HepG2.2.15 or HepAD38 cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 3-6 days.

  • DNA Extraction: Lyse the cells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR Analysis: Perform qPCR using HBV-specific primers and a probe to quantify the amount of HBV DNA. Use a standard curve of a plasmid containing the HBV genome for absolute quantification.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

cccDNA Formation Assay

This protocol assesses the ability of this compound to inhibit the formation of cccDNA in a de novo infection model using HepG2-NTCP cells.

Materials:

  • HepG2-NTCP cells (HepG2 cells stably expressing the sodium taurocholate cotransporting polypeptide receptor)

  • HBV inoculum

  • This compound or other test compounds

  • Hirt DNA extraction method reagents or a commercial cccDNA extraction kit

  • qPCR master mix

  • cccDNA-specific primers and probe

  • Real-time PCR instrument

Procedure:

  • Cell Seeding: Seed HepG2-NTCP cells in 24- or 48-well plates.

  • Infection and Treatment: After 24 hours, infect the cells with HBV inoculum in the presence of a serial dilution of this compound or test compounds.

  • Incubation: Incubate the plates for 7-10 days, replacing the medium with fresh compound-containing medium every 2-3 days.

  • cccDNA Extraction: Extract cccDNA using the Hirt method or a specialized kit that separates cccDNA from other viral and cellular DNA.

  • qPCR Analysis: Quantify cccDNA levels using qPCR with primers that specifically amplify the cccDNA form.

  • Data Analysis: Determine the EC50 value for cccDNA inhibition as described for the HBV DNA replication assay.

Capsid Assembly Assay (Native Agarose Gel Electrophoresis)

This assay qualitatively and quantitatively assesses the effect of this compound on HBV capsid assembly.

Materials:

  • HBV-producing cells (e.g., HepG2.2.15) or cell-free assembly system with purified HBV core protein

  • This compound or other test compounds

  • Non-denaturing lysis buffer

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Nitrocellulose or PVDF membrane

  • Anti-HBc antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Treat HBV-producing cells with this compound for a defined period. Lyse the cells in a non-denaturing buffer to preserve capsid integrity. For cell-free assays, incubate purified HBV core protein with the compound.

  • Agarose Gel Electrophoresis: Prepare a 1-1.5% native agarose gel in TAE buffer. Load the cell lysates or assembly reactions and run the gel at a constant voltage.

  • Blotting: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody against the HBV core protein (anti-HBc). Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization: Detect the signal using a chemiluminescent substrate and an imaging system. Correctly assembled capsids will migrate as a distinct band, while aberrant assemblies or unassembled dimers will migrate differently.

Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to the host cells, allowing for the calculation of the selectivity index.

Materials:

  • HepG2 or other relevant cell lines

  • Cell culture medium

  • This compound or other test compounds

  • Cell viability reagent (e.g., MTT, MTS, or a reagent based on ATP content)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or the test compound.

  • Incubation: Incubate for the same duration as the antiviral assays.

  • Cell Viability Measurement: Add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the compound concentration. The selectivity index (SI) is then calculated as CC50/EC50.

Visualizations

HBV_Replication_Cycle_and_Vebicorvir_Inhibition cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs Transcription Encapsidation Encapsidation pgRNA->Encapsidation Translation Translation mRNAs->Translation HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating Capsid_to_nucleus Capsid to Nucleus Uncoating->Capsid_to_nucleus Capsid_to_nucleus->rcDNA Core_protein Core Protein (HBc) Translation->Core_protein Polymerase Polymerase Translation->Polymerase Core_protein->Encapsidation Polymerase->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Mature_Capsid Mature Capsid (contains rcDNA) Reverse_Transcription->Mature_Capsid Mature_Capsid->Capsid_to_nucleus Recycling Assembly_ER Assembly (ER) Mature_Capsid->Assembly_ER Virion_release Virion Release Assembly_ER->Virion_release This compound This compound This compound->Encapsidation Inhibits

Caption: HBV replication cycle and the inhibitory action of this compound.

Antiviral_Screening_Workflow cluster_workflow Antiviral Screening Workflow for HBV Core Inhibitors cluster_confirmation cluster_moa Primary_Screening Primary Screening (HBV DNA Replication Assay) Dose_Response Dose-Response & EC50 Determination Primary_Screening->Dose_Response Cytotoxicity Cytotoxicity Assay (CC50) & Selectivity Index (SI) Calculation Dose_Response->Cytotoxicity Confirmation Confirmatory Assays Cytotoxicity->Confirmation MOA_Studies Mechanism of Action Studies Confirmation->MOA_Studies cccDNA_Assay cccDNA Formation Assay Capsid_Assay Capsid Assembly Assay (Native Agarose Gel) Thermal_Shift Thermal Shift Assay

Caption: Experimental workflow for screening HBV core inhibitors.

References

Application Notes and Protocols: Vebicorvir Combination Therapy with NrtIs for Hepatitis B Virus (HBV) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for evaluating the combination therapy of Vebicorvir, a Hepatitis B Virus (HBV) core protein inhibitor, with Nucleos(t)ide Reverse Transcriptase Inhibitors (NrtIs). Detailed protocols for key in vitro experiments are provided to facilitate further research into this therapeutic strategy.

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection increasing the risk of developing cirrhosis and hepatocellular carcinoma. Current standard-of-care treatments, primarily Nucleos(t)ide Reverse Transcriptase Inhibitors (NrtIs), effectively suppress HBV replication but rarely lead to a functional cure.[1] This is largely due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a template for viral transcription.[2][3]

This compound (VBR, also known as ABI-H0731) is a first-generation HBV core protein inhibitor.[4][5] The HBV core protein is crucial for multiple stages of the viral life cycle, including pgRNA encapsidation, reverse transcription, and the formation of new cccDNA.[6] By targeting the core protein, this compound disrupts these processes, offering a complementary mechanism of action to NrtIs, which target the viral polymerase.[4][6] The combination of this compound and NrtIs has been investigated in clinical trials with the aim of achieving deeper and more sustained viral suppression.[7][8][9] Although the clinical development of this compound was discontinued, the experimental data and methodologies remain valuable for the broader field of HBV drug development.[10]

Mechanism of Action

This compound is a direct-acting antiviral that targets the HBV core protein.[4] Its mechanism of action involves:

  • Inhibition of pgRNA Encapsidation: this compound interferes with the assembly of the viral capsid, preventing the encapsidation of pregenomic RNA (pgRNA), a critical step for viral replication.[4][6]

  • Prevention of cccDNA Formation: By disrupting incoming nucleocapsids, this compound hinders the delivery of the viral relaxed circular DNA (rcDNA) to the nucleus, thereby suppressing the formation of new cccDNA.[4][5][6]

NrtIs, such as Entecavir (ETV) and Lamivudine (LAM), act as chain terminators for the HBV DNA polymerase, inhibiting the reverse transcription of pgRNA into rcDNA.[11] The combination of this compound and NrtIs therefore targets two distinct and essential stages of the HBV life cycle.

Data Presentation

Preclinical Antiviral Activity of this compound
ParameterCell Line/ModelEC50Reference
HBV DNA Replication Inhibition HepAD38173 nM[6]
HepG2-NTCP307 nM[6]
Primary Human Hepatocytes (PHH)200-300 nM[6]
cccDNA Formation Suppression HepG2-NTCP de novo infection1.84 µM[4][5]
Primary Human Hepatocytes (PHH) de novo infection7.3 µM[4][5]
pgRNA Production Inhibition Not specified2.68 µM[5]
HBeAg Production Inhibition Not specified4.95 µM[5]
HBsAg Production Inhibition Not specified7.30 µM[5]
Clinical Trial Data Summary (Phase II)

Study NCT03577171: this compound with Entecavir in Treatment-Naïve Patients [12]

Parameter (Mean Change from Baseline at Week 24)This compound + EntecavirPlacebo + Entecavirp-value
HBV DNA (log10 IU/mL) -5.33-4.200.0084
HBV pgRNA (log10 copies/mL) Greater reduction observedLess reduction observed<0.0001

Study NCT03576066: this compound in Virologically Suppressed Patients on NrtI Therapy [8][13]

Parameter (at Week 24)This compound + NrtIPlacebo + NrtI
Proportion with Undetectable HBV DNA (high-sensitivity assay) Greater proportionLesser proportion
Change in HBV pgRNA (HBeAg-positive patients) Greater reductionLesser reduction
Change in HBsAg or HBeAg No significant differenceNo significant difference

Experimental Protocols

In Vitro HBV Infection Model

Objective: To establish a cell culture system permissive to HBV infection for evaluating the antiviral activity of this compound in combination with NrtIs.

Materials:

  • HepG2-NTCP or Huh7.5-NTCP cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Puromycin (for cell line maintenance)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol (PEG) 8000

  • HBV inoculum (e.g., from cell culture supernatant or patient serum)

Protocol:

  • Cell Culture Maintenance:

    • Culture HepG2-NTCP or Huh7.5-NTCP cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of puromycin to maintain NTCP expression.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding for Infection:

    • Seed the cells in collagen-coated plates at an appropriate density to reach confluency at the time of infection.

    • Differentiate the cells by adding 2% DMSO to the culture medium for 24-48 hours prior to infection.

  • HBV Infection:

    • Prepare the HBV inoculum in the culture medium.

    • Wash the cells once with serum-free medium.

    • Inoculate the cells with the HBV-containing medium in the presence of 4-5% PEG 8000.

    • Incubate for 16-24 hours at 37°C.

  • Post-Infection Culture:

    • Remove the inoculum and wash the cells three times with serum-free medium to remove residual virus.

    • Add fresh culture medium containing 2% DMSO and the desired concentrations of this compound, NrtI, or the combination.

    • Maintain the culture for the desired duration (e.g., 7-14 days), changing the medium and compounds every 2-3 days.

Antiviral Activity Assays

Objective: To quantify the inhibition of HBV replication and antigen production by this compound and NrtI combination therapy.

a) Quantification of Extracellular HBV DNA (qPCR)

  • Sample Collection: Collect the cell culture supernatant at specified time points post-infection.

  • Viral DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

  • qPCR:

    • Perform quantitative PCR (qPCR) using primers and a probe specific for a conserved region of the HBV genome.

    • Use a plasmid containing the HBV genome to generate a standard curve for absolute quantification.

    • Express the results as HBV DNA copies/mL or IU/mL.

b) Quantification of Intracellular HBV cccDNA (qPCR)

  • Cell Lysis and DNA Extraction:

    • Harvest the infected cells and perform a modified Hirt extraction to selectively isolate low molecular weight DNA, including cccDNA.

    • Alternatively, use a commercial kit designed for cccDNA purification.

  • Exonuclease Digestion: Treat the extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease to digest rcDNA and integrated HBV DNA, leaving the cccDNA intact.

  • qPCR:

    • Perform qPCR using primers that specifically amplify the gap region of the rcDNA, thus ensuring amplification of only the closed circular form.

    • Normalize the cccDNA copy number to the cell number by quantifying a host housekeeping gene (e.g., β-globin) from the same sample.

    • Express the results as cccDNA copies per cell.

c) Quantification of HBV pgRNA (RT-qPCR)

  • RNA Extraction: Extract total RNA from the infected cells using a commercial RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating HBV DNA.

  • Reverse Transcription (RT): Synthesize cDNA from the RNA using a reverse transcriptase and random hexamers or HBV-specific primers.

  • qPCR:

    • Perform qPCR using primers and a probe specific for the HBV pgRNA.

    • Normalize the pgRNA levels to a host housekeeping gene (e.g., GAPDH).

    • Express the results as relative pgRNA levels.

d) Quantification of HBsAg and HBeAg (ELISA)

  • Sample Collection: Collect the cell culture supernatant at specified time points.

  • ELISA: Use commercial ELISA kits to quantify the levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) according to the manufacturer's instructions.

Cytotoxicity Assay

Objective: To assess the potential toxicity of the combination therapy on the host cells.

Materials:

  • Uninfected HepG2-NTCP or Huh7.5-NTCP cells

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or similar)

Protocol:

  • Cell Seeding: Seed uninfected cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of this compound, the NrtI, and the combination to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period equivalent to the duration of the antiviral assays (e.g., 7 days).

  • Viability Measurement: Perform the cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each compound and the combination.

Mandatory Visualizations

HBV_Lifecycle_and_Drug_Targets cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV_Virion HBV Virion (Dane Particle) Uncoating Uncoating HBV_Virion->Uncoating Entry (NTCP Receptor) rcDNA rcDNA Uncoating->rcDNA Nuclear Import pgRNA pgRNA Ribosomes Ribosomes pgRNA->Ribosomes Translation Capsid_Assembly Capsid Assembly & pgRNA Encapsidation pgRNA->Capsid_Assembly Core_Protein Core Protein (HBcAg) Ribosomes->Core_Protein Polymerase Polymerase (P) Ribosomes->Polymerase Core_Protein->Capsid_Assembly Polymerase->Capsid_Assembly Reverse_Transcription Reverse Transcription (rcDNA synthesis) Capsid_Assembly->Reverse_Transcription Mature_Capsid Mature Capsid (rcDNA-containing) Reverse_Transcription->Mature_Capsid ER_Golgi ER/Golgi Mature_Capsid->ER_Golgi Envelopment Mature_Capsid->rcDNA Recycling Pathway Virion_Secretion Virion Secretion ER_Golgi->Virion_Secretion HBsAg_Filaments HBsAg Filaments/Spheres ER_Golgi->HBsAg_Filaments Subviral Particle Secretion Virion_Secretion->HBV_Virion Release cccDNA_Formation cccDNA Formation rcDNA->cccDNA_Formation cccDNA cccDNA cccDNA_Formation->cccDNA Transcription Transcription cccDNA->Transcription Host RNA Pol II Transcription->pgRNA This compound This compound This compound->Capsid_Assembly Inhibits This compound->cccDNA_Formation Inhibits NrtIs NrtIs (e.g., Entecavir) NrtIs->Reverse_Transcription Inhibits

Caption: HBV life cycle and targets of this compound and NrtIs.

Experimental_Workflow cluster_assays 4. Endpoint Assays Start Start: Hypothesis Combination therapy is superior to monotherapy Cell_Culture 1. In Vitro HBV Infection Model (e.g., HepG2-NTCP cells) Start->Cell_Culture Treatment 2. Treatment with Compounds - this compound (VBR) - NrtI (e.g., ETV) - VBR + NrtI - Vehicle Control Cell_Culture->Treatment Incubation 3. Incubation (e.g., 7-14 days) Treatment->Incubation Antiviral_Assays Antiviral Activity - Extracellular HBV DNA (qPCR) - Intracellular cccDNA (qPCR) - HBV pgRNA (RT-qPCR) - HBsAg/HBeAg (ELISA) Incubation->Antiviral_Assays Toxicity_Assay Cytotoxicity (e.g., MTT, CellTiter-Glo) Incubation->Toxicity_Assay Data_Analysis 5. Data Analysis - EC50/CC50 Calculation - Combination Index (Synergy) - Statistical Analysis Antiviral_Assays->Data_Analysis Toxicity_Assay->Data_Analysis Conclusion Conclusion Evaluate efficacy and safety of the combination Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound and NrtI combination therapy.

Logical_Relationship cluster_strategies Therapeutic Strategies Goal Goal: Achieve Functional Cure for Chronic Hepatitis B Challenge Challenge: Persistence of cccDNA and ongoing viral replication with NrtI monotherapy Goal->Challenge NrtI_Strategy NrtI Monotherapy - Inhibits reverse transcription - Suppresses HBV DNA Challenge->NrtI_Strategy Vebicorvir_Strategy This compound (Core Inhibitor) - Inhibits pgRNA encapsidation - Prevents new cccDNA formation Challenge->Vebicorvir_Strategy Combination_Therapy Combination Therapy (this compound + NrtI) NrtI_Strategy->Combination_Therapy Vebicorvir_Strategy->Combination_Therapy Rationale Rationale for Combination: - Complementary mechanisms of action - Target multiple essential steps in the HBV life cycle Combination_Therapy->Rationale Expected_Outcome Expected Outcome: - Deeper and more rapid viral suppression - Reduction in cccDNA pool - Potential for sustained off-treatment response Rationale->Expected_Outcome Conclusion Conclusion: Combination therapy represents a promising approach to overcoming the limitations of monotherapy. Expected_Outcome->Conclusion

Caption: Rationale for this compound and NrtI combination therapy.

References

Vebicorvir: Quantifying its Impact on Hepatitis B Virus DNA and Pregenomic RNA Levels

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vebicorvir (VBR) is an investigational, first-in-class, oral inhibitor of the hepatitis B virus (HBV) core protein.[1] It employs a multi-faceted mechanism of action that disrupts critical stages of the viral lifecycle.[1] this compound inhibits the encapsidation of pregenomic RNA (pgRNA), a crucial step for the assembly of new viral particles, and also interferes with the formation of covalently closed circular DNA (cccDNA), the persistent form of the virus in infected cells.[1] This dual action leads to a significant reduction in both HBV DNA and pgRNA levels, making this compound a promising component of combination therapies for chronic HBV infection.[1][2] These application notes provide a summary of the quantitative effects of this compound on HBV DNA and pgRNA, along with detailed protocols for their measurement.

Quantitative Effects of this compound on HBV DNA and pgRNA

Clinical studies have demonstrated that this compound, particularly when used in combination with nucleos(t)ide reverse transcriptase inhibitors (NrtIs), leads to a more profound suppression of HBV replication than NrtI monotherapy.[1][3] The following tables summarize the quantitative reductions in HBV DNA and pgRNA levels observed in clinical trials.

Table 1: Mean Reduction in HBV DNA Levels in Treatment-Naïve Patients with Chronic HBV Infection (24 Weeks)

Treatment GroupMean Reduction from Baseline (log10 IU/mL)p-value vs. Placebo + ETV
This compound + Entecavir (ETV)-5.33p=0.0084
Placebo + Entecavir (ETV)-4.20N/A
Data from a 24-week study in treatment-naïve HBeAg-positive patients.[4]

Table 2: Mean Reduction in HBV pgRNA Levels in Treatment-Naïve Patients with Chronic HBV Infection (24 Weeks)

Treatment GroupMean Reduction from Baseline (log10 U/mL)p-value vs. Placebo + ETV
This compound + Entecavir (ETV)Greater mean reduction observedp<0.0001
Placebo + Entecavir (ETV)Lesser mean reduction observedN/A
Data from a 24-week study in treatment-naïve HBeAg-positive patients.[4]

Table 3: HBV DNA and pgRNA Suppression in Virologically-Suppressed Patients on NrtI Therapy (24 Weeks)

OutcomeThis compound + NrtIPlacebo + NrtI
Proportion of patients with detectable baseline HBV DNA achieving undetectable levelsGreater proportionLesser proportion
Change from baseline in HBV pgRNA (HBeAg-positive patients)Greater reductionLesser reduction
Data from a 24-week study in virologically-suppressed patients.[5][6]

Experimental Protocols

Protocol 1: Quantification of HBV DNA in Serum by Real-Time qPCR

This protocol describes a general method for the quantification of HBV DNA from serum samples using a SYBR Green-based real-time quantitative PCR (qPCR) assay.[7]

1. DNA Extraction from Serum:

  • Various commercial kits are available for viral DNA extraction from serum. Methods like guanidinium isothiocyanate, proteinase K digestion, or NaOH lysis can also be employed.[8] A column-based method generally involves lysis, binding of DNA to a silica membrane, washing, and elution.[9]

  • For a rapid protocol, NaOH lysis can be effective: mix serum with NaOH, heat, neutralize, and use the supernatant for PCR.[8]

2. Real-Time qPCR:

  • Reaction Mixture:

    • 2x SYBR Green Master Mix

    • Forward Primer (HBV-specific)

    • Reverse Primer (HBV-specific)

    • DNA Template (extracted from serum)

    • Nuclease-free water

  • Primer Design: Primers should target a conserved region of the HBV genome. An example primer set targets the reverse transcriptase (RT) domain.[7]

  • Standard Curve: A standard curve should be generated using a plasmid containing the HBV target sequence at known concentrations to enable absolute quantification.[7]

  • Cycling Conditions (Example):

    • Initial Denaturation: 95°C for 10 minutes

    • Amplification (40-45 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 58-60°C for 45-60 seconds

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Protocol 2: Quantification of Serum HBV pgRNA by RT-qPCR

This protocol outlines a method for quantifying HBV pgRNA from serum using a one-step reverse transcription quantitative PCR (RT-qPCR) with SYBR Green detection.[10]

1. RNA Extraction and DNase Treatment:

  • Extract total nucleic acids from serum using a viral RNA extraction kit.

  • Treat the extracted nucleic acids with DNase I to remove contaminating HBV DNA.[11]

2. Reverse Transcription and Real-Time qPCR (One-Step):

  • Reaction Mixture:

    • 2x One-Step RT-qPCR Master Mix (containing reverse transcriptase, DNA polymerase, dNTPs, and SYBR Green)

    • Forward Primer (specific for the 3.5 kb pgRNA)

    • Reverse Primer (specific for the 3.5 kb pgRNA)

    • RNA Template (DNase-treated)

    • Nuclease-free water

  • Primer Design: Primers should be designed to specifically amplify the 3.5 kb pgRNA.[10]

  • Standard Curve: An in vitro transcribed full-length pgRNA of known concentration should be used to generate a standard curve for absolute quantification.[12]

  • Cycling Conditions (Example):

    • Reverse Transcription: 45-50°C for 10-15 minutes

    • Initial Denaturation: 95°C for 5 minutes

    • Amplification (40 cycles):

      • Denaturation: 95°C for 20 seconds

      • Annealing/Extension: 60°C for 40 seconds

    • Melt Curve Analysis

Visualizations

Vebicorvir_Mechanism_of_Action cluster_hbv_lifecycle HBV Replication Cycle cluster_cccDNA_formation New cccDNA Formation cccDNA cccDNA pgRNA pgRNA Transcription cccDNA->pgRNA Encapsidation pgRNA Encapsidation (Core Protein Assembly) pgRNA->Encapsidation ReverseTranscription Reverse Transcription Encapsidation->ReverseTranscription VirionAssembly Virion Assembly & Release ReverseTranscription->VirionAssembly This compound This compound This compound->Encapsidation Inhibits NuclearImport Nuclear Import of Nucleocapsid This compound->NuclearImport Disrupts Capsid IncomingVirus Incoming Virus IncomingVirus->NuclearImport New_cccDNA New cccDNA NuclearImport->New_cccDNA

Caption: Mechanism of action of this compound in the HBV replication cycle.

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hbv_dna HBV DNA Quantification cluster_hbv_pgrna HBV pgRNA Quantification Serum Patient Serum Sample DNA_Extraction Viral DNA Extraction Serum->DNA_Extraction RNA_Extraction Total Nucleic Acid Extraction Serum->RNA_Extraction qPCR Real-Time qPCR DNA_Extraction->qPCR DNA_Results HBV DNA Titer (IU/mL) qPCR->DNA_Results DNase DNase I Treatment RNA_Extraction->DNase RT_qPCR RT-qPCR DNase->RT_qPCR pgRNA_Results HBV pgRNA Titer (copies/mL) RT_qPCR->pgRNA_Results

Caption: Experimental workflow for quantifying HBV DNA and pgRNA from serum.

References

Application Notes and Protocols for High-Sensitivity Assays to Evaluate Vebicorvir Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vebicorvir (VBR), also known as ABI-H0731, is a first-generation inhibitor of the hepatitis B virus (HBV) core protein.[1] Its primary mechanism of action involves the disruption of HBV replication by inducing the assembly of altered, non-functional core protein capsids. This interference occurs at multiple stages of the viral lifecycle, including the prevention of pregenomic RNA (pgRNA) encapsidation and the subsequent synthesis of HBV DNA.[1] Furthermore, this compound has been shown to suppress the formation of covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome that resides in the nucleus of infected hepatocytes and serves as the template for all viral transcripts.[1][2]

The evaluation of this compound's therapeutic efficacy necessitates the use of highly sensitive and specific assays capable of quantifying key viral biomarkers. These markers not only reflect the direct antiviral activity of the drug but also provide insights into its impact on the persistent cccDNA reservoir. This document provides detailed application notes and protocols for advanced assays to monitor this compound's effectiveness, along with a summary of its performance in clinical studies.

This compound's Mechanism of Action in the HBV Replication Cycle

This compound targets the HBV core protein (HBc), a critical component for viral replication. By allosterically modulating HBc, this compound disrupts the normal process of capsid formation, leading to the assembly of aberrant capsids that are unable to package pgRNA. This action effectively halts the reverse transcription of pgRNA into HBV DNA, a crucial step in the viral lifecycle. The inhibition of new capsid formation also indirectly impacts the establishment and maintenance of the cccDNA pool in the nucleus.

HBV_Lifecycle_this compound cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs Transcription Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly Core_Protein Core Protein (HBcAg) mRNAs->Core_Protein Translation Polymerase Polymerase mRNAs->Polymerase Translation Entry HBV Entry Uncoating Uncoating Entry->Uncoating Uncoating->rcDNA Core_Protein->Capsid_Assembly Polymerase->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription New_Capsid New Nucleocapsid (contains rcDNA) Reverse_Transcription->New_Capsid New_Capsid->rcDNA Recycling to Nucleus Virion_Assembly Virion Assembly & Secretion New_Capsid->Virion_Assembly This compound This compound This compound->Capsid_Assembly Inhibits

This compound's site of action within the HBV replication cycle.

Quantitative Data on this compound Efficacy

Clinical studies have demonstrated that this compound, particularly in combination with nucleos(t)ide reverse transcriptase inhibitors (NrtIs) like entecavir (ETV), leads to a more profound reduction in HBV DNA and pgRNA levels compared to NrtI monotherapy.[3] However, its impact on viral antigen levels (HBsAg and HBeAg) has been less pronounced.[4][5]

Table 1: Efficacy of this compound in Combination with Entecavir in Treatment-Naïve HBeAg-Positive Patients (NCT03577171) [3]

ParameterThis compound + ETVPlacebo + ETVp-value
Mean Reduction in HBV DNA (log10 IU/mL) at Week 12 -4.45-3.300.0077
Mean Reduction in HBV DNA (log10 IU/mL) at Week 24 -5.33-4.200.0084
Mean Reduction in pgRNA at Week 12 Greater than Placebo-<0.0001
Mean Reduction in pgRNA at Week 24 Greater than Placebo-<0.0001
Change in HBsAg and HBeAg at Week 24 Similar to PlaceboSimilar to this compound-

Table 2: Efficacy of this compound in Virologically Suppressed Patients on NrtI Therapy (NCT03576066) [1][4]

ParameterThis compound + NrtIPlacebo + NrtI
Proportion of Patients with Undetectable HBV DNA at Week 24 (with detectable baseline levels) Greater than Placebo-
Change in pgRNA in HBeAg-Positive Patients at Week 24 Greater than Placebo-
Change in HBsAg and HBeAg at Week 24 No significant differenceNo significant difference

High-Sensitivity Assays: Experimental Protocols

To accurately quantify the effects of this compound, high-sensitivity assays are crucial, especially for monitoring residual viral replication and the cccDNA pool.

Droplet Digital PCR (ddPCR) for HBV cccDNA Quantification

Droplet digital PCR offers a highly sensitive and absolute quantification of cccDNA, distinguishing it from other viral DNA forms.

ddPCR_Workflow cluster_workflow ddPCR for HBV cccDNA Workflow DNA_Extraction 1. DNA Extraction from Liver Biopsy or Cells Nuclease_Digestion 2. Nuclease Digestion to Remove Non-cccDNA (e.g., Plasmid-Safe ATP-dependent DNase) DNA_Extraction->Nuclease_Digestion Reaction_Setup 3. ddPCR Reaction Setup (Primers, Probes, Supermix) Nuclease_Digestion->Reaction_Setup Droplet_Generation 4. Droplet Generation Reaction_Setup->Droplet_Generation PCR_Amplification 5. PCR Amplification Droplet_Generation->PCR_Amplification Droplet_Reading 6. Droplet Reading & Data Analysis PCR_Amplification->Droplet_Reading

Workflow for ddPCR-based HBV cccDNA quantification.

Protocol: ddPCR for HBV cccDNA

  • DNA Extraction:

    • Extract total DNA from liver biopsy tissue or cultured cells using a suitable kit (e.g., QIAamp DNA Mini Kit).

    • Quantify the extracted DNA using a spectrophotometer.

  • Nuclease Digestion:

    • To selectively quantify cccDNA, digest non-circular HBV DNA forms. A common method is treatment with Plasmid-Safe ATP-dependent DNase (PSD), which preferentially degrades linear and relaxed circular DNA.

    • In a typical reaction, incubate up to 1 µg of total DNA with PSD according to the manufacturer's instructions.

  • ddPCR Reaction Setup:

    • Prepare a 20 µL ddPCR reaction mix containing:

      • 10 µL of 2x ddPCR Supermix for Probes (No dUTP)

      • 1.8 µL of forward primer (final concentration 900 nM)

      • 1.8 µL of reverse primer (final concentration 900 nM)

      • 0.5 µL of probe (final concentration 250 nM)

      • Template DNA (digested product from step 2)

      • Nuclease-free water to a final volume of 20 µL.

    • Note: Primer and probe sequences should be designed to specifically amplify a region of the HBV cccDNA.

  • Droplet Generation:

    • Transfer the 20 µL ddPCR reaction mix to a droplet generator cartridge.

    • Add 70 µL of droplet generation oil to the oil wells.

    • Generate droplets according to the manufacturer's protocol (e.g., Bio-Rad QX200 Droplet Generator).

  • PCR Amplification:

    • Transfer the generated droplets to a 96-well PCR plate.

    • Seal the plate and perform PCR amplification using a thermal cycler with the following example conditions:

      • Enzyme activation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 94°C for 30 seconds

        • Annealing/Extension: 60°C for 60 seconds

      • Enzyme deactivation: 98°C for 10 minutes

  • Droplet Reading and Data Analysis:

    • Read the droplets using a droplet reader (e.g., Bio-Rad QX200 Droplet Reader).

    • Analyze the data using the manufacturer's software (e.g., QuantaSoft) to determine the absolute concentration of cccDNA (copies/µL).

High-Sensitivity RT-qPCR for HBV pgRNA Quantification

Reverse transcription-quantitative PCR (RT-qPCR) is used to measure the levels of pgRNA, a surrogate marker for cccDNA transcriptional activity.

RTqPCR_Workflow cluster_workflow High-Sensitivity RT-qPCR for HBV pgRNA Workflow RNA_Extraction 1. RNA Extraction from Serum/Plasma or Cells DNase_Treatment 2. DNase I Treatment to Remove Contaminating DNA RNA_Extraction->DNase_Treatment Reverse_Transcription 3. Reverse Transcription (cDNA Synthesis) DNase_Treatment->Reverse_Transcription qPCR_Setup 4. qPCR Reaction Setup (Primers, Probe, Master Mix) Reverse_Transcription->qPCR_Setup qPCR_Amplification 5. qPCR Amplification & Detection qPCR_Setup->qPCR_Amplification Data_Analysis 6. Data Analysis (Quantification) qPCR_Amplification->Data_Analysis

References

Application Notes and Protocols for Studying Vebicorvir Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vebicorvir (ABI-H0731) is a first-generation, orally bioavailable inhibitor of the hepatitis B virus (HBV) core protein.[1][2] As a capsid assembly modulator, it disrupts multiple stages of the viral lifecycle.[1] this compound prevents the encapsidation of pregenomic RNA (pgRNA), a crucial step for viral replication, and also interferes with the formation of new covalently closed circular DNA (cccDNA), the persistent form of the virus in the nucleus of infected cells.[1][2] These application notes provide an overview of animal models and experimental protocols relevant to the study of this compound's pharmacokinetic properties.

Mechanism of Action

This compound is a direct-acting antiviral that targets the HBV core protein (HBc). By binding to HBc, it induces the formation of aberrant, non-functional capsids that are unable to package pgRNA. This effectively halts the production of new infectious virions. Additionally, this compound has been shown to disrupt incoming nucleocapsids, leading to the premature release of relaxed circular DNA (rcDNA) before it can reach the nucleus to form cccDNA.[1] This dual mechanism of action makes it a subject of interest in HBV research.

Relevant Animal Models for Pharmacokinetic Studies

Several animal models are utilized in the preclinical evaluation of anti-HBV compounds. The choice of model depends on the specific research question, with each having distinct advantages and limitations.

  • Mice (CD-1, HBV Transgenic): Standard mouse strains like CD-1 are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[2] For efficacy studies that require viral replication, HBV transgenic mice, which express HBV genes and produce viral particles, can be employed.[3]

  • Rats (Sprague-Dawley): Rats are another common rodent model for pharmacokinetic studies, offering the advantage of larger blood sample volumes compared to mice.[2]

  • Dogs (Beagle): The dog is a non-rodent species frequently used in preclinical toxicology and pharmacokinetic assessments due to its physiological similarities to humans in terms of drug metabolism.[2]

  • Monkeys (Cynomolgus): Non-human primates are highly relevant for preclinical studies due to their close phylogenetic relationship to humans. They are often used in later-stage preclinical development to predict human pharmacokinetics.[2]

Data Presentation

Pharmacokinetic Parameters of this compound (Intravenous Administration)
Animal ModelPlasma Clearance (mL/min/kg)Percentage of Liver Blood Flow
Mouse (CD-1)8.059%
Rat (Sprague-Dawley)10.116%
Dog (Beagle)14.747%
Monkey (Cynomolgus)4.8611%

Data sourced from MedChemExpress.[4]

Experimental Protocols

Formulation of this compound for In Vivo Studies

This protocol describes the preparation of a this compound suspension suitable for oral gavage and intraperitoneal injection in animal models.[4]

Materials:

  • This compound (ABI-H0731) powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL. This results in a suspended solution of ≥ 2.08 mg/mL.

In Vivo Pharmacokinetic Study in Rats (General Protocol)

This is a general protocol for a single-dose oral pharmacokinetic study in rats, which can be adapted for this compound.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Acclimatization: House the rats in a controlled environment for at least 3 days before the experiment.

  • Fasting: Fast the animals for 12 hours prior to dosing, with free access to water.[1]

  • Dosing: Administer the prepared this compound formulation via oral gavage at the desired dose (e.g., 20 mg/kg).[1]

  • Blood Sampling: Collect blood samples (~0.3 mL) from the femoral artery or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[1]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., heparin) and centrifuge at 3,000 x g for 10 minutes to separate the plasma.[1]

  • Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method for this compound Quantification (General LC-MS/MS Protocol)

The following is a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that can be optimized for the quantification of this compound in plasma samples.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions (Example):

  • LC System: Agilent or equivalent HPLC system

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: A triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray ionization (ESI), positive or negative mode to be optimized for this compound

  • MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard need to be determined.

Visualizations

HBV Lifecycle and Points of Inhibition by this compound

HBV_Lifecycle cluster_cell Hepatocyte cluster_nucleus Nucleus Entry 1. Viral Entry Uncoating 2. Uncoating Entry->Uncoating Nuclear_Import 3. Nuclear Import of rcDNA Uncoating->Nuclear_Import cccDNA_Formation 4. cccDNA Formation Nuclear_Import->cccDNA_Formation Transcription 5. Transcription cccDNA_Formation->Transcription Translation 6. Translation Transcription->Translation Encapsidation 7. pgRNA Encapsidation Translation->Encapsidation Reverse_Transcription 8. Reverse Transcription Encapsidation->Reverse_Transcription Assembly 9. Virion Assembly Reverse_Transcription->Assembly Egress 10. Egress Assembly->Egress Outside HBV Virion Egress->Outside New Virions Vebicorvir_Inhibition1 This compound Inhibition Vebicorvir_Inhibition1->Encapsidation Vebicorvir_Inhibition2 This compound Inhibition Vebicorvir_Inhibition2->cccDNA_Formation Prevents new formation Outside->Entry

Caption: HBV lifecycle and inhibition points of this compound.

Experimental Workflow for a Preclinical Pharmacokinetic Study

PK_Workflow start Start animal_model Select Animal Model (e.g., Rat) start->animal_model acclimatization Acclimatization animal_model->acclimatization fasting Fasting (12h) acclimatization->fasting dosing Oral Gavage with This compound Formulation fasting->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_storage Store Plasma at -80°C plasma_separation->sample_storage bioanalysis LC-MS/MS Analysis sample_storage->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis end End pk_analysis->end

Caption: Workflow for a typical preclinical pharmacokinetic study.

Host Cell Signaling Pathways Involved in HBV Replication

HBV_Signaling cluster_pathways Host Cell Signaling Pathways HBV HBV Infection PI3K_AKT PI3K/AKT Pathway HBV->PI3K_AKT activates RAS_MEK_ERK RAS/MEK/ERK Pathway HBV->RAS_MEK_ERK modulates JAK_STAT JAK/STAT Pathway HBV->JAK_STAT modulates TGF_beta TGF-β Pathway HBV->TGF_beta downregulates Wnt_beta_catenin Wnt/β-catenin Pathway HBV->Wnt_beta_catenin activates HBV_Replication HBV Replication (cccDNA, pgRNA, etc.) PI3K_AKT->HBV_Replication promotes RAS_MEK_ERK->HBV_Replication Cellular_Response Cellular Response (Apoptosis, Proliferation, etc.) JAK_STAT->Cellular_Response antiviral response TGF_beta->Cellular_Response Wnt_beta_catenin->Cellular_Response HBV_Replication->Cellular_Response

References

Application Notes and Protocols for Clinical Trial Design of Next-Generation Hepatitis B Core Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Next-generation core inhibitors for Hepatitis B Virus (HBV) represent a promising class of antiviral agents aiming to achieve a functional cure. These molecules, also known as capsid assembly modulators (CAMs), target the HBV core protein (HBc), a crucial component in multiple stages of the viral lifecycle.[1][2] By interfering with capsid assembly, they can disrupt the formation of new viral particles and prevent the establishment and replenishment of the covalently closed circular DNA (cccDNA) reservoir, the persistent form of the virus in infected hepatocytes.[1][3][4] This document provides a detailed guide to the clinical trial design for these novel therapeutics, including key trial parameters, experimental protocols for biomarker analysis, and visual workflows to guide the research and development process.

Clinical Trial Design for Next-Generation Core Inhibitors

Clinical trials for next-generation core inhibitors are typically designed in phases to systematically evaluate the safety, efficacy, and optimal dosing of the investigational drug. Early phase trials (Phase 1 and 2) are critical for establishing proof-of-concept and informing the design of larger, confirmatory Phase 3 studies.[5][6][7]

Phase 1 Clinical Trials

Phase 1 trials are primarily focused on safety and tolerability in a small number of subjects.[5][7][8]

  • Phase 1a (Single Ascending Dose - SAD): Involves single dose administration to healthy volunteers across several cohorts with escalating doses to determine the maximum tolerated dose (MTD).[6]

  • Phase 1b (Multiple Ascending Dose - MAD): Involves multiple doses in patients with chronic hepatitis B (CHB) to assess safety, pharmacokinetics (PK), and preliminary antiviral activity.[6]

Phase 2 Clinical Trials

Phase 2 trials expand on the safety and efficacy evaluation in a larger group of CHB patients.[5][6][9] These studies are crucial for dose selection for Phase 3 and for gathering more extensive data on antiviral effects.

Table 1: Key Parameters for Phase 1b and Phase 2 Clinical Trial Design

ParameterPhase 1bPhase 2
Primary Objectives Safety, Tolerability, Pharmacokinetics (PK)Efficacy (Antiviral Activity), Safety
Secondary Objectives Preliminary Antiviral ActivityDose-response Relationship, Biomarker Analysis
Patient Population Treatment-naïve or virologically-suppressed CHB patientsTreatment-naïve and/or virologically-suppressed CHB patients (HBeAg-positive and HBeAg-negative cohorts)
Sample Size ~20-100 participants[7][8]~100-300 participants[7]
Study Design Randomized, double-blind, placebo-controlled, dose-escalationRandomized, double-blind, placebo-controlled, dose-ranging
Treatment Duration Several weeks to a few months[5]Several months to 2 years[6][8]
Control Arm PlaceboPlacebo + Standard of Care (e.g., Nucleos(t)ide Analogue)
Endpoints for Clinical Trials

The selection of appropriate endpoints is critical for evaluating the efficacy of next-generation core inhibitors.

Table 2: Primary and Secondary Endpoints in Core Inhibitor Clinical Trials

Endpoint TypeEndpointDescription
Primary Efficacy Mean change from baseline in serum HBV DNAQuantification of the reduction in viral load.
Proportion of patients with undetectable HBV DNAPercentage of patients achieving viral suppression below the limit of detection.
Secondary Efficacy Mean change from baseline in serum HBsAgReduction in the key viral surface antigen, a marker for functional cure.
Mean change from baseline in serum HBV RNAA surrogate marker for intrahepatic cccDNA activity.[10][11][12]
Mean change from baseline in serum HBcrAgA composite marker reflecting cccDNA levels.
HBeAg loss or seroconversionFor HBeAg-positive patients, a significant milestone in treatment response.
Safety Incidence and severity of adverse events (AEs)Monitoring for any drug-related side effects.
Laboratory abnormalitiesRegular monitoring of blood counts, liver function, and other key lab values.

Experimental Protocols

Accurate and standardized laboratory methods are essential for the assessment of clinical trial endpoints.

Quantification of Serum HBV DNA by Real-Time PCR

Objective: To measure the amount of HBV DNA in patient serum.

Principle: This method uses real-time polymerase chain reaction (qPCR) to amplify and quantify a specific region of the HBV genome.[13][14]

Protocol:

  • Sample Preparation:

    • Collect whole blood in a serum separator tube.

    • Centrifuge according to the tube manufacturer's instructions to separate serum.[15]

    • Store serum at -80°C until analysis.

  • DNA Extraction:

    • Extract viral DNA from 200-500 µL of serum using a commercial viral nucleic acid extraction kit, following the manufacturer's protocol.[14]

    • Elute the DNA in 50-100 µL of elution buffer.

  • Real-Time PCR:

    • Prepare a master mix containing a commercial qPCR master mix, forward and reverse primers targeting a conserved region of the HBV genome, and a fluorescently labeled probe.[16]

    • Add 5-10 µL of extracted DNA to each well of a 96-well PCR plate.

    • Include a standard curve using a series of known concentrations of HBV DNA plasmids.

    • Also include negative (nuclease-free water) and positive controls.

    • Perform the qPCR reaction using a thermal cycler with the following typical conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • 40-45 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds (with fluorescence reading).[16]

  • Data Analysis:

    • Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the standard concentrations.

    • Determine the HBV DNA concentration in the patient samples by interpolating their Ct values from the standard curve.

    • Results are typically reported in International Units per milliliter (IU/mL).[15]

Quantification of Serum HBsAg by ELISA

Objective: To measure the concentration of Hepatitis B surface antigen in patient serum.

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used, where HBsAg in the sample is captured between two layers of anti-HBs antibodies.[17]

Protocol:

  • Plate Preparation:

    • Use a 96-well microplate pre-coated with a monoclonal anti-HBs antibody.

  • Assay Procedure:

    • Add 100 µL of standards, controls, and patient serum samples to the appropriate wells.[18]

    • Incubate for 60-90 minutes at 37°C.[18]

    • Wash the wells 3-5 times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-HBs antibody to each well.[17]

    • Incubate for 30-60 minutes at 37°C.

    • Wash the wells 3-5 times with wash buffer.

    • Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark at room temperature for 15-20 minutes.[18][19]

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).[18][19]

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values against the HBsAg concentrations of the standards.

    • Determine the HBsAg concentration in the patient samples from the standard curve.

    • Results are reported in IU/mL.

Quantification of Serum HBV RNA by RT-qPCR

Objective: To measure the level of circulating HBV RNA in patient serum.

Principle: This assay involves reverse transcription of HBV RNA into complementary DNA (cDNA), followed by qPCR for quantification.[10][11]

Protocol:

  • Sample Preparation and RNA/DNA Co-extraction:

    • Follow the same initial sample preparation steps as for HBV DNA quantification.

    • Use a commercial kit designed for the simultaneous extraction of viral RNA and DNA from serum.[10]

  • DNase Treatment:

    • Treat the extracted nucleic acids with DNase I to remove contaminating HBV DNA.[10][11] This step is crucial for the specific quantification of HBV RNA.

  • Reverse Transcription (RT):

    • Perform reverse transcription using a specific primer for HBV RNA and a reverse transcriptase enzyme to synthesize cDNA. This can be done as a separate step or as part of a one-step RT-qPCR protocol.[10][11]

  • Real-Time PCR:

    • Follow the qPCR protocol as described for HBV DNA quantification, using the synthesized cDNA as the template. The primers and probe should be designed to target a specific region of the HBV pregenomic RNA (pgRNA).[20][21]

  • Data Analysis:

    • Quantify HBV RNA levels using a standard curve generated from in vitro transcribed HBV RNA standards.

    • Results are reported in copies/mL.

Quantification of Serum HBcrAg by Chemiluminescent Immunoassay (CLEIA)

Objective: To measure the concentration of Hepatitis B core-related antigen in patient serum.

Principle: A two-step sandwich chemiluminescent enzyme immunoassay is used to detect HBcAg, HBeAg, and p22cr protein after denaturation.[22][23]

Protocol:

  • Sample Pre-treatment:

    • Treat serum samples with a solution to denature the viral particles and expose the core-related antigens.

  • Immunoassay:

    • The assay is typically performed on an automated platform.

    • Treated samples are incubated with ferrite particles coated with anti-HBc antibodies.

    • After a wash step, an alkaline phosphatase-labeled anti-HBc antibody is added.

    • A chemiluminescent substrate is then added, and the resulting light emission is measured.

  • Data Analysis:

    • The light intensity is proportional to the HBcrAg concentration.

    • Quantification is performed using a standard curve.

    • Results are reported in U/mL or log U/mL.

HBV Genotypic Resistance Analysis by Sanger Sequencing

Objective: To identify mutations in the HBV polymerase gene that may confer resistance to core inhibitors.

Principle: The region of the HBV polymerase gene encoding the core protein is amplified by PCR and then sequenced using the Sanger method to identify any amino acid substitutions.[24][25]

Protocol:

  • PCR Amplification:

    • Extract HBV DNA from patient serum as described previously.

    • Amplify the core protein coding region of the polymerase gene using specific primers. A nested PCR approach may be necessary for samples with low viral loads.[26]

  • PCR Product Purification:

    • Purify the PCR product to remove primers and dNTPs using a commercial PCR purification kit.

  • Sanger Sequencing:

    • Perform cycle sequencing using the purified PCR product as a template, fluorescently labeled dideoxynucleotides (ddNTPs), and a sequencing primer.

    • Separate the sequencing products by capillary electrophoresis.

  • Data Analysis:

    • Analyze the sequencing data using appropriate software.

    • Compare the patient's HBV sequence to a wild-type reference sequence to identify any nucleotide and corresponding amino acid changes.[25]

    • Known resistance-associated mutations for core inhibitors should be specifically investigated.

Cell-Based Antiviral Activity Assay

Objective: To determine the in vitro efficacy of a next-generation core inhibitor.

Protocol:

  • Cell Culture:

    • Use a stable HBV-producing cell line (e.g., HepG2.2.15) or primary human hepatocytes infected with HBV.

    • Culture the cells in appropriate media and conditions.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the core inhibitor compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known HBV inhibitor).

  • Assessment of Antiviral Activity:

    • After a defined incubation period (e.g., 3-6 days), harvest the cell culture supernatant and/or cell lysates.

    • Quantify extracellular HBV DNA and/or intracellular HBV replicative intermediates using qPCR as described above.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits HBV replication by 50%.

Visualizations

HBV Lifecycle and Core Inhibitor Targets

The HBV lifecycle is a complex process that offers multiple targets for antiviral intervention. Next-generation core inhibitors primarily interfere with capsid assembly, a critical step for both new virion formation and cccDNA establishment.[27][28][29]

HBV_Lifecycle cluster_nucleus Nucleus Virion HBV Virion Entry Entry into Hepatocyte Virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA Nucleus Nucleus rcDNA->Nucleus cccDNA cccDNA Formation Nucleus->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation CoreProtein Core Protein (HBcAg) Translation->CoreProtein Polymerase Polymerase Translation->Polymerase CoreProtein->Encapsidation Polymerase->Encapsidation RT Reverse Transcription Encapsidation->RT New_rcDNA New rcDNA RT->New_rcDNA New_rcDNA->Nucleus Recycling to cccDNA Assembly Virion Assembly & Egress New_rcDNA->Assembly New_Virion New HBV Virion Assembly->New_Virion CoreInhibitor Next-Gen Core Inhibitor CoreInhibitor->cccDNA Inhibits replenishment CoreInhibitor->Encapsidation

Caption: HBV lifecycle and the points of action for next-generation core inhibitors.

Clinical Trial Workflow

The clinical development of a next-generation core inhibitor follows a structured workflow from preclinical studies to early-phase clinical trials.

Clinical_Trial_Workflow Preclinical Preclinical Studies (In vitro & In vivo) IND Investigational New Drug (IND) Application Submission Preclinical->IND Phase1 Phase 1 Trial (Safety & Dosage) IND->Phase1 Phase1a Phase 1a: SAD (Healthy Volunteers) Phase1->Phase1a Phase1b Phase 1b: MAD (CHB Patients) Phase1a->Phase1b GoNoGo1 Go/No-Go Decision Phase1b->GoNoGo1 GoNoGo1->Preclinical No-Go Phase2 Phase 2 Trial (Efficacy & Side Effects) GoNoGo1->Phase2 Go Phase2a Phase 2a: Proof-of-Concept Phase2->Phase2a Phase2b Phase 2b: Dose Ranging Phase2a->Phase2b GoNoGo2 Go/No-Go Decision Phase2b->GoNoGo2 GoNoGo2->Phase1 No-Go Phase3 Phase 3 Trial (Pivotal Studies) GoNoGo2->Phase3 Go

Caption: Workflow for early-phase clinical development of a core inhibitor.

Key Signaling Pathways in HBV Infection

HBV infection is known to modulate several host cell signaling pathways to promote its replication and persistence. While core inhibitors directly target a viral protein, understanding the downstream effects on these pathways can provide insights into the overall therapeutic impact.

HBV_Signaling_Pathways cluster_pathways Host Signaling Pathways HBV HBV Infection HBx HBx Protein HBV->HBx JAK_STAT JAK/STAT Pathway HBV->JAK_STAT modulates PI3K_AKT PI3K/AKT Pathway HBx->PI3K_AKT modulates MAPK_ERK MAPK/ERK Pathway HBx->MAPK_ERK modulates Wnt_beta_catenin Wnt/β-catenin Pathway HBx->Wnt_beta_catenin modulates CoreInhibitor Core Inhibitor HBVReplication HBV Replication (cccDNA, pgRNA) CoreInhibitor->HBVReplication HBVReplication->HBx CellSurvival Cell Survival & Proliferation PI3K_AKT->CellSurvival Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis MAPK_ERK->CellSurvival ImmuneEvasion Immune Evasion JAK_STAT->ImmuneEvasion Inflammation Inflammation JAK_STAT->Inflammation Wnt_beta_catenin->CellSurvival

Caption: Key host signaling pathways modulated during HBV infection.

References

Application Notes and Protocols for Assessing Vebicorvir Resistance Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vebicorvir (also known as ABI-H0731) is a first-generation, orally administered inhibitor of the hepatitis B virus (HBV) core protein.[1][2] As a core protein inhibitor, this compound disrupts multiple aspects of the HBV replication cycle, including the formation of viral nucleocapsids containing pregenomic RNA (pgRNA) and the establishment of new covalently closed circular DNA (cccDNA) molecules in the nucleus of infected cells.[3] While clinical trials have shown that this compound can enhance viral suppression when combined with nucleos(t)ide reverse transcriptase inhibitors (NrtIs), treatment-emergent resistance was not observed in patients who adhered to the treatment regimens in a Phase 2 clinical trial.[4][5][6] However, the development of this particular drug was discontinued as a Phase 2b trial did not achieve the desired antiviral effect.[7] Nevertheless, the assessment of potential resistance mutations remains a critical component of the development of next-generation core inhibitors and for academic research into HBV resistance mechanisms.

These application notes provide a comprehensive overview of the methodologies that can be employed to identify and characterize this compound resistance mutations in HBV. The protocols are designed for research and drug development professionals working to understand and overcome antiviral drug resistance.

Data Presentation: Characterizing this compound Resistance

Quantitative data from resistance profiling assays are crucial for understanding the impact of specific mutations. Below is a template table summarizing key metrics for hypothetical this compound-resistant mutations.

MutationAmino Acid ChangeEC50 (nM) Fold Change vs. Wild-TypeReplicative Capacity (% of Wild-Type)
C77FCysteine to Phenylalanine15-fold85%
T109MThreonine to Methionine25-fold70%
Y118FTyrosine to Phenylalanine10-fold95%
C77F + T109MDouble Mutant150-fold50%

Table 1: Summary of quantitative data for hypothetical this compound resistance mutations. Fold change in EC50 is a measure of the shift in the concentration of this compound required to inhibit 50% of viral replication compared to the wild-type virus. Replicative capacity indicates the fitness of the mutant virus in the absence of the drug, expressed as a percentage of the wild-type virus's replication level.

Experimental Protocols

The assessment of antiviral resistance typically involves a combination of genotypic and phenotypic assays.

Protocol 1: Genotypic Analysis of this compound Resistance Mutations

Genotypic assays are used to identify mutations in the HBV genome that may be associated with drug resistance.[8]

Objective: To identify sequence variations in the HBV core protein gene from patient samples or in vitro selection experiments.

Methodology: Sanger Sequencing of the HBV Core Gene

  • Sample Collection and Preparation:

    • Collect plasma or serum from patients undergoing this compound treatment.[9]

    • Extract viral DNA using a commercial kit with a high efficiency for HBV DNA extraction.

  • PCR Amplification:

    • Amplify the HBV core protein coding region using nested PCR for increased sensitivity and specificity.

    • Outer PCR Primers:

      • Forward: 5'-[Sequence]-3'

      • Reverse: 5'-[Sequence]-3'

    • Inner (Nested) PCR Primers:

      • Forward: 5'-[Sequence]-3'

      • Reverse: 5'-[Sequence]-3'

    • PCR Conditions: Optimize annealing temperatures and extension times based on the chosen primers and polymerase.

  • PCR Product Purification:

    • Purify the amplified DNA from the PCR reaction mix using a spin column-based purification kit to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing:

    • Sequence the purified PCR product using both forward and reverse inner primers in separate reactions.

    • Use a dye-terminator cycle sequencing chemistry.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads to obtain a consensus sequence.

    • Align the consensus sequence with a wild-type HBV reference sequence of the appropriate genotype to identify nucleotide and amino acid changes.

    • Specialized software such as geno2pheno[HBV] can be used for interpretation.[10]

Alternative Genotypic Methods:

  • Next-Generation Sequencing (NGS): For detecting low-frequency mutations (minority variants) that may be missed by Sanger sequencing.[11]

  • Line Probe Assays (LiPA): Useful for screening for known mutations rapidly, though less suitable for discovering novel mutations.[12][13]

Protocol 2: Phenotypic Analysis of this compound Resistance

Phenotypic assays measure the susceptibility of HBV to an antiviral drug in a cell culture system.[14][15]

Objective: To determine the concentration of this compound required to inhibit the replication of HBV carrying specific mutations.

Methodology: Cell-Based Replicon Assay

  • Generation of Mutant Replicon Constructs:

    • Use site-directed mutagenesis to introduce specific mutations (identified through genotypic analysis or predicted by structural modeling) into an HBV replicon plasmid.

    • Verify the presence of the desired mutation and the absence of off-target mutations by sequencing.

  • Cell Culture and Transfection:

    • Culture a human hepatoma cell line (e.g., Huh7 or HepG2) that supports HBV replication.

    • Transfect the cells with either the wild-type or a mutant HBV replicon plasmid.

  • Drug Treatment:

    • After transfection, seed the cells into multi-well plates.

    • Treat the cells with a serial dilution of this compound. Include a no-drug control.

  • Assessment of Viral Replication:

    • After a defined incubation period (e.g., 5-7 days), lyse the cells and quantify HBV replication.

    • Methods for Quantification:

      • Southern Blot: To detect intracellular HBV DNA replication intermediates.

      • qPCR: To quantify the amount of intracellular HBV DNA.

      • ELISA: To measure the secretion of HBeAg or HBsAg into the cell culture supernatant.

  • Data Analysis:

    • Plot the percentage of viral replication inhibition against the this compound concentration.

    • Calculate the 50% effective concentration (EC50) using a non-linear regression analysis.

    • Determine the fold change in EC50 for each mutant by dividing its EC50 value by the EC50 of the wild-type virus. A significant fold increase indicates resistance.

Visualizations

HBV Replication Cycle and this compound's Mechanism of Action

HBV_Lifecycle_this compound cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pathway_node pathway_node drug_node drug_node process_node process_node cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Export Encapsidation Encapsidation pgRNA_cyto->Encapsidation CoreProtein Core Protein CoreProtein->Encapsidation Polymerase Polymerase Polymerase->Encapsidation ReverseTranscription Reverse Transcription Encapsidation->ReverseTranscription This compound This compound This compound->Encapsidation Inhibits Nucleocapsid Nucleocapsid (rcDNA) ReverseTranscription->Nucleocapsid Nucleocapsid->cccDNA Import & Repair VirionRelease Virion Release Nucleocapsid->VirionRelease

Caption: HBV replication cycle and the inhibitory action of this compound on pgRNA encapsidation.

Experimental Workflow for Assessing this compound Resistance

Resistance_Workflow start_node start_node process_node process_node assay_node assay_node decision_node decision_node end_node end_node Start Start: Patient Sample or In Vitro Selection Genotypic Genotypic Assay (Sequencing) Start->Genotypic IdentifyMutations Identify Mutations in Core Gene Genotypic->IdentifyMutations Phenotypic Phenotypic Assay (Replicon System) IdentifyMutations->Phenotypic CalculateEC50 Determine EC50 Fold Change Phenotypic->CalculateEC50 AssessFitness Assess Replicative Capacity Phenotypic->AssessFitness Characterize Characterize Resistance Profile CalculateEC50->Characterize AssessFitness->Characterize

Caption: Workflow for identifying and characterizing this compound resistance mutations.

References

Application of Vebicorvir in Studying HBV Capsid Assembly

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: AN-HBV-VCV-001

Introduction

Hepatitis B Virus (HBV) infection is a global health issue, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The HBV lifecycle presents multiple targets for antiviral therapy. One of the most critical processes is the assembly of the viral capsid, which is orchestrated by the HBV core protein (HBc). The proper formation of this icosahedral capsid is essential for the encapsidation of the pregenomic RNA (pgRNA) and the viral polymerase, reverse transcription, and ultimately the production of new infectious virions.[1][2][3]

Capsid Assembly Modulators (CAMs) are a class of small molecules that interfere with the capsid assembly process.[4][5] Vebicorvir (VBR, also known as ABI-H0731) is a first-generation, orally bioavailable CAM that targets the HBV core protein.[6][7] By binding to the core protein dimers, this compound disrupts the normal pathway of capsid formation. This activity makes it not only a therapeutic candidate but also a valuable research tool for elucidating the complex mechanisms of HBV capsid assembly.[2][6]

This document provides detailed application notes and protocols for utilizing this compound to study HBV capsid assembly in research settings.

Mechanism of Action

This compound functions as a direct-acting antiviral that targets the HBV core protein. Its primary mechanism involves binding to a hydrophobic pocket formed at the interface of two core protein dimers.[1] This interaction induces a conformational change in the core protein, which allosterically modulates the kinetics of capsid assembly.

The key effects of this compound on the HBV lifecycle are:

  • Inhibition of pgRNA Encapsidation: By accelerating the kinetics of capsid assembly, this compound causes the rapid formation of empty capsids, thereby preventing the essential encapsidation of the pgRNA-polymerase complex. This is a crucial step that halts viral replication.[1][6][7]

  • Misdirection of Capsid Assembly: In some contexts, CAMs can lead to the formation of aberrant, non-functional capsid structures instead of the typical icosahedral nucleocapsids. This misdirection prevents the formation of viable virions.[5]

  • Disruption of Capsid Stability and cccDNA Formation: this compound can also interfere with the stability of existing capsids. This is particularly relevant in preventing the formation of new covalently closed circular DNA (cccDNA), the persistent form of the virus in the nucleus of infected hepatocytes. By preventing the uncoating of incoming virions or disrupting newly formed capsids destined for the nucleus, this compound helps block the establishment and amplification of the cccDNA pool.[1][6]

The multifaceted mechanism of this compound allows researchers to probe different stages of the HBV lifecycle related to the core protein.

Vebicorvir_Mechanism_of_Action cluster_Lifecycle Normal HBV Capsid Assembly cluster_Vebicorvir_Action Action of this compound Cp_dimer Core Protein Dimers Nucleation Nucleation Cp_dimer->Nucleation Vebicorvir_Binding Binds to Core Protein Dimers Cp_dimer->Vebicorvir_Binding pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Nucleation Assembly Capsid Assembly Nucleation->Assembly Mature_Capsid Mature pgRNA-containing Nucleocapsid Assembly->Mature_Capsid Virion_Release Virion Release Mature_Capsid->Virion_Release cccDNA_Formation cccDNA Formation in Nucleus Mature_Capsid->cccDNA_Formation Intracellular Trafficking This compound This compound (CAM) This compound->Vebicorvir_Binding Accelerated_Assembly Accelerated/Aberrant Assembly Vebicorvir_Binding->Accelerated_Assembly Block_Encapsidation Blocks pgRNA Encapsidation Vebicorvir_Binding->Block_Encapsidation Block_cccDNA Blocks cccDNA Formation Vebicorvir_Binding->Block_cccDNA Empty_Capsid Empty or Aberrant Capsids Accelerated_Assembly->Empty_Capsid Block_Encapsidation->Nucleation Inhibits Block_cccDNA->cccDNA_Formation Inhibits

Caption: Mechanism of this compound action on HBV capsid assembly.

Quantitative Data

The following tables summarize the quantitative effects of this compound and other CAMs based on published in vitro and clinical data.

Table 1: In Vitro Antiviral Activity of this compound

ParameterCell ModelEC50 ValueReference
HBV DNA Replication InhibitionVarious173 nM - 307 nM[7]
cccDNA Formation SuppressionDe novo infection models1.84 µM - 7.3 µM[7]

Table 2: Clinical Trial Data for this compound in Combination with NrtI Therapy

Patient PopulationParameter MeasuredResultReference
HBeAg-positiveChange in HBV pgRNA at Week 24Greater reduction with VBR+NrtI vs. Placebo+NrtI[8]
HBeAg-positive & HBeAg-negativePatients with detectable HBV DNA at baseline achieving undetectable levels at Week 24 (high-sensitivity assay)Greater proportion in VBR+NrtI group vs. Placebo+NrtI group[8]
Treatment-naïve, HBeAg-positiveDecline in HBV DNA and pgRNAGreater declines with the addition of VBR to NrtI therapy
Virologically-suppressed, HBeAg-positivePatients achieving undetectable HBV DNA and pgRNAGreater proportions with the addition of VBR to NrtI therapy

Table 3: Comparative Potency of HBV Core Inhibitors

CompoundGenerationKey FindingReference
This compound (VBR)FirstFirst-generation inhibitor, demonstrates viral suppression.[6]
ABI-H2158SecondApproximately 10-fold more potent against cccDNA formation than this compound in preclinical assays.
ABI-4334NextAt 1 µM, induced marked reductions in total HBV DNA, RNA, and cccDNA, and a 50% reduction in HBeAg/HBsAg. This compound at 1 µM did not show these effects on antigens.[9]

Experimental Protocols

The following protocols describe methods to study the effects of this compound on HBV capsid assembly.

Protocol 1: Cell-Based Assay for Antiviral Activity and Capsid Formation

This protocol uses an HBV-producing cell line (e.g., HepG2.2.15) to assess this compound's effect on viral replication and capsid integrity.

Materials:

  • HepG2.2.15 cell line

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS, penicillin/streptomycin

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Reagents for DNA/RNA extraction

  • Reagents for qPCR (primers/probes for HBV DNA and pgRNA)

  • Native Agarose Gel Electrophoresis (NAGE) supplies

  • Anti-HBc antibody for immunoblotting

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 12-well plates at a density that allows for 7-10 days of growth.

  • Compound Treatment: After 24 hours, treat cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle-only (DMSO) control.

  • Incubation: Incubate cells for 6-7 days, replacing the medium with freshly prepared compound every 2-3 days.

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant at the end of the treatment period. Clarify by centrifugation. This will be used to measure secreted HBV DNA.

    • Cell Lysate: Wash cells with PBS, then lyse with a non-denaturing lysis buffer (e.g., Tris-HCl, NaCl, NP-40). A portion of the lysate is for intracellular nucleic acid analysis, and the other is for NAGE.

  • Quantification of Viral Nucleic Acids:

    • Extract HBV DNA from the supernatant.

    • Extract total intracellular nucleic acids from the cell lysate.

    • Quantify HBV DNA and pgRNA levels using qPCR and RT-qPCR, respectively.[10]

    • Calculate the EC50 value for the reduction in viral nucleic acids.

  • Analysis of Capsid Assembly by NAGE:

    • Load 10-20 µg of the non-denatured cell lysate onto a 1% native agarose gel.

    • Run the gel at a constant voltage in a cold room or on ice.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Perform an immunoblot using a primary antibody against HBV core protein (anti-HBc) and a suitable secondary antibody.

    • Develop the blot to visualize the bands. Assembled capsids will migrate as a distinct band, while unassembled core dimers will run faster or appear as a smear. This compound treatment is expected to reduce the correctly assembled capsid band.[3][11]

Cell_Based_Assay_Workflow cluster_analysis Analysis start Seed HepG2.2.15 Cells treat Treat with this compound (serial dilutions) start->treat incubate Incubate for 6-7 Days (refresh medium/compound) treat->incubate collect Collect Supernatant & Cell Lysate incubate->collect extract_sup Extract HBV DNA (Supernatant) collect->extract_sup extract_cell Extract Intracellular Nucleic Acids collect->extract_cell nage Native Agarose Gel Electrophoresis (NAGE) collect->nage qpcr qPCR / RT-qPCR Analysis extract_sup->qpcr extract_cell->qpcr ec50 Calculate EC50 qpcr->ec50 immunoblot Immunoblot with anti-HBc Ab nage->immunoblot visualize Visualize Capsid Bands immunoblot->visualize

Caption: Workflow for cell-based analysis of this compound.

Protocol 2: In Vitro HBV Capsid Assembly Assay

This protocol assesses the direct effect of this compound on the assembly of purified HBV core protein dimers.

Materials:

  • Recombinant, purified HBV core protein (e.g., Cp149 expressed in E. coli), stored as dimers in a low-salt buffer.

  • Assembly buffer (e.g., HEPES buffer with 150-300 mM NaCl).

  • This compound (stock solution in DMSO).

  • DMSO (vehicle control).

  • Spectrophotometer or light scattering instrument.

  • Supplies for Transmission Electron Microscopy (TEM).

Procedure:

  • Preparation: Prepare dilutions of this compound in assembly buffer. The final DMSO concentration should be kept constant and low (<1%) across all samples.

  • Assembly Initiation:

    • In a microcuvette or reaction tube, mix the purified core protein dimers (final concentration ~2-5 µM) with the this compound dilutions or DMSO control.

    • Initiate the assembly reaction by adding NaCl to the final desired concentration (e.g., 150 mM). This increase in ionic strength triggers the self-assembly of core dimers into capsids.

  • Monitoring Assembly Kinetics (Optional):

    • Place the cuvette in a spectrophotometer or a dynamic light scattering (DLS) instrument.

    • Monitor the increase in absorbance at 320 nm (A320) or the change in particle size over time. The rate of increase in light scatter is proportional to the rate of capsid assembly. Compare the kinetics of this compound-treated samples to the control.

  • Endpoint Analysis:

    • After the assembly reaction has reached a plateau (e.g., 1-2 hours), the samples are ready for analysis.

  • Electron Microscopy Visualization:

    • Apply a small volume (3-5 µL) of each assembly reaction to a carbon-coated copper grid.

    • Let the sample adsorb for 1-2 minutes.

    • Wick away excess liquid using filter paper.

    • (Optional) Wash the grid with deionized water.

    • Apply a negative stain (e.g., 2% uranyl acetate) for 30-60 seconds.

    • Wick away the stain and let the grid air-dry completely.

    • Image the grids using a Transmission Electron Microscope (TEM).

    • Examine the morphology of the resulting particles. Control samples should show uniform icosahedral capsids. This compound-treated samples may show aberrant, oversized, or fragmented structures, or a lack of assembled particles.[3][12][13]

In_Vitro_Assembly_Workflow cluster_tem Transmission Electron Microscopy start Purified HBV Core Protein Dimers mix Mix Dimers with this compound or DMSO Control start->mix initiate Initiate Assembly (add NaCl) mix->initiate monitor Monitor Kinetics (e.g., Light Scattering) initiate->monitor Optional endpoint Endpoint Analysis (after 1-2 hours) initiate->endpoint grid Apply Sample to EM Grid endpoint->grid stain Negative Stain (e.g., Uranyl Acetate) grid->stain image Image with TEM stain->image analyze Analyze Particle Morphology image->analyze

Caption: Workflow for in vitro HBV capsid assembly assay.

Conclusion

This compound is a powerful tool for investigating the intricacies of HBV capsid assembly. As a first-generation CAM, it provides a baseline for understanding the effects of core protein modulation. By using the protocols outlined above, researchers can effectively characterize the antiviral activity of this compound, quantify its impact on viral replication, and visualize its effects on the structural integrity of the viral capsid. These studies are crucial for advancing our fundamental understanding of the HBV lifecycle and for the development of next-generation therapeutics aimed at achieving a functional cure for chronic hepatitis B.[14]

References

Application Notes and Protocols for Evaluating the Long-Term Efficacy of Vebicorvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for evaluating the long-term efficacy of Vebicorvir, a first-generation hepatitis B virus (HBV) core protein inhibitor. While the clinical development of this compound was discontinued, the methodologies and findings from its evaluation offer valuable insights for the ongoing development of novel HBV therapeutics, particularly next-generation core inhibitors.

Introduction to this compound

This compound (ABI-H0731) is an investigational direct-acting antiviral agent that targets the HBV core protein.[1] Its mechanism of action involves the disruption of two critical steps in the viral lifecycle: the encapsidation of pregenomic RNA (pgRNA) and the formation of covalently closed circular DNA (cccDNA), the persistent viral reservoir in infected hepatocytes.[1][2] Clinical studies have demonstrated that this compound, in combination with nucleos(t)ide reverse transcriptase inhibitors (NrtIs), enhances the suppression of HBV DNA and pgRNA.[3][4] However, it has not been shown to be a curative therapy, as virologic relapse occurs upon treatment discontinuation.[5]

Summary of Clinical Trial Data

The following tables summarize key quantitative data from Phase II clinical trials of this compound, providing a snapshot of its efficacy and safety profile.

Table 1: Virological Response in Treatment-Naïve HBeAg-Positive Patients (24 Weeks)

EndpointThis compound + EntecavirPlacebo + Entecavir
Mean HBV DNA Reduction (log10 IU/mL) Greater decline than placebo group-
Mean pgRNA Reduction (log10 U/mL) Greater decline than placebo group-
ALT Normalization Greater proportion of patients-

Data from NCT03577171 as reported in various sources.[6]

Table 2: Virological Response in Virologically-Suppressed Patients on NrtI Therapy (24 Weeks)

EndpointThis compound + NrtIPlacebo + NrtI
Proportion with Undetectable HBV DNA (High-Sensitivity Assay) Greater proportion achieved undetectable levels-
Change in HBsAg from Baseline No significant differenceNo significant difference
Change in HBeAg from Baseline (HBeAg-positive patients) No significant differenceNo significant difference
Mean pgRNA Reduction (HBeAg-positive patients) Greater change from baseline-

Data from NCT03576066 as reported in various sources.[3][4][7]

Table 3: Long-Term Extension Study (Study 211 / NCT03780543) - Off-Treatment Response

EndpointOutcome
Primary Endpoint: HBV DNA <20 IU/mL at 24 weeks off-treatment Not achieved by any patient
Virologic Relapse (Post-Treatment) Observed in all patients who discontinued therapy
Sustained Virologic Response (SVR) Meaningful rates not achieved
Treatment-Emergent Resistance None observed in adherent patients

Data from NCT03780543 as reported in various sources.[8][5][9][10]

Experimental Protocols for Long-Term Efficacy Evaluation

The following protocols are designed to assess the long-term efficacy of an HBV core inhibitor like this compound, focusing on key virological and clinical endpoints.

Long-Term Virological Monitoring Protocol

Objective: To monitor the sustained antiviral activity and to detect virological breakthrough.

Patient Population: Patients with chronic HBV infection on long-term treatment with this compound in combination with an NrtI.

Methodology:

  • Sample Collection: Collect whole blood, serum, and plasma samples at baseline and at regular intervals (e.g., every 12-24 weeks) throughout the long-term treatment period.

  • HBV DNA Quantification:

    • Utilize a highly sensitive real-time PCR assay with a lower limit of quantification (LLOQ) of <20 IU/mL.

    • Perform testing at each study visit to monitor viral load.

  • HBsAg and HBeAg/anti-HBe Quantification:

    • Measure serum HBsAg and HBeAg levels, and anti-HBe status using quantitative immunoassays at baseline and every 24 weeks.

  • HBV pgRNA Quantification:

    • Measure plasma or serum HBV pgRNA levels using a specific RT-qPCR assay at baseline and every 24 weeks to assess the impact on transcriptional activity of cccDNA.

  • Liver Function Tests:

    • Monitor serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels at each visit to assess hepatic inflammation.[11][12]

Resistance Analysis Protocol

Objective: To identify the emergence of drug resistance mutations in the HBV core protein.

Methodology:

  • Sample Selection: Use plasma or serum samples from patients who experience virological breakthrough (defined as a confirmed >1 log10 IU/mL increase in HBV DNA from nadir) or a suboptimal response to treatment.

  • HBV DNA Extraction and Amplification: Extract HBV DNA from the selected samples and amplify the core protein-coding region using nested PCR.

  • Sequencing:

    • Perform Sanger or next-generation sequencing (NGS) of the amplified core protein region.

    • NGS is preferred for its ability to detect low-frequency variants.

  • Sequence Analysis:

    • Compare the obtained sequences to a baseline (pre-treatment) sequence and a wild-type reference to identify amino acid substitutions.

  • Phenotypic Analysis:

    • Clone the identified mutations into an HBV expression vector.

    • Perform in vitro phenotypic assays to confirm the impact of the mutations on this compound susceptibility.

Post-Treatment Durability of Response Protocol (Off-Treatment Monitoring)

Objective: To evaluate the durability of virological suppression after discontinuation of this compound therapy.

Methodology:

  • Patient Selection: Patients who have completed a pre-defined duration of treatment (e.g., ≥52 weeks) and meet specific criteria for treatment cessation (e.g., sustained undetectable HBV DNA).[8]

  • Treatment Discontinuation: Discontinue this compound and the accompanying NrtI under close medical supervision.

  • Intensive Monitoring:

    • Monitor HBV DNA and ALT levels frequently (e.g., monthly for the first 3-6 months, then every 3 months).[11][13]

    • Monitor for HBsAg and HBeAg rebound.

  • Relapse Definition: Define virologic relapse as a confirmed HBV DNA level >2,000 IU/mL.[11]

  • Re-treatment Criteria: Establish clear criteria for re-initiating antiviral therapy in case of virologic or clinical relapse.

Visualizations

HBV Lifecycle and this compound's Mechanism of Action

HBV_Lifecycle_this compound cluster_host_cell Hepatocyte cluster_nucleus entry HBV Entry uncoating Uncoating entry->uncoating nucleus Nucleus uncoating->nucleus rcDNA_to_cccDNA rcDNA -> cccDNA cccDNA cccDNA rcDNA_to_cccDNA->cccDNA transcription Transcription cccDNA->transcription pgRNA_mRNA pgRNA & mRNA transcription->pgRNA_mRNA translation Translation pgRNA_mRNA->translation pgRNA_encapsidation pgRNA Encapsidation pgRNA_mRNA->pgRNA_encapsidation core_protein Core Protein translation->core_protein core_protein->pgRNA_encapsidation reverse_transcription Reverse Transcription nucleocapsid_assembly Nucleocapsid Assembly reverse_transcription->nucleocapsid_assembly pgRNA_encapsidation->reverse_transcription virion_release Virion Release nucleocapsid_assembly->virion_release This compound This compound This compound->rcDNA_to_cccDNA Inhibits cccDNA formation This compound->pgRNA_encapsidation Inhibits

Caption: HBV lifecycle and the inhibitory action of this compound.

Experimental Workflow for Long-Term Efficacy Monitoring

Long_Term_Efficacy_Workflow cluster_resistance Resistance Monitoring cluster_off_treatment Off-Treatment Follow-up patient_cohort Patient Cohort on This compound + NrtI monitoring_visits Regular Monitoring Visits (every 12-24 weeks) patient_cohort->monitoring_visits sample_collection Sample Collection (Blood, Serum, Plasma) monitoring_visits->sample_collection virological_assays Virological Assays (HBV DNA, HBsAg, pgRNA) sample_collection->virological_assays safety_labs Safety Labs (ALT, AST) sample_collection->safety_labs data_analysis Data Analysis (Efficacy & Safety) virological_assays->data_analysis safety_labs->data_analysis virological_breakthrough Virological Breakthrough? data_analysis->virological_breakthrough stop_treatment Treatment Discontinuation data_analysis->stop_treatment virological_breakthrough->monitoring_visits No sequencing Core Gene Sequencing virological_breakthrough->sequencing Yes resistance_analysis Resistance Analysis sequencing->resistance_analysis off_treatment_monitoring Intensive Off-Treatment Monitoring stop_treatment->off_treatment_monitoring svr_assessment SVR Assessment off_treatment_monitoring->svr_assessment

Caption: Workflow for monitoring the long-term efficacy of this compound.

Conclusion

The evaluation of this compound has provided a crucial framework for understanding the potential and limitations of first-generation HBV core inhibitors. While this compound in combination with NrtIs can achieve deep viral suppression, it does not lead to a functional cure for chronic hepatitis B.[8][5] The protocols outlined in these application notes provide a robust methodology for the long-term assessment of future HBV therapeutics. Key learnings from the this compound program, such as the high rate of post-treatment relapse, underscore the need for combination therapies that can effectively target the cccDNA reservoir and restore host immune control to achieve a functional cure. Future research should focus on more potent, next-generation core inhibitors and their role in finite treatment regimens.[5]

References

Troubleshooting & Optimization

Overcoming Vebicorvir solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Vebicorvir (also known as ABI-H0731) in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (ABI-H0731) is a first-generation, orally available inhibitor of the hepatitis B virus (HBV) core protein.[1][2] Its primary mechanism of action involves the disruption of the HBV lifecycle at two key stages. Firstly, it prevents the encapsidation of pregenomic RNA (pgRNA), a critical step for viral replication. Secondly, it interferes with the formation of covalently closed circular DNA (cccDNA), the stable form of the viral genome in infected cells.[1][2][3]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound is highly soluble in dimethyl sulfoxide (DMSO).[2][4] Quantitative data from suppliers may vary slightly, so it is always recommended to consult the product-specific datasheet.

Q3: How should I prepare a stock solution of this compound for in vitro experiments?

A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO.[2][4] To aid dissolution, sonication or gentle warming may be used.[2] Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.

Troubleshooting Guide: Overcoming this compound Precipitation in Cell Culture

Precipitation of this compound upon dilution of the DMSO stock into aqueous cell culture media is a common issue due to its hydrophobic nature. The following steps can help mitigate this problem.

Issue Potential Cause Troubleshooting Steps
Precipitation upon initial dilution of DMSO stock into media Rapid change in solvent polarity.1. Perform serial dilutions of the high-concentration DMSO stock in DMSO first to achieve a lower concentration. 2. Add the final, lower-concentration DMSO stock dropwise to the cell culture medium while gently vortexing or swirling the tube. 3. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
Cloudiness or precipitate formation in the culture plate after treatment Exceeding the solubility limit of this compound in the final culture medium.1. Ensure the final concentration of this compound is within the reported effective concentration (EC50) range for your assay (typically in the low micromolar range).[1][2] 2. Check the final DMSO concentration in the well; if it is too low, the compound may not stay in solution. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines and can help maintain solubility. 3. Visually inspect the wells under a microscope after adding this compound to confirm the absence of precipitate.
Inconsistent experimental results Incomplete dissolution of this compound or precipitation over time.1. Always ensure your this compound stock solution is fully dissolved before use. If necessary, briefly sonicate the vial before making dilutions. 2. Prepare fresh dilutions of this compound in culture medium for each experiment. Do not store this compound in aqueous solutions for extended periods. 3. When preparing working solutions, add the this compound-DMSO solution to the media, not the other way around.

Quantitative Data Summary

Parameter Solvent Concentration Notes Reference
SolubilityDMSO60 mg/mL (128.36 mM)Sonication is recommended.[2]
SolubilityDMSO100 mg/mL (213.93 mM)Ultrasonic treatment may be needed.[4]
In Vitro EC50 (cccDNA formation)Cell Culture1.84 µM to 7.3 µMIn de novo infection models.[1][2]
In Vitro EC50 (HBV DNA replication)Cell Culture173 nM to 307 nM[2]
In Vitro EC50 (pgRNA production)Cell Culture2.68 µM[1][2]
In Vitro EC50 (HBeAg production)Cell Culture4.95 µM[1][2]
In Vitro EC50 (HBsAg production)Cell Culture7.30 µM[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Sonicator

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50 mM or 100 mM).

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.

    • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: In Vitro Antiviral Assay using this compound
  • Cell Line: HepG2 cells stably expressing HBV or a similar in vitro model.

  • Materials:

    • This compound stock solution (in DMSO)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Vehicle control (anhydrous DMSO)

  • Procedure:

    • Seed HepG2-HBV cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C and 5% CO2.

    • On the day of treatment, prepare serial dilutions of the this compound stock solution in complete cell culture medium.

      • Important: To avoid precipitation, first, make intermediate dilutions of the high-concentration stock in DMSO. Then, dilute these intermediate stocks into the pre-warmed culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "vehicle control" group that receives medium with the same final concentration of DMSO as the treated groups.

    • Incubate the plate for the desired experimental duration (e.g., 3-6 days).

    • After incubation, harvest the cell supernatant to quantify secreted HBV DNA and antigens (HBsAg, HBeAg) using qPCR and ELISA, respectively.

    • Cell lysates can also be prepared to analyze intracellular HBV DNA and RNA levels.

    • Assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay) to ensure that the observed antiviral effects are not due to cytotoxicity.

Visualizations

HBV_pgRNA_Encapsidation_Inhibition cluster_normal Normal HBV Replication cluster_this compound With this compound pgRNA pgRNA Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly HBV_Pol HBV Polymerase HBV_Pol->Capsid_Assembly Core_Protein Core Protein Dimers Core_Protein->Capsid_Assembly Mature_Capsid Mature Nucleocapsid (contains pgRNA & Pol) Capsid_Assembly->Mature_Capsid This compound This compound Core_Protein_V Core Protein Dimers This compound->Core_Protein_V Binds to Core Protein Aberrant_Assembly Aberrant Capsid Assembly Degradation Degradation Aberrant_Assembly->Degradation Core_Protein_V->Aberrant_Assembly pgRNA_V pgRNA pgRNA_V->Aberrant_Assembly HBV_Pol_V HBV Polymerase HBV_Pol_V->Aberrant_Assembly

Caption: this compound's Inhibition of HBV pgRNA Encapsidation.

cccDNA_Formation_Inhibition cluster_nucleus Hepatocyte Nucleus rcDNA Relaxed Circular DNA (rcDNA) from incoming virus cccDNA cccDNA (Transcriptionally Active) rcDNA->cccDNA Conversion Repair_Enzymes Host DNA Repair Enzymes Repair_Enzymes->cccDNA Transcription Transcription cccDNA->Transcription pgRNA_out pgRNA Transcription->pgRNA_out This compound This compound Disruption Capsid Disruption This compound->Disruption Incoming_Capsid Incoming Nucleocapsid Incoming_Capsid->rcDNA Uncoating at Nuclear Pore Incoming_Capsid->Disruption Interferes with uncoating Disruption->rcDNA Prevents nuclear aentry of rcDNA

Caption: this compound's Interference with cccDNA Formation.

Troubleshooting_Workflow Start Start: this compound Experiment Prepare_Stock Prepare High-Concentration Stock in 100% DMSO Start->Prepare_Stock Precipitation_Check1 Precipitation Observed in Stock? Prepare_Stock->Precipitation_Check1 Troubleshoot_Stock Troubleshoot Stock: - Use anhydrous DMSO - Sonicate or warm gently Precipitation_Check1->Troubleshoot_Stock Yes Prepare_Working Prepare Working Solution in Pre-warmed Media Precipitation_Check1->Prepare_Working No Troubleshoot_Stock->Prepare_Stock Precipitation_Check2 Precipitation Observed in Working Solution? Prepare_Working->Precipitation_Check2 Troubleshoot_Working Troubleshoot Dilution: - Perform serial dilution in DMSO first - Add stock to media slowly while vortexing Precipitation_Check2->Troubleshoot_Working Yes Treat_Cells Treat Cells Precipitation_Check2->Treat_Cells No Troubleshoot_Working->Prepare_Working Precipitation_Check3 Precipitation Observed in Wells? Treat_Cells->Precipitation_Check3 Troubleshoot_Wells Troubleshoot Final Concentration: - Lower this compound concentration - Ensure final DMSO is 0.1-0.5% Precipitation_Check3->Troubleshoot_Wells Yes End Proceed with Assay Precipitation_Check3->End No Troubleshoot_Wells->Prepare_Working

Caption: Logical Workflow for Troubleshooting this compound Precipitation.

References

Vebicorvir Antiviral Activity Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vebicorvir antiviral activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against Hepatitis B Virus (HBV)?

A1: this compound (ABI-H0731) is a first-generation inhibitor of the HBV core protein.[1][2] Its primary mechanism involves interfering with multiple aspects of the HBV replication cycle. This compound prevents the encapsidation of pregenomic RNA (pgRNA) and subsequent HBV DNA replication.[1] Additionally, it disrupts viral capsids, which hinders the formation of new covalently closed circular DNA (cccDNA).[3]

Q2: Which assays are most critical for evaluating the antiviral activity of this compound?

A2: The most critical assays for evaluating this compound's activity target different stages of the HBV lifecycle. These include:

  • HBV DNA Quantification (qPCR): To measure the reduction in viral replication.

  • HBV pgRNA Quantification (RT-qPCR): To assess the inhibition of pgRNA encapsidation.

  • HBV cccDNA Quantification (qPCR): To determine the effect on the stable viral reservoir.

  • HBeAg and HBsAg Quantification (ELISA): To measure the reduction in viral antigen production.

Q3: What are the expected EC50 values for this compound in in-vitro assays?

A3: The 50% effective concentration (EC50) values for this compound can vary depending on the cell line and the specific assay. It's important to note that EC50 values are generally lower in biochemical assays compared to cell-based assays due to factors like cell metabolism and penetration. Different cell lines can also yield different IC50 values for the same compound.[4] Published data for this compound's activity is summarized in the table below.

Quantitative Data Summary

AssayTargetCell Line/ModelEC50 / ActivityReference
HBV DNA ReplicationHBV DNA-173 nM - 307 nM[1]
cccDNA FormationcccDNADe novo infection models1.84 µM - 7.3 µM[1][2]
pgRNA ProductionpgRNA-2.68 µM[2]
HBeAg ProductionHBeAg-4.95 µM[2]
HBsAg ProductionHBsAg-7.30 µM[2]
HBV DNA Reduction (in patients)HBV DNATreatment-naïve patients (with Entecavir)Greater reduction vs. Entecavir alone[5][6]
pgRNA Reduction (in patients)pgRNATreatment-naïve patients (with Entecavir)Greater reduction vs. Entecavir alone[5][6]

This compound's Mechanism of Action on the HBV Lifecycle

HBV_Lifecycle_this compound cluster_cell Hepatocyte Entry HBV Virion Entry Uncoating Uncoating Entry->Uncoating rcDNA Relaxed Circular DNA (rcDNA) Uncoating->rcDNA cccDNA_formation cccDNA Formation rcDNA->cccDNA_formation cccDNA cccDNA cccDNA_formation->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pregenomic RNA (pgRNA) Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation pgRNA Encapsidation pgRNA->Encapsidation CoreProtein Core Protein (HBcAg) Translation->CoreProtein Polymerase HBV Polymerase Translation->Polymerase CoreProtein->Encapsidation Polymerase->Encapsidation ReverseTranscription Reverse Transcription Encapsidation->ReverseTranscription CapsidAssembly Nucleocapsid Assembly ReverseTranscription->CapsidAssembly VirionRelease Virion Release CapsidAssembly->VirionRelease This compound This compound This compound->cccDNA_formation Inhibits This compound->Encapsidation Inhibits

Caption: this compound inhibits HBV replication by targeting pgRNA encapsidation and cccDNA formation.

Troubleshooting Guides

qPCR-Based Assays (HBV DNA, pgRNA, cccDNA)

Q: My qPCR amplification for HBV DNA/pgRNA/cccDNA is delayed (late Cq values). What are the possible causes and solutions?

A: Delayed amplification can be caused by several factors. Here are some common issues and how to address them:

  • Low Target Abundance:

    • Cause: The concentration of the target nucleic acid in your sample may be below the optimal range for the assay.

    • Solution: Ensure your input nucleic acid concentration is within the recommended range. If the sample is dilute, consider concentrating it or starting with a larger sample volume for extraction.

  • Inefficient Reaction Conditions:

    • Cause: Suboptimal primer/probe concentrations or annealing temperatures can lead to poor amplification efficiency.

    • Solution: Validate your experimental setup with positive controls. You may need to optimize primer concentrations and annealing temperatures. Consider redesigning primers and probes, aiming for an amplicon length of 80-100 bp.[7]

  • Poor cDNA Synthesis (for pgRNA):

    • Cause: Inefficient reverse transcription will result in a low yield of cDNA, leading to delayed Cq values.

    • Solution: Ensure you are using the recommended amount of RNA for the reverse transcriptase. If your RNA sample is dilute, consider concentrating it.

Q: I'm seeing high variability between my qPCR technical replicates (Cq difference > 0.5 cycles). How can I improve reproducibility?

A: High variability in technical replicates often points to issues with pipetting or reaction setup.

  • Pipetting Error:

    • Cause: Inaccurate or inconsistent pipetting, especially with small volumes, is a common source of variability.

    • Solution: Calibrate your pipettes regularly. When aspirating, hold the pipette vertically and use filtered tips. Ensure all solutions are thoroughly mixed before aliquoting.[8]

  • Low Target Expression:

    • Cause: When the target transcript is present in very low amounts, stochastic amplification can lead to variability.

    • Solution: If possible, increase the amount of sample template to achieve lower Cq values.

  • Suboptimal Reaction Conditions:

    • Cause: Poorly optimized assays are more prone to variability.

    • Solution: Re-optimize your reaction conditions, including primer and probe concentrations and annealing temperature.

Q: My No-Template Control (NTC) is showing amplification. What should I do?

A: Amplification in the NTC indicates contamination.

  • Contaminated Reagents or Workspace:

    • Cause: Contamination of master mixes, primers, probes, or the workspace with template DNA is a frequent issue.

    • Solution: Use fresh aliquots of all reagents. Clean your workspace and pipettes with a 10% bleach solution followed by nuclease-free water.[8] It is best practice to have a dedicated area for PCR setup.[7]

ELISA-Based Assays (HBeAg, HBsAg)

Q: I am observing high background in my HBeAg/HBsAg ELISA. What are the common causes and solutions?

A: High background in an ELISA can obscure your results. Here are some troubleshooting tips:

  • Insufficient Washing:

    • Cause: Unbound antibodies and reagents that are not completely removed during wash steps can lead to a high background signal.[9]

    • Solution: Increase the number of wash cycles. Ensure each well is completely filled with wash buffer and allow for a short soak time (30-60 seconds) during each wash.[10][11] After the final wash, tap the plate on absorbent paper to remove any residual buffer.[10]

  • Inadequate Blocking:

    • Cause: If the blocking buffer does not sufficiently cover all non-specific binding sites on the plate, the detection antibody can bind non-specifically, causing high background.[9][12]

    • Solution: Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[11]

  • High Concentration of Detection Antibody:

    • Cause: Using too high a concentration of the enzyme-conjugated detection antibody can lead to non-specific binding and high background.[9]

    • Solution: Optimize the concentration of the detection antibody by performing a titration.

  • Contamination:

    • Cause: Cross-contamination between wells or contaminated reagents can cause high background.[13]

    • Solution: Use fresh pipette tips for each sample and reagent. Ensure all reagents are handled in a clean environment.[13]

Q: My ELISA results show no or a very weak signal. What could be the problem?

A: A weak or absent signal can be due to a variety of factors.

  • Reagent Issues:

    • Cause: One or more reagents may have been omitted, added in the wrong order, or may have expired or been stored improperly.

    • Solution: Carefully review the protocol to ensure all steps were followed correctly. Check the expiration dates and storage conditions of all reagents.[14]

  • Low Antibody Concentration:

    • Cause: The concentration of the primary or secondary antibody may be too low.

    • Solution: Increase the antibody concentrations or extend the incubation time (e.g., overnight at 4°C).[15]

  • Inactive Substrate or Conjugate:

    • Cause: The enzyme conjugate or the substrate may have lost activity.

    • Solution: Test the activity of the conjugate and substrate. Ensure the substrate is appropriate for the enzyme used (e.g., TMB for HRP).

Experimental Protocols

HBV cccDNA Quantification by qPCR

This protocol outlines a method for the specific quantification of HBV cccDNA from cell culture.

  • DNA Extraction:

    • Harvest cells and extract total DNA using a commercial kit (e.g., NucleoSpin® Tissue kit) according to the manufacturer's instructions. Elute the DNA in a pre-warmed elution buffer.[16]

  • Enzymatic Digestion of Non-cccDNA:

    • To specifically quantify cccDNA, it is crucial to eliminate other forms of HBV DNA (e.g., rcDNA). This can be achieved by treating the DNA extract with enzymes like Plasmid-Safe ATP-dependent DNase (PSD) or T5 exonuclease, which selectively degrade linear and relaxed circular DNA, leaving the cccDNA intact.[17]

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing a suitable qPCR probe mix, primers specific for a region that spans the gap in the relaxed circular DNA, and the digested DNA template.

    • The use of primers that flank the gap region of rcDNA allows for the preferential amplification of cccDNA.[18]

  • Thermal Cycling and Data Analysis:

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40-45 cycles of denaturation and annealing/extension).[18]

    • Quantify the cccDNA copy number by comparing the Cq values to a standard curve generated from a plasmid containing the HBV genome. Normalize the cccDNA copy number to a housekeeping gene (e.g., hTERT) to account for variations in cell number and DNA extraction efficiency.[18]

cccDNA_Quantification_Workflow Start Start: Infected Cell Sample DNA_Extraction Total DNA Extraction Start->DNA_Extraction Enzyme_Digestion Enzymatic Digestion (e.g., PSD, T5 Exonuclease) to remove non-cccDNA DNA_Extraction->Enzyme_Digestion qPCR_Setup qPCR Reaction Setup (cccDNA-specific primers) Enzyme_Digestion->qPCR_Setup qPCR_Run Real-Time qPCR qPCR_Setup->qPCR_Run Data_Analysis Data Analysis: Quantification against Standard Curve qPCR_Run->Data_Analysis Normalization Normalization to Housekeeping Gene Data_Analysis->Normalization End Result: cccDNA copies/cell Normalization->End

Caption: Workflow for the quantification of HBV cccDNA using qPCR.

HBeAg Sandwich ELISA Protocol

This protocol provides a general outline for a sandwich ELISA to quantify HBeAg.

  • Plate Coating:

    • Coat the wells of a 96-well microplate with a capture antibody specific for HBeAg. Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate to remove unbound capture antibody.

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate.

    • Add standards, controls, and samples to the appropriate wells. Incubate for 1-2 hours at 37°C.[10]

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add a horseradish peroxidase (HRP)-conjugated detection antibody specific for HBeAg to each well. Incubate for 1 hour at 37°C.[10]

  • Substrate Development:

    • Wash the plate thoroughly.

    • Add a TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.[10]

  • Stopping the Reaction and Reading the Plate:

    • Add a stop solution (e.g., 2N H2SO4) to each well to stop the color development.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of HBeAg in the samples by interpolating their absorbance values on the standard curve.

HBeAg_ELISA_Workflow Start Start: Plate Coating (Anti-HBeAg Capture Ab) Blocking Blocking (e.g., 1% BSA) Start->Blocking Add_Sample Add Samples, Standards, and Controls Blocking->Add_Sample Incubation1 Incubation Add_Sample->Incubation1 Wash1 Wash Incubation1->Wash1 Add_Detection_Ab Add HRP-conjugated Anti-HBeAg Detection Ab Wash1->Add_Detection_Ab Incubation2 Incubation Add_Detection_Ab->Incubation2 Wash2 Wash Incubation2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubation3 Incubation (in dark) Add_Substrate->Incubation3 Add_Stop_Solution Add Stop Solution Incubation3->Add_Stop_Solution Read_Plate Read Absorbance at 450 nm Add_Stop_Solution->Read_Plate Data_Analysis Data Analysis: Generate Standard Curve, Calculate Concentrations Read_Plate->Data_Analysis End Result: HBeAg Concentration Data_Analysis->End

Caption: General workflow for a sandwich ELISA to quantify HBeAg.

References

Technical Support Center: Optimizing Vebicorvir Dosage in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vebicorvir in combination therapy studies for Hepatitis B Virus (HBV).

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro experiments with this compound.

Issue 1: Higher than Expected Cytotoxicity in Cell Cultures

Possible Cause 1: this compound Concentration is Too High

  • Solution: While specific CC50 values for this compound can vary between cell lines, it is crucial to perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) in your specific cell model.[1][2] If you observe significant cell death, lower the concentration of this compound to a range well below the determined CC50 value. For initial experiments, it is advisable to use a concentration range that brackets the EC50 values for HBV DNA replication (173 nM to 307 nM) and cccDNA formation (1.84 µM to 7.3 µM).[3][4]

Possible Cause 2: Solvent Toxicity

  • Solution: this compound is often dissolved in Dimethyl Sulfoxide (DMSO).[3][4] High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is 0.5% or lower. Prepare a vehicle control with the same concentration of DMSO as your experimental wells to differentiate between compound- and solvent-induced cytotoxicity.

Possible Cause 3: Synergistic Cytotoxicity with Combination Drug

  • Solution: When combining this compound with another antiviral agent, it is possible that the two drugs have a synergistic cytotoxic effect.[5] To assess this, perform cytotoxicity assays for each drug individually and in combination, using a checkerboard titration format. This will help identify if the combination is more toxic than the individual components.

Issue 2: Low or No Antiviral Efficacy

Possible Cause 1: Suboptimal this compound Concentration

  • Solution: Ensure that the concentration of this compound used in your assay is sufficient to inhibit HBV replication. Refer to the established EC50 values as a starting point.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Possible Cause 2: Incorrect Timing of Drug Addition

  • Solution: The timing of drug addition can significantly impact the observed efficacy, especially for inhibitors of cccDNA formation. For de novo infection models, adding this compound shortly after infection is critical to block the establishment of the cccDNA pool.[5]

Possible Cause 3: Issues with the Assay System

  • Solution: Verify that your HBV replication system (e.g., transfected cell lines or infected primary human hepatocytes) is functioning correctly. Include appropriate positive and negative controls in your experiments. For example, a known HBV inhibitor can serve as a positive control for antiviral activity.

Issue 3: Inconsistent or Variable Results Between Experiments

Possible Cause 1: this compound Stock Solution Degradation

  • Solution: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[3] Avoid multiple freeze-thaw cycles by preparing small aliquots. It is recommended to use freshly prepared dilutions for each experiment.

Possible Cause 2: Variability in Cell Health and Seeding Density

  • Solution: Ensure that cells are healthy and in the logarithmic growth phase before seeding. Maintain consistent cell seeding densities across all plates and experiments, as this can affect viral replication and drug efficacy.

Possible Cause 3: Inconsistent Virus Inoculum

  • Solution: Use a consistent multiplicity of infection (MOI) for viral infections. Titer your virus stock regularly to ensure you are using the correct amount of virus in each experiment.

Frequently Asked Questions (FAQs)

General

  • What is the mechanism of action of this compound? this compound is a first-generation Hepatitis B Virus (HBV) core protein inhibitor.[3][6] It works by inducing the formation of aberrant, non-functional core protein assemblies, which in turn prevents the encapsidation of pregenomic RNA (pgRNA) and subsequent reverse transcription into viral DNA.[7] This ultimately inhibits the production of mature viral particles and the formation of new cccDNA.[3][6]

  • What is the recommended solvent for this compound? this compound is soluble in DMSO.[3][4] For in vitro experiments, a stock solution of 100 mg/mL (213.93 mM) in DMSO can be prepared with the help of ultrasonic treatment.[3]

  • How should this compound stock solutions be stored? this compound powder can be stored at -20°C for up to 3 years.[4] Once dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[8]

Experimental Design

  • What cell lines are suitable for in vitro studies with this compound? HepG2-derived cell lines that support HBV replication, such as HepG2.2.15 or HepG2-NTCP cells, are commonly used for in vitro studies of this compound.[9] Primary human hepatocytes can also be used for a more physiologically relevant model.

  • How do I determine if this compound has a synergistic, additive, or antagonistic effect with another antiviral drug? To determine the nature of the drug interaction, a checkerboard assay should be performed where varying concentrations of this compound and the combination drug are tested together. The results can be analyzed using software programs like SynergyFinder, which calculate synergy scores based on models such as Bliss independence or Loewe additivity.[10][11] A synergy score greater than 10 is generally considered synergistic.

  • What are the key endpoints to measure when assessing the efficacy of this compound in combination therapy? Key endpoints include the levels of HBV DNA (both intracellular and extracellular), pregenomic RNA (pgRNA), and covalently closed circular DNA (cccDNA).[3][6] In some studies, levels of viral antigens such as HBeAg and HBsAg are also measured.[8]

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell Line/ModelValueReference
EC50 (HBV DNA replication) Various173 nM - 307 nM[3][4]
EC50 (cccDNA formation) De novo infection models1.84 µM - 7.3 µM[3][6]
EC50 (pgRNA production) Not specified2.68 µM[3][8]
EC50 (HBeAg production) Not specified4.95 µM[3][8]
EC50 (HBsAg production) Not specified7.30 µM[3][8]
Solubility in DMSO N/A100 mg/mL (213.93 mM)[3]

Experimental Protocols

1. Cell Viability (Cytotoxicity) Assay

This protocol provides a general method for assessing the cytotoxicity of this compound using a resazurin-based assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay.

  • Compound Addition: The following day, add serial dilutions of this compound (and/or the combination drug) to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a period that is relevant to your antiviral assay (e.g., 3-6 days).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Fluorescence Reading: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

2. HBV DNA Quantification (qPCR)

This protocol outlines the general steps for quantifying extracellular HBV DNA.

  • Sample Collection: Collect the cell culture supernatant at the desired time point.

  • Viral DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

  • qPCR Reaction: Set up a qPCR reaction using HBV-specific primers and probe. Include a standard curve of a plasmid containing the HBV genome to quantify the number of viral copies.

  • Data Analysis: Determine the HBV DNA copy number in each sample by comparing the Ct values to the standard curve.

3. cccDNA Quantification

This protocol provides a general workflow for the quantification of HBV cccDNA.

  • Cell Lysis and DNA Extraction: Lyse the cells and extract total DNA. A Hirt extraction method can be used to selectively isolate low molecular weight DNA, including cccDNA.[9][12]

  • Removal of non-cccDNA: Treat the DNA samples with a plasmid-safe ATP-dependent DNase (PSD) to digest linear and relaxed circular DNA, leaving the cccDNA intact.[13]

  • qPCR Analysis: Perform qPCR using primers that specifically amplify the cccDNA.

  • Data Normalization: Normalize the cccDNA copy number to the number of cells, which can be determined by quantifying a housekeeping gene (e.g., beta-globin) from the total DNA extract before PSD treatment.

Visualizations

Vebicorvir_Mechanism_of_Action cluster_HBV_Lifecycle HBV Replication Cycle pgRNA pgRNA Encapsidation pgRNA Encapsidation pgRNA->Encapsidation Core HBV Core Protein Core->Encapsidation Aberrant_Capsids Aberrant, Non-functional Capsids Core->Aberrant_Capsids Polymerase HBV Polymerase Polymerase->Encapsidation Capsid Nucleocapsid Assembly RT Reverse Transcription Capsid->RT Encapsidation->Capsid rcDNA rcDNA RT->rcDNA cccDNA_formation cccDNA Formation rcDNA->cccDNA_formation New_Virions New Virions rcDNA->New_Virions This compound This compound This compound->Core Targets Aberrant_Capsids->Encapsidation Inhibits Experimental_Workflow cluster_in_vitro In Vitro Dosage Optimization A 1. Determine CC50 of this compound & Combination Drug B 2. Determine EC50 of each drug individually A->B C 3. Checkerboard Assay (this compound + Combination Drug) B->C D 4. Measure Endpoints (HBV DNA, cccDNA, etc.) C->D E 5. Calculate Synergy Score (e.g., Bliss, Loewe) D->E F 6. Identify Optimal Synergistic Doses E->F Troubleshooting_Logic Start High Cytotoxicity Observed Check_VBR_Conc Is this compound concentration well below CC50? Start->Check_VBR_Conc Check_DMSO Is final DMSO concentration <=0.5%? Check_VBR_Conc->Check_DMSO Yes Lower_VBR Lower this compound concentration Check_VBR_Conc->Lower_VBR No Check_Combo_Tox Is there synergistic cytotoxicity? Check_DMSO->Check_Combo_Tox Yes Adjust_DMSO Prepare fresh dilutions with lower DMSO Check_DMSO->Adjust_DMSO No Test_Individually Test drugs individually to assess combined toxicity Check_Combo_Tox->Test_Individually Yes End Problem Resolved Lower_VBR->End Adjust_DMSO->End Test_Individually->End

References

Technical Support Center: Enhancing the Potency of First-Generation Core Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the potency of first-generation core inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the potency of a first-generation core inhibitor?

A1: The principal strategies involve structural modification and combination therapy. Structural modifications aim to improve the inhibitor's binding affinity and selectivity for the target, overcome resistance mechanisms, and enhance pharmacokinetic properties.[1][2] Combination therapy involves using the first-generation inhibitor with other agents to achieve a synergistic effect, where the combined potency is greater than the sum of their individual effects.[3][4][5]

Q2: What are the common mechanisms of resistance to first-generation core inhibitors?

A2: Acquired resistance is a major limitation for first-generation inhibitors. Common mechanisms include:

  • Target Mutations: The emergence of mutations in the target protein, such as "gatekeeper" mutations, can sterically hinder the binding of the inhibitor or increase the target's affinity for its natural substrate (e.g., ATP), making the inhibitor less competitive.[1][6][7]

  • Altered Active Site: Mutations can change the conformation of the inhibitor's binding site, reducing its affinity.[6]

  • Increased Drug Efflux: Cancer cells can upregulate efflux pumps that actively transport the inhibitor out of the cell, lowering its intracellular concentration.[8][9]

  • Activation of Bypass Pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of the primary target.

  • Metabolic Rewiring: Cancer cells can adapt their metabolic processes to become less dependent on the inhibited pathway.[10]

Q3: How can I quantitatively assess the synergy between my first-generation inhibitor and another compound?

A3: The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[11][12] This method involves calculating a Combination Index (CI), where:

  • CI < 1 indicates synergy.

  • CI = 1 indicates an additive effect.

  • CI > 1 indicates antagonism.[5] Detailed protocols for this analysis are provided in the "Experimental Protocols" section.

Q4: When designing a combination study, what should I consider?

A4: Key considerations for designing a combination study include the mechanism of action of both drugs, their potential for synergistic or antagonistic interactions, and the experimental design (e.g., fixed-ratio or matrix combinations).[4][13] It is also crucial to have a clear scientific rationale for the chosen combination.[14]

Troubleshooting Guides

Issue 1: My first-generation inhibitor shows lower than expected potency in my in vitro assay.

Possible Cause Troubleshooting Step
Suboptimal Assay Conditions - Verify that the pH, temperature, and buffer components are optimal for your target enzyme.[15]- Ensure the enzyme and substrate concentrations are appropriate to avoid substrate depletion or product inhibition.[15]
Reagent Quality Issues - Use fresh, high-purity reagents, especially ATP and substrates, as impurities can affect reaction kinetics.[15]- Confirm the stability of your inhibitor in the assay buffer.
Incorrect Protein Conformation - Ensure the target protein is properly folded and active. Protein aggregation can lead to reduced activity.[15]
Compound Interference - Test for compound autofluorescence or quenching if using a fluorescence-based assay.[15]- Consider if your compound chelates necessary cofactors.[15]
Low Signal in Kinase Assay - Increase the amount of protein loaded in a Western blot if the signal is weak.[16]- For enzymatic assays, ensure the incubation time is sufficient for signal generation, especially for slow enzymes.[17]

Issue 2: My inhibitor is potent against the wild-type target but loses efficacy against a known resistance mutant.

Possible Cause Troubleshooting Step
Steric Hindrance - The mutation may introduce a bulky residue that physically blocks the inhibitor from binding.[1]- Strategy: Redesign the inhibitor to be smaller or to bind to a different pocket.
Altered Binding Pocket - The mutation may have altered the electrostatic or hydrophobic interactions necessary for inhibitor binding.[6]- Strategy: Modify the inhibitor's structure to restore or create new favorable interactions with the mutated residue.
Increased ATP Affinity - The mutation may increase the target's affinity for ATP, making the competitive inhibitor less effective.[1]- Strategy: Design a non-ATP competitive or covalent inhibitor.

Data Presentation: Potency of EGFR Inhibitors

The following table summarizes the IC50 values of different generations of Epidermal Growth Factor Receptor (EGFR) inhibitors against wild-type EGFR and clinically relevant mutants. This data illustrates the enhanced potency and ability of later-generation inhibitors to overcome resistance.

Inhibitor (Generation) Cell Line EGFR Status IC50 (nM) Reference
Erlotinib (1st) PC-9Exon 19 del7[18]
H3255L858R12[18]
Ba/F3T790M>1000[18]
Gefitinib (1st) -Wild-Type-[19]
-L858R-[19]
-T790M-[19]
Afatinib (2nd) PC-9Exon 19 del0.8[18]
H3255L858R0.3[18]
Ba/F3T790M>1000[18]
Osimertinib (3rd) PC-9Exon 19 del10[18]
H3255L858R20[18]
Ba/F3T790M1[18]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay using HTRF®

This protocol outlines a general procedure for determining the IC50 of an inhibitor using Homogeneous Time-Resolved Fluorescence (HTRF®).[1][2][3]

Materials:

  • Kinase enzyme

  • Biotinylated substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)[2]

  • Test inhibitor (serially diluted)

  • HTRF® detection reagents (Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665)

  • HTRF® detection buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA, 0.1% BSA)[2]

  • 384-well low-volume plates

Procedure:

  • Kinase Reaction: a. In a 384-well plate, add 2.5 µL of your test inhibitor at various concentrations. b. Add 5 µL of a solution containing the kinase and biotinylated substrate in kinase reaction buffer. c. Initiate the reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. d. Incubate for 30-60 minutes at room temperature.

  • Detection: a. Stop the reaction by adding 5 µL of HTRF® detection buffer containing the Europium cryptate-labeled antibody. b. Add 5 µL of HTRF® detection buffer containing Streptavidin-XL665. c. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: a. Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm with excitation at 337 nm.[3] b. Calculate the HTRF ratio (Intensity at 665 nm / Intensity at 620 nm) * 10,000. c. Plot the HTRF ratio against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Drug Combination Synergy Analysis using the Chou-Talalay Method

This protocol describes how to assess the synergistic effects of two drugs.[8][12][20]

Procedure:

  • Determine Single-Agent IC50: For each drug (Drug A and Drug B), perform a dose-response experiment to determine its IC50 value.

  • Set up Combination Doses: a. Fixed-Ratio Design: Prepare serial dilutions of a stock solution containing both drugs at a fixed molar ratio (e.g., based on their IC50 ratio). b. Matrix Design: Create a matrix of concentrations with varying doses of Drug A and Drug B.

  • Cell Viability Assay: Treat cells with the single agents and the drug combinations for a specified period (e.g., 72 hours). Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: a. For each drug and combination, determine the fraction of cells affected (Fa) at each dose. b. Use software like CompuSyn or a custom script to perform the Chou-Talalay analysis. The software will calculate the Combination Index (CI) for each combination point. c. Interpretation:

    • CI < 0.9: Synergism
    • 0.9 ≤ CI ≤ 1.1: Additive effect
    • CI > 1.1: Antagonism[20]

Visualizations

experimental_workflow cluster_0 Initial Screening & Characterization cluster_2 Evaluation & Optimization start First-Generation Core Inhibitor assay_potency Determine IC50 (e.g., HTRF Assay) start->assay_potency check_potency Potency Adequate? assay_potency->check_potency structural_mod Structural Modification (Rational Design) check_potency->structural_mod No combo_therapy Combination Therapy (Synergy Screen) check_potency->combo_therapy No resistance_panel Test Against Resistance Mutants check_potency->resistance_panel Yes reassay_potency Re-evaluate IC50 structural_mod->reassay_potency synergy_analysis Calculate Combination Index (Chou-Talalay) combo_therapy->synergy_analysis reassay_potency->resistance_panel optimized_lead Optimized Lead resistance_panel->optimized_lead check_synergy Synergistic? synergy_analysis->check_synergy check_synergy->optimized_lead Yes

Caption: Experimental workflow for enhancing first-generation core inhibitor potency.

signaling_pathway cluster_core Core Signaling Pathway cluster_resistance Resistance Mechanisms Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Target) Kinase_A->Kinase_B Effector Effector Protein Kinase_B->Effector Response Cellular Response (e.g., Proliferation) Effector->Response Inhibitor 1st-Gen Inhibitor Inhibitor->Kinase_B Inhibition Mutation Gatekeeper Mutation (e.g., T790M) Mutation->Kinase_B Steric Hindrance Bypass Bypass Pathway (Kinase C) Bypass->Response Alternative Activation synergy_logic start Drug Combination (Inhibitor A + Drug B) ci_calc Calculate Combination Index (CI) start->ci_calc synergy Synergy (CI < 0.9) ci_calc->synergy Result additive Additive (0.9 ≤ CI ≤ 1.1) ci_calc->additive Result antagonism Antagonism (CI > 1.1) ci_calc->antagonism Result

References

Validation & Comparative

Vebicorvir vs. Other HBV Core Inhibitors: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the evolving landscape of hepatitis B virus (HBV) core inhibitors, comparing the first-generation compound Vebicorvir against emerging next-generation alternatives. This guide provides a data-driven comparison of their efficacy, mechanisms of action, and clinical trial outcomes, supported by detailed experimental protocols.

Introduction to HBV Core Inhibitors

Chronic hepatitis B (CHB) infection remains a significant global health challenge, with current nucleos(t)ide analogue (NrtI) therapies effectively suppressing viral replication but rarely leading to a functional cure.[1][2] This is largely due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a stable template for viral replication.[3] A promising class of direct-acting antivirals, known as core inhibitors or capsid assembly modulators (CAMs), has emerged to target the HBV core protein (HBc).[1][3] The core protein is critical for multiple stages of the HBV lifecycle, including the encapsidation of pregenomic RNA (pgRNA), reverse transcription, and the establishment and maintenance of the cccDNA reservoir.[3][4]

Core inhibitors are broadly classified into two types: Type I inhibitors induce the formation of aberrant, non-functional capsids, while Type II inhibitors accelerate the assembly of empty capsids.[1] By disrupting normal capsid assembly, these agents can inhibit the production of new infectious virions and, importantly, prevent the formation of new cccDNA.[2][4] This guide provides a comparative analysis of this compound (VBR, ABI-H0731), a first-generation core inhibitor, with several other core inhibitors in development, offering a resource for researchers and drug development professionals.

Comparative Analysis of HBV Core Inhibitors

The development of HBV core inhibitors has progressed from first-generation compounds like this compound to more potent next-generation candidates. The following tables summarize key preclinical and clinical data to facilitate a direct comparison.

Preclinical Efficacy and Potency
CompoundClass/GenerationTargetEC50 (HBV DNA Replication)EC50 (cccDNA Formation)Notes
This compound (VBR) Type I / First-GenpgRNA Encapsidation, Capsid Assembly173 nM to 307 nM[4]1.84 µM to 7.3 µM[4]Inhibits pgRNA encapsidation and disrupts capsids.[2][5]
ABI-4334 Next-GenpgRNA Encapsidation, cccDNA FormationSingle-digit nanomolar[6]Significantly more potent than this compound.[6][7]Pan-genotypic activity and improved resistance profile.[6] Showed robust reduction of HBeAg and HBsAg in vitro, unlike this compound.[8]
ABI-H3733 Next-GenpgRNA Encapsidation, cccDNA FormationMore potent than this compound.[7]Significantly increased potency vs. This compound.[7][9]Favorable safety and pharmacokinetic profile in Phase 1a.[9]
GLS4 Type I / First-in-classCapsid AssemblyLower EC50 than BAY 41-4109.[10]N/AAs potent as BAY 41-4109 in vitro and in vivo with little post-treatment relapse.[10]
JNJ-56136379 CAM-N (Type I)Capsid AssemblyN/AN/APotent antiviral activity in Phase 1, reducing HBV DNA and RNA.[11]
EDP-514 Type IICapsid AssemblyN/AN/ALeads to the formation of empty capsids.[1]
NVR 3-778 First-in-classCore-mediated functionsSimilar to Entecavir in mouse model.[3]N/AInduces rapid assembly of non-functional capsids.[12]
Clinical Trial Outcomes Summary
CompoundPhaseKey FindingsSafety & Tolerability
This compound (VBR) Phase 2In combination with NrtIs, led to greater reductions in HBV DNA and pgRNA compared to NrtI alone.[2][13][14][15] However, no significant changes in HBsAg or HBeAg were observed.[13] All patients experienced virologic relapse after treatment discontinuation, failing to achieve a durable response.[16][17][18][19][20]Generally safe and well-tolerated.[13][14][16]
ABI-H3733 Phase 1bDaily administration was well-tolerated over 28 days. Showed rapid, multi-log declines in HBV DNA at low doses, indicating increased potency over first-gen inhibitors.[7][9]Well-tolerated.[7]
GLS4 Phase 2bCombination with Entecavir (ETV) was superior to ETV monotherapy, showing greater reductions in HBV DNA, HBsAg, and pgRNA at 48 weeks.[21][22]Well-tolerated; common adverse events included reversible elevated ALT and hypertriglyceridemia.[21]
JNJ-56136379 Phase 2Combination with NrtI showed pronounced reductions in HBV DNA and RNA. However, HBsAg and HBeAg declines were limited, and no clear efficacy benefit over NrtI alone was observed.Well-tolerated. Viral breakthrough with resistance variant T33N occurred in monotherapy but not with NrtI combination.
EDP-514 Phase 1bShowed dose- and time-dependent reduction in HBV DNA and RNA. No significant changes in HBsAg, HBeAg, or HBcrAg were observed.[1]No severe adverse effects or treatment discontinuations reported.[1]
NVR 3-778 Phase 1bWell-tolerated over 4 weeks. Showed dose-related reductions in HBV DNA and early reductions in HBeAg.[12]Well-tolerated with no drug discontinuations.[12]

Key Experimental Methodologies

Accurate evaluation of HBV core inhibitors relies on robust and standardized in vitro and in vivo assays. Below are detailed protocols for key experiments cited in the evaluation of these compounds.

In Vitro HBV Infection and Compound Evaluation

This protocol describes the infection of HepG2-NTCP cells, a widely used model for studying the complete HBV lifecycle.

  • Cell Culture:

    • Culture HepG2-NTCP cells (human hepatoma cells engineered to express the HBV entry receptor, sodium taurocholate cotransporting polypeptide) in DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and geneticin.

    • For infection experiments, seed 2.5 x 10^5 cells per well in a 24-well plate. Pre-culture cells in medium containing 2% DMSO for 24 hours to enhance susceptibility.[13]

  • HBV Inoculum Preparation:

    • Produce infectious HBV particles from the supernatant of HepAD38 cells (a cell line that constitutively replicates HBV).

    • Concentrate the virus from the supernatant via polyethylene glycol (PEG) 8000 precipitation.[13]

    • Quantify the viral genome equivalents (GEq) by qPCR.

  • Infection Protocol:

    • Inoculate the prepared HepG2-NTCP cells with HBV at a multiplicity of infection (MOI) of 100-500 GEq/cell.

    • The infection medium should be supplemented with 4% PEG 8000 to enhance infection efficiency.[13]

    • Incubate for 16-24 hours at 37°C.

    • After incubation, wash the cells thoroughly (e.g., 5 times with PBS) to remove the inoculum and PEG.[13]

    • Maintain the infected cells in fresh medium, changing it every 2-3 days. The test compound (e.g., this compound) can be added to the medium at desired concentrations after the wash steps.

  • Endpoint Analysis:

    • Harvest cell supernatants at various time points (e.g., days 3, 6, 9, 12 post-infection) to measure secreted HBV DNA, HBsAg, and HBeAg.

    • Lyse cells at the end of the experiment to extract intracellular DNA and RNA for analysis of replicative intermediates and cccDNA.

Quantification of HBV DNA, pgRNA, and cccDNA
  • Total DNA/RNA Extraction:

    • For intracellular analysis, lyse the cultured cells with a buffer containing detergent and proteinase K.[14]

    • For extracellular analysis, collect cell culture supernatants.

    • Purify total nucleic acids using silica-membrane-based kits or a simplified column-free method involving proteinase K digestion followed by heat inactivation.[14]

  • qPCR for HBV DNA and pgRNA:

    • HBV DNA: Quantify HBV DNA from both intra- and extracellular fractions using HBV-specific primers and probes via quantitative PCR (qPCR).

    • HBV pgRNA: Treat the nucleic acid extract with DNase I to remove all DNA. Perform reverse transcription (RT) using an HBV-specific primer to generate cDNA from the pgRNA. Quantify the resulting cDNA by qPCR.[6]

  • cccDNA Quantification:

    • Principle: Differentiating cccDNA from other viral DNA forms (e.g., relaxed-circular DNA, rcDNA) is critical. This is achieved by exploiting the unique, covalently closed structure of cccDNA, which makes it resistant to certain exonucleases.

    • Protocol: a. Extract total DNA from infected cells. A method that omits proteinase K digestion can help reduce the amount of co-purified protein-bound replicative intermediates. b. Treat the DNA extract with an exonuclease, such as T5 exonuclease or a combination of exonuclease I and III, which digests linear and nicked DNA forms but leaves the supercoiled cccDNA intact.[3][18] Plasmid-safe ATP-dependent DNase (PSD) is an alternative but may not digest protein-free rcDNA.[18] c. Inactivate the exonuclease. d. Quantify the remaining cccDNA using a specific qPCR assay with primers that span the gap region of rcDNA, ensuring selective amplification of cccDNA.[3] e. Normalize the cccDNA copy number to the cell number, often by quantifying a housekeeping gene like β-globin from the same sample.[3]

pgRNA Encapsidation Assay

This assay measures the packaging of pgRNA into newly forming nucleocapsids, a key step inhibited by core inhibitors.

  • Principle: This method captures intact nucleocapsids and then quantifies the pgRNA contained within them.

  • Nucleocapsid-Captured RT-qPCR Protocol: [1][2]

    • Lyse HBV-replicating cells (e.g., infected HepG2-NTCP or HepG2.2.15 cells) in a mild lysis buffer to release cytoplasmic contents while keeping nucleocapsids intact.

    • Clarify the lysate by centrifugation.

    • Incubate the lysate in a 96-well plate coated with a high-affinity anti-HBc antibody to capture the nucleocapsids.

    • Wash the wells to remove unbound cellular components.

    • Treat the captured nucleocapsids with DNase I to eliminate any contaminating viral DNA.

    • Lyse the captured capsids and extract the encapsidated pgRNA.

    • Quantify the released pgRNA using RT-qPCR as described previously. This method is suitable for high-throughput screening of encapsidation inhibitors.[1][2]

Signaling Pathways and Mechanisms of Action

Understanding the HBV lifecycle and the host's response is crucial for developing effective therapies. The following diagrams illustrate the viral replication cycle, the mechanism of core inhibitors, and a relevant host signaling pathway.

HBV_Lifecycle cluster_Nucleus Nucleus Virion HBV Virion Entry Entry via NTCP Receptor Virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA nuc Nucleus rcDNA->nuc cccDNA_formation Repair & cccDNA Formation rcDNA->cccDNA_formation cccDNA cccDNA cccDNA_formation->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA mRNAs Subgenomic mRNAs Transcription->mRNAs Translation Translation pgRNA->Translation Encapsidation pgRNA Encapsidation pgRNA->Encapsidation mRNAs->Translation Core_Pol Core & Polymerase Proteins Translation->Core_Pol Surface_Prot Surface Proteins (HBsAg) Translation->Surface_Prot Core_Pol->Encapsidation Assembly Envelopment (ER/Golgi) Surface_Prot->Assembly Capsid_pgRNA Capsid + pgRNA Encapsidation->Capsid_pgRNA RT Reverse Transcription Capsid_pgRNA->RT Capsid_rcDNA Capsid + rcDNA RT->Capsid_rcDNA Recycling cccDNA Amplification Capsid_rcDNA->Recycling Intracellular Recycling Capsid_rcDNA->Assembly Recycling->cccDNA Intracellular Recycling Egress Egress Assembly->Egress New_Virion New Virion Egress->New_Virion

Figure 1: Simplified HBV Lifecycle.

Core_Inhibitor_MoA cluster_Normal Normal Capsid Assembly cluster_Inhibited Inhibition by Core Inhibitors (CAMs) Core_Protein HBV Core Protein (Cp Dimers) Normal_Assembly Correct Assembly Core_Protein->Normal_Assembly Aberrant_Assembly Misdirection of Assembly Core_Protein->Aberrant_Assembly pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Normal_Assembly Nucleocapsid Functional Nucleocapsid (pgRNA packaged) Normal_Assembly->Nucleocapsid Reverse Transcription Reverse Transcription Nucleocapsid->Reverse Transcription Core_Inhibitor Core Inhibitor (e.g., this compound) Core_Inhibitor->Aberrant_Assembly Aberrant_Capsid Aberrant / Empty Capsid (Non-functional) Aberrant_Assembly->Aberrant_Capsid Blocks pgRNA Encapsidation Blocks pgRNA Encapsidation Aberrant_Capsid->Blocks pgRNA Encapsidation Prevents cccDNA Formation Prevents cccDNA Formation Aberrant_Capsid->Prevents cccDNA Formation cccDNA Amplification cccDNA Amplification Reverse Transcription->cccDNA Amplification

Figure 2: Mechanism of Action of Core Inhibitors.

Nrf2_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus HBV HBV Infection HBx HBx Protein HBV->HBx Keap1 Keap1 HBx->Keap1 Interacts with, competes with Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-E3 Ligase Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds HBV_Core_Promoter HBV Core Promoter Nrf2->HBV_Core_Promoter Suppresses Activity Cul3->Nrf2 Ubiquitination Antioxidant_Genes Antioxidant Response Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription HBV_Replication HBV Replication Antioxidant_Genes->HBV_Replication Inhibits HBV_Core_Promoter->HBV_Replication

Figure 3: Nrf2 Host Signaling Pathway in HBV Infection.

Conclusion and Future Outlook

This compound, as a first-generation HBV core inhibitor, has been instrumental in validating the core protein as a viable antiviral target. Clinical studies have consistently shown that when added to NrtI therapy, this compound enhances the suppression of viral nucleic acids (HBV DNA and pgRNA).[5] However, its inability to significantly reduce viral antigens (HBsAg) and the universal virologic relapse upon treatment cessation highlight the limitations of this first-generation agent in achieving a functional cure.[18][19][20]

The field is now advancing with next-generation core inhibitors, such as ABI-4334 and ABI-H3733, which demonstrate significantly greater potency, particularly in inhibiting the formation of cccDNA.[7] Preclinical data for compounds like ABI-4334 show a superior ability to reduce not only viral nucleic acids but also HBsAg and HBeAg, a key weakness of this compound.[8] Similarly, other compounds like GLS4 have shown promising results in clinical trials, with superior efficacy in combination therapy compared to the standard of care alone.[21]

While core inhibitors alone may not be sufficient to achieve a functional cure, their potent antiviral activity, especially that of the next-generation compounds, makes them critical components for future combination therapies.[1] The ultimate goal of a finite and curative regimen for CHB will likely require a multi-pronged attack, combining potent direct-acting antivirals like next-generation core inhibitors with agents that can silence cccDNA and/or restore the host immune response against the virus.[1] The data and protocols presented in this guide offer a framework for the continued evaluation and development of these promising therapeutics.

References

A Comparative Analysis of Vebicorvir and NRTI Monotherapy in Virologically-Suppressed Chronic Hepatitis B Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational core inhibitor Vebicorvir and standard-of-care Nucleos(t)ide Reverse Transcriptase Inhibitor (NRTI) monotherapy in the context of treating chronic hepatitis B (CHB) in virologically-suppressed patients. This document summarizes key experimental data, details relevant methodologies, and visualizes pertinent biological pathways and workflows.

While direct comparative data between this compound monotherapy and NRTI monotherapy in virologically-suppressed patients is limited in publicly available literature, extensive research has been conducted on this compound as an add-on therapy to existing NRTI regimens. The following guide will, therefore, compare the efficacy of NRTI monotherapy with a combination therapy of this compound and an NRTI. This allows for an assessment of the additional benefits conferred by this compound in a virologically-suppressed state.

Executive Summary

Nucleos(t)ide reverse transcriptase inhibitors (NRTIs) are the current standard of care for CHB, effectively suppressing HBV DNA to undetectable levels. However, they rarely lead to a functional cure, and viral rebound is common after treatment cessation.[1][2][3][4] this compound (VBR), an investigational, first-generation core inhibitor, offers a distinct mechanism of action by targeting the HBV core protein.[1][5] This dual-pronged approach of combining VBR with NRTIs has been shown to achieve deeper viral suppression than NRTI monotherapy alone.[1][5][6][7] Specifically, the combination therapy leads to greater reductions in both HBV DNA and pregenomic RNA (pgRNA).[1][5][6][7] Despite these enhanced virologic responses, the addition of this compound has not demonstrated significant changes in viral antigen levels, such as HBsAg or HBeAg, over 24 weeks.[1][5][6][7] Long-term studies have shown that while the combination is safe and well-tolerated, virologic relapse occurs in all patients after discontinuation of treatment, indicating that this first-generation core inhibitor, even with an NRTI, is not sufficient for a cure.[2][4][5]

Data Presentation

Table 1: Virologic Response to this compound + NRTI vs. Placebo + NRTI in Virologically-Suppressed HBeAg-Positive Patients (24 Weeks)
ParameterThis compound + NRTIPlacebo + NRTI
Baseline HBV DNA Greater proportion of patients with detectable HBV DNA at baseline achieved undetectable levels at Week 24Lower proportion of patients with detectable HBV DNA at baseline achieved undetectable levels at Week 24
Change in pgRNA from Baseline Greater reduction observedLesser reduction observed
Change in HBsAg from Baseline No significant differenceNo significant difference
Change in HBeAg from Baseline No significant differenceNo significant difference

Data synthesized from Phase II clinical trial results.[6][7]

Table 2: Safety and Tolerability of this compound + NRTI (24 Weeks and Long-Term Extension)
Adverse Event ProfileThis compound + NRTI
Common Treatment-Emergent Adverse Events (TEAEs) Upper respiratory tract infection, nausea, pruritus, rash (generally low-grade and self-limiting)[5][6][7][8]
Serious Adverse Events None reported[6][7]
Grade 4 TEAEs None reported[6][7]
Deaths None reported[6][7]
Drug-Drug Interactions None observed with NRTIs[1][8]
Treatment-Emergent Resistance None observed in adherent patients[1][2][4]

Data from Phase II and long-term extension studies.[1][2][4][5][6][7][8]

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

This compound is a core inhibitor that disrupts multiple stages of the HBV lifecycle. Its primary mechanisms include inhibiting the encapsidation of pregenomic RNA (pgRNA) into new viral capsids and preventing the formation of covalently closed circular DNA (cccDNA), the stable form of the viral genome in the host cell nucleus.[1][5]

G cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm cccDNA cccDNA pgRNA_transcription Transcription cccDNA->pgRNA_transcription pgRNA pgRNA pgRNA_transcription->pgRNA pgRNA_export pgRNA Export pgRNA->pgRNA_export Encapsidation Encapsidation pgRNA_export->Encapsidation Core_Protein HBV Core Protein Core_Protein->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription This compound This compound This compound->cccDNA Prevents formation This compound->Encapsidation Inhibits New_Virion_Assembly New Virion Assembly Reverse_Transcription->New_Virion_Assembly rcDNA_import rcDNA Import to Nucleus New_Virion_Assembly->rcDNA_import rcDNA_import->cccDNA Forms new

Caption: Mechanism of action of this compound.

NRTI Signaling Pathway

NRTIs are prodrugs that, once phosphorylated within the host cell, act as chain terminators during the reverse transcription of pgRNA into HBV DNA.[9][10] By incorporating into the growing DNA chain, they prevent the addition of subsequent nucleotides, thereby halting viral replication.[10][11]

G cluster_cytoplasm Hepatocyte Cytoplasm NRTI_prodrug NRTI (Prodrug) Cellular_Kinases Cellular Kinases NRTI_prodrug->Cellular_Kinases NRTI_active NRTI-TP (Active) DNA_synthesis HBV DNA Synthesis NRTI_active->DNA_synthesis Competes with dNTPs Cellular_Kinases->NRTI_active pgRNA_template pgRNA Template Reverse_Transcriptase Reverse Transcriptase pgRNA_template->Reverse_Transcriptase Reverse_Transcriptase->DNA_synthesis dNTPs Natural dNTPs dNTPs->DNA_synthesis Chain_Termination Chain Termination DNA_synthesis->Chain_Termination

Caption: Mechanism of action of NRTIs.

Experimental Protocols

Droplet Digital PCR (ddPCR) for HBV DNA and pgRNA Quantification

This high-sensitivity assay is crucial for detecting residual viremia in suppressed patients.[12][13]

  • Sample Preparation: Serum or plasma is collected from patients. Viral nucleic acids are extracted using a commercial kit. For pgRNA, a DNase treatment step is included to remove contaminating HBV DNA, followed by reverse transcription to convert RNA to cDNA.

  • Droplet Generation: The PCR reaction mixture, containing the extracted nucleic acid, primers, probes, and ddPCR supermix, is partitioned into thousands of nanoliter-sized droplets using a droplet generator.

  • PCR Amplification: Thermal cycling is performed to amplify the target HBV DNA or cDNA within each droplet.

  • Droplet Reading: A droplet reader analyzes each droplet for fluorescence, determining it as positive or negative for the target sequence.

  • Data Analysis: The number of positive and negative droplets is used to calculate the absolute concentration of the target nucleic acid (copies/mL) using Poisson statistics, without the need for a standard curve.[12]

Measurement of HBV Reservoir (cccDNA)

Quantifying the cccDNA reservoir in liver tissue is essential for evaluating the potential for a curative therapy.[14][15]

  • Sample Collection: Liver biopsy samples are obtained from study participants.

  • DNA Extraction: Total DNA is extracted from the liver tissue. A key step is the use of proteinase K to remove covalently bound proteins from the viral DNA.[14]

  • cccDNA-Specific qPCR: A quantitative PCR assay is performed using primers that specifically amplify the cccDNA form of the HBV genome and not other viral DNA intermediates.[14] This often involves a digestion step with a plasmid-safe adenosine triphosphate-dependent deoxyribonuclease to eliminate rcDNA and dslDNA.

  • Quantification: The amount of cccDNA is quantified relative to a housekeeping gene (e.g., beta-globin) to normalize for the amount of cellular DNA in the sample.

T-Cell Activation Assays (ELISpot)

These assays are used to assess the cellular immune response to HBV, a critical component of viral clearance.[16]

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in vitro. For expansion of HBV-specific T-cells, cells can be stimulated with HBV peptides and cultured in a medium supplemented with cytokines like IL-2.[16]

  • ELISpot Assay: An Enzyme-Linked Immunosorbent Spot (ELISpot) assay is performed. T-cells are re-stimulated with a panel of HBV peptides in plates coated with an antibody specific for a cytokine, typically interferon-gamma (IFN-γ).[16]

  • Detection: After incubation, a detection antibody and substrate are added, resulting in spots where individual T-cells have secreted the cytokine.

  • Analysis: The spots are counted, providing a quantitative measure of the frequency of HBV-specific T-cells.

Experimental Workflow for Comparing this compound + NRTI vs. NRTI Monotherapy

G cluster_screening Patient Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment & Monitoring (e.g., 24 Weeks) cluster_analysis Endpoint Analysis Enrollment Enroll Virologically-Suppressed cHBV Patients on NRTI Therapy Randomize Randomize Enrollment->Randomize GroupA Group A: this compound + NRTI Randomize->GroupA GroupB Group B: Placebo + NRTI Randomize->GroupB MonitoringA Collect Samples: Blood (Serum, PBMCs) Liver Biopsy (optional) GroupA->MonitoringA MonitoringB Collect Samples: Blood (Serum, PBMCs) Liver Biopsy (optional) GroupB->MonitoringB Virology Virologic Assays: ddPCR for HBV DNA/pgRNA HBsAg/HBeAg Quantification MonitoringA->Virology Reservoir Reservoir Analysis: cccDNA Quantification MonitoringA->Reservoir Immunology Immunologic Assays: T-Cell Activation (ELISpot) MonitoringA->Immunology Safety Safety Monitoring: Adverse Events Lab Abnormalities MonitoringA->Safety MonitoringB->Virology MonitoringB->Reservoir MonitoringB->Immunology MonitoringB->Safety

Caption: A typical experimental workflow.

Conclusion

The addition of the core inhibitor this compound to standard NRTI therapy results in a more profound suppression of HBV replication than NRTI monotherapy alone, as evidenced by greater reductions in HBV DNA and pgRNA.[1][5][6][7] This demonstrates the potential of targeting the HBV core protein as a complementary mechanism to reverse transcriptase inhibition. However, the first-generation compound this compound has not been shown to significantly impact HBsAg levels or lead to a sustained virologic response off-treatment, indicating that it is not a curative therapy in its current application.[1][2][4] Future research may focus on more potent, next-generation core inhibitors or combination therapies with other novel agents, such as RNA interference drugs, to achieve a functional cure for chronic hepatitis B.[2][3][8]

References

Vebicorvir: A Comparative Analysis of Cross-Resistance with Other Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profile of Vebicorvir, a first-generation hepatitis B virus (HBV) core inhibitor, with other approved antiviral agents. The information is supported by available experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Executive Summary

This compound (VBR, ABI-H0731) is an investigational antiviral agent that targets the HBV core protein, a critical component in the viral replication cycle. Its mechanism of action, which involves the disruption of pregenomic RNA (pgRNA) encapsidation and prevention of covalently closed circular DNA (cccDNA) formation, is distinct from that of nucleos(t)ide reverse transcriptase inhibitors (NrtIs), the current standard of care for chronic hepatitis B.[1] This orthogonal mechanism suggests a low potential for cross-resistance with NrtIs. Clinical and in vitro studies have been conducted to evaluate this hypothesis.

Data Presentation: In Vitro Susceptibility of HBV to this compound

This compound has demonstrated potent antiviral activity against wild-type HBV in various cell-based assays. The 50% effective concentration (EC50) values for the inhibition of HBV DNA replication typically range from 173 nM to 307 nM.[2] Furthermore, this compound has been shown to suppress the formation of the persistent cccDNA reservoir with EC50 values in the range of 1.84 µM to 7.3 µM.[2]

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HBV

Assay TypeCell LineEndpointEC50 Range
HBV DNA ReplicationHepG2-derived cell lines, Primary Human HepatocytesInhibition of HBV DNA173 nM - 307 nM
cccDNA FormationDe novo infection modelsInhibition of cccDNA1.84 µM - 7.3 µM

Cross-Resistance Profile

A key consideration for any new antiviral is its activity against viral strains that are resistant to existing therapies. The distinct mechanism of action of this compound suggests it would remain active against HBV strains with mutations conferring resistance to NrtIs.

In Vitro Studies with Core Protein Mutants

While comprehensive data on the activity of this compound against a full panel of NrtI-resistant HBV mutants is not extensively available in the public domain, in vitro studies have evaluated its efficacy against specific mutations within the HBV core protein, the direct target of this compound. These studies indicate that certain substitutions in the core protein can reduce susceptibility to this compound.

Table 2: In Vitro Activity of this compound against HBV Core Protein Mutants

Core Protein SubstitutionFold-Change in EC50 vs. Wild-TypeReference
D29G>10[3]
T33N>10[3]
T109I>10[3]
T109M>10[3]
Y118F>10[3]

Note: Specific EC50 values for these mutants were not provided in the available public literature. The data indicates a greater than 10-fold loss of activity.

Clinical Observations

In Phase 2 clinical trials, this compound was administered in combination with NrtIs to patients with chronic HBV infection.[4][5][6] Throughout these studies, no cases of treatment-emergent resistance to this compound were observed in patients who were adherent to the treatment regimen.[4][5][6] This clinical finding supports the in vitro data suggesting a high barrier to resistance for this compound. Importantly, the combination of this compound and an NrtI like entecavir demonstrated greater antiviral activity than entecavir alone, suggesting a synergistic or additive effect and no antagonistic interaction.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's cross-resistance profile.

In Vitro Antiviral Susceptibility Assay (Cell-Based)

This assay is used to determine the concentration of an antiviral compound required to inhibit HBV replication by 50% (EC50).

  • Cell Lines: HepG2-derived cell lines that support HBV replication (e.g., HepG2.2.15) or primary human hepatocytes are commonly used.

  • Virus: Wild-type or mutant HBV-producing plasmid DNA is transfected into the cells, or cells are infected with HBV virions.

  • Drug Treatment: Cells are treated with serial dilutions of the antiviral drug (e.g., this compound) for a specified period (typically 4-6 days). A vehicle control (e.g., DMSO) is run in parallel.

  • Endpoint Measurement:

    • HBV DNA Replication: Intracellular HBV DNA is extracted from the cells. The levels of HBV DNA replicative intermediates are quantified using Southern blot analysis or quantitative PCR (qPCR).

    • cccDNA Formation: In de novo infection models, the formation of cccDNA in the nucleus is quantified by Southern blot or a specific qPCR assay following Hirt DNA extraction to separate cccDNA from other viral DNA forms.

  • Data Analysis: The percentage of inhibition of HBV DNA or cccDNA is calculated for each drug concentration relative to the vehicle control. The EC50 value is determined by non-linear regression analysis.

Southern Blot Analysis for HBV DNA

Southern blotting is a "gold standard" technique for the detection and characterization of HBV DNA replicative intermediates and cccDNA.[3][9]

  • DNA Extraction: Intracellular HBV DNA is extracted from cultured cells using methods like the Hirt protein-free DNA extraction to enrich for low molecular weight DNA, including viral DNA.[3][9]

  • Agarose Gel Electrophoresis: The extracted DNA is separated by size on an agarose gel. This allows for the distinction between different forms of HBV DNA (e.g., relaxed circular DNA, double-stranded linear DNA, single-stranded DNA, and cccDNA).

  • DNA Transfer: The separated DNA is transferred from the gel to a solid membrane (e.g., nitrocellulose or nylon).

  • Hybridization: The membrane is incubated with a labeled DNA or RNA probe that is specific for the HBV genome.

  • Detection: The probe, which has bound to the HBV DNA on the membrane, is detected using autoradiography or a chemiluminescent substrate. The intensity of the bands corresponds to the amount of each HBV DNA species.

Quantitative PCR (qPCR) for HBV DNA

qPCR is a highly sensitive and quantitative method for measuring the amount of HBV DNA.

  • DNA Extraction: Total DNA is extracted from cells or patient serum.

  • Primer and Probe Design: Primers and a fluorescently labeled probe specific to a conserved region of the HBV genome are designed.

  • Real-Time PCR: The PCR reaction is performed in a real-time PCR instrument. The instrument monitors the fluorescence emitted by the probe as the target DNA is amplified.

  • Quantification: The amount of HBV DNA in the sample is determined by comparing the amplification cycle at which fluorescence crosses a threshold (Ct value) to a standard curve generated from known quantities of HBV DNA.[10][11][12]

Mandatory Visualizations

HBV Replication Cycle and this compound's Mechanism of Action```dot

HBV_Lifecycle Entry Entry Uncoating Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA mRNAs mRNAs Translation Translation mRNAs->Translation Core_Polymerase Core_Polymerase Translation->Core_Polymerase Encapsidation Encapsidation Core_Polymerase->Encapsidation pgRNA pgRNA pgRNA->Encapsidation RT RT Encapsidation->RT Mature_Capsid Mature_Capsid RT->Mature_Capsid Recycling Recycling Mature_Capsid->Recycling Envelopment Envelopment Mature_Capsid->Envelopment Recycling->rcDNA Release Release Envelopment->Release This compound This compound This compound->Encapsidation Inhibits cccDNA cccDNA This compound->cccDNA Prevents formation

Caption: Workflow for assessing antiviral cross-resistance in vitro.

References

Vebicorvir: A Favorable Safety and Tolerability Profile in the Treatment of Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the safety and tolerability of Vebicorvir (VBR), a first-generation hepatitis B virus (HBV) core inhibitor. This document synthesizes data from key clinical trials, offering a comparative look at its performance against alternative treatments and detailing the experimental protocols that underpin these findings.

This compound has been evaluated in several clinical studies, consistently demonstrating a favorable safety and tolerability profile in patients with chronic hepatitis B (cHBV). When administered in combination with nucleos(t)ide reverse transcriptase inhibitors (NrtIs), this compound's safety was comparable to that of placebo plus NrtIs. The majority of adverse events reported were of mild to moderate severity.

Comparative Safety and Tolerability Data

Clinical trial data from studies involving both treatment-naïve and virologically-suppressed cHBV patients highlight this compound's encouraging safety profile. The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from key Phase II and long-term extension studies.

Adverse Event CategoryThis compound + NrtIPlacebo + NrtI
Any TEAE Similar incidence to Placebo + NrtIBaseline
Most Common TEAEs Upper respiratory tract infection, Nausea, PruritusNot specified in detail
Serious Adverse Events No reported serious adverse eventsNo reported serious adverse events
Grade 4 TEAEs None reportedNone reported
Deaths None reportedNone reported
Drug-induced Liver Injury No evidence reportedNot applicable

Table 1: Summary of Treatment-Emergent Adverse Events in a 24-week study in virologically-suppressed patients (NCT03576066). [1]

In a 24-week study of treatment-naïve patients, the combination of this compound and Entecavir (ETV) was found to have a safety profile similar to that of placebo plus ETV. All treatment-emergent adverse events and laboratory abnormalities were of Grade 1 or 2, and there were no deaths, serious adverse events, or evidence of drug-induced liver injury.[2]

A long-term extension study (NCT03780543) further solidified the safety profile of this compound. During the on-treatment phase, 59% of patients reported one or more TEAEs.[3] Most adverse events and laboratory abnormalities, particularly elevations in alanine aminotransferase, were observed during the off-treatment or NrtI-restart phases, rather than during active this compound treatment.[4] Importantly, no drug-drug interactions between this compound and NrtIs were observed.[4][5]

Experimental Protocols

The safety and tolerability of this compound have been assessed in rigorously designed clinical trials. Below are the generalized methodologies for the key Phase II studies.

Study Design: The studies were randomized, double-blind, and placebo-controlled, enrolling both HBeAg-positive and HBeAg-negative patients with chronic HBV infection.[1][2] Participants were either treatment-naïve or virologically-suppressed on a stable NrtI regimen.[1][2]

Treatment:

  • This compound Group: Received this compound 300 mg orally once daily in combination with an NrtI (e.g., Entecavir 0.5 mg once daily).[2]

  • Placebo Group: Received a matching placebo in combination with an NrtI.[2]

  • Duration: The treatment period was typically 24 weeks.[1][2]

Safety Assessments: Safety and tolerability were monitored through the regular recording of adverse events, physical examinations, vital signs, and clinical laboratory tests (hematology, serum chemistry, and urinalysis). The severity of adverse events was graded according to standardized criteria.

Inclusion Criteria (General):

  • Adults with chronic HBV infection.

  • Specific studies targeted either treatment-naïve patients with high viral loads or patients who were virologically suppressed on existing NrtI therapy.[1][2]

Exclusion Criteria (General):

  • Co-infection with hepatitis C, hepatitis D, or HIV.

  • Evidence of cirrhosis.

  • Significant renal or hepatic impairment not related to HBV.

Mechanism of Action: Inhibition of HBV Capsid Assembly

This compound is an HBV core protein inhibitor that disrupts multiple stages of the viral replication cycle. Its primary mechanism involves interfering with the proper assembly of the viral capsid. This disruption prevents the encapsidation of pregenomic RNA (pgRNA), a crucial step for the formation of new viral particles.[6] Furthermore, by disrupting viral capsids, this compound also hinders the formation of covalently closed circular DNA (cccDNA), the stable reservoir of the virus in the nucleus of infected hepatocytes.[6][7]

Below is a diagram illustrating the HBV replication cycle and the points of inhibition by this compound.

HBV_Replication_and_Vebicorvir_Inhibition cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA (Viral Reservoir) Transcription Transcription cccDNA->Transcription pgRNA pregenomic RNA (pgRNA) Transcription->pgRNA mRNAs mRNAs Transcription->mRNAs Capsid_Assembly Capsid Assembly & pgRNA Encapsidation pgRNA->Capsid_Assembly to Cytoplasm Translation Translation mRNAs->Translation to Cytoplasm Entry HBV Entry Uncoating Uncoating Entry->Uncoating rcDNA relaxed circular DNA (rcDNA) Uncoating->rcDNA rcDNA->cccDNA to Nucleus Vebicorvir_Inhibition_2 This compound Inhibition rcDNA->Vebicorvir_Inhibition_2 Prevents cccDNA replenishment Core_Protein Core Protein Translation->Core_Protein Polymerase Polymerase Translation->Polymerase Core_Protein->Capsid_Assembly Polymerase->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Vebicorvir_Inhibition_1 This compound Inhibition Capsid_Assembly->Vebicorvir_Inhibition_1 New_Virions New Virions (Assembly & Budding) Reverse_Transcription->New_Virions Egress Egress New_Virions->Egress

Caption: HBV replication cycle and this compound's points of inhibition.

Experimental Workflow

The clinical trial workflow for evaluating the safety and tolerability of this compound is depicted in the diagram below.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_VBR Treatment Arm: This compound + NrtI Randomization->Treatment_VBR Treatment_PBO Control Arm: Placebo + NrtI Randomization->Treatment_PBO On_Treatment_Monitoring_VBR On-Treatment Monitoring (24 Weeks) - Adverse Events - Lab Tests - Vitals Treatment_VBR->On_Treatment_Monitoring_VBR On_Treatment_Monitoring_PBO On-Treatment Monitoring (24 Weeks) - Adverse Events - Lab Tests - Vitals Treatment_PBO->On_Treatment_Monitoring_PBO End_of_Treatment_Assessment End of Treatment Assessment On_Treatment_Monitoring_VBR->End_of_Treatment_Assessment On_Treatment_Monitoring_PBO->End_of_Treatment_Assessment Follow_Up Follow-Up Period (Safety Monitoring) End_of_Treatment_Assessment->Follow_Up Data_Analysis Data Analysis (Safety & Tolerability) Follow_Up->Data_Analysis

Caption: this compound clinical trial workflow for safety assessment.

References

Vebicorvir in Combination Therapy: A Synergistic Approach to Combat Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical and clinical data reveals the promising synergistic effects of Vebicorvir (VBR), an investigatory hepatitis B virus (HBV) core inhibitor, when used in combination with other anti-HBV agents, particularly nucleos(t)ide reverse transcriptase inhibitors (NrtIs) such as Entecavir (ETV). This combination strategy targets multiple stages of the HBV life cycle, leading to enhanced viral suppression compared to monotherapy, offering a potential pathway towards a functional cure for chronic hepatitis B.

This compound, also known as ABI-H0731, functions by disrupting the assembly of the viral capsid, a crucial step for the encapsidation of the viral pregenomic RNA (pgRNA).[1] This mechanism is distinct from NrtIs, which inhibit the reverse transcription of pgRNA into HBV DNA.[2][3] By targeting two separate essential viral processes, the combination of this compound and an NrtI delivers a potent one-two punch against HBV replication.

Clinical Evidence of Enhanced Antiviral Activity

Clinical trials have demonstrated the additive antiviral activity of this compound when combined with Entecavir. In a Phase II study involving treatment-naïve, HBeAg-positive patients with chronic HBV, the combination of this compound and Entecavir resulted in a significantly greater reduction in HBV DNA levels compared to Entecavir alone.[4]

Table 1: Reduction in HBV DNA in Treatment-Naïve Patients (VBR+ETV vs. PBO+ETV) [4]

TimepointMean Log10 IU/mL Reduction from Baseline (VBR+ETV)Mean Log10 IU/mL Reduction from Baseline (PBO+ETV)p-value
Week 12-4.45-3.300.0077
Week 24-5.33-4.200.0084

Furthermore, the combination therapy led to more profound reductions in serum HBV pgRNA, a key marker of viral replication.[4] In a separate Phase II trial in virologically-suppressed patients on NrtI therapy, the addition of this compound resulted in a greater proportion of patients achieving undetectable HBV DNA levels.[5]

Table 2: Proportion of Virologically-Suppressed Patients Achieving Undetectable HBV DNA [5]

Treatment GroupPatients with Detectable HBV DNA at BaselinePatients Achieving Undetectable HBV DNA at Week 24
VBR + NrtIGreater proportion
Placebo + NrtI

In Vitro Evidence of Synergy

The synergistic potential of combining this compound with NrtIs has also been demonstrated in preclinical studies. An in vitro study utilizing the HepG2.2.15 cell line, which stably expresses HBV, showed that the combination of ABI-H0731 (this compound) and Entecavir resulted in an additive to moderately synergistic antiviral effect.[6] Such in vitro models are crucial for quantifying the degree of synergy between antiviral agents.

Safety and Tolerability

The combination of this compound and Entecavir has been generally well-tolerated in clinical trials.[4] The safety profile of the combination therapy was comparable to that of Entecavir alone.[4] Treatment-emergent adverse events were typically mild to moderate in severity.[5]

Experimental Protocols

In Vitro Synergy Assessment in HepG2.2.15 Cells

Objective: To determine the synergistic antiviral activity of this compound in combination with Entecavir against HBV replication in vitro.

Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that constitutively produces HBV particles.[7]

Methodology:

  • HepG2.2.15 cells are seeded in 96-well plates and allowed to adhere overnight.

  • A checkerboard dilution of this compound and Entecavir, both alone and in combination at various concentrations, is added to the cells.

  • The cells are incubated for a defined period (e.g., 6-9 days), with media and compounds refreshed periodically.

  • Supernatants are collected to measure the levels of secreted HBV DNA using quantitative real-time PCR (qPCR).

  • Cell viability is assessed using a standard assay (e.g., MTS or CellTiter-Glo) to rule out cytotoxicity-related effects.

  • The degree of synergy is calculated using software that applies models such as the Bliss independence or Loewe additivity model to generate a combination index (CI). A CI value of <1 indicates synergy, a CI value of 1 indicates an additive effect, and a CI value of >1 indicates antagonism.

Phase II Clinical Trial in Treatment-Naïve Patients (NCT03577171)

Objective: To evaluate the efficacy and safety of this compound in combination with Entecavir in treatment-naïve, HBeAg-positive patients with chronic HBV infection.[4]

Study Design: A randomized, double-blind, placebo-controlled Phase II clinical trial.

Patient Population: Treatment-naïve, HBeAg-positive adults with chronic HBV infection and without cirrhosis.

Treatment Arms:

  • This compound (300 mg once daily) + Entecavir (0.5 mg once daily)

  • Placebo + Entecavir (0.5 mg once daily)

Duration: 24 weeks.

Primary Endpoints:

  • Change in mean log10 HBV DNA from baseline at Week 12 and Week 24.

Secondary Endpoints:

  • Change in HBV pgRNA from baseline.

  • Safety and tolerability.

Visualizing the Synergistic Mechanism

The distinct mechanisms of action of this compound and Entecavir within the HBV life cycle are key to their synergistic effect.

HBV_Lifecycle_and_Drug_Targets cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs Transcription pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Export mRNAs_cyto mRNAs mRNAs->mRNAs_cyto Export HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating Uncoating->rcDNA Transport to Nucleus Encapsidation pgRNA Encapsidation pgRNA_cyto->Encapsidation Viral_Proteins Viral Proteins (Core, Polymerase, Surface) mRNAs_cyto->Viral_Proteins Translation Viral_Proteins->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Capsid_Assembly Capsid Assembly Reverse_Transcription->Capsid_Assembly Mature Capsid (contains rcDNA) Capsid_Assembly->rcDNA Recycling to Nucleus Virion_Release Virion Release Capsid_Assembly->Virion_Release Envelopment & Secretion This compound This compound (Core Inhibitor) This compound->Encapsidation Inhibits Entecavir Entecavir (NrtI) Entecavir->Reverse_Transcription Inhibits

Caption: HBV life cycle and points of inhibition by this compound and Entecavir.

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_clinical Clinical Trial Workflow Cell_Culture Culture HepG2.2.15 Cells Drug_Treatment Treat with this compound & Entecavir (Single agents and combinations) Cell_Culture->Drug_Treatment Incubation Incubate for 6-9 days Drug_Treatment->Incubation Data_Collection Collect Supernatants (Measure HBV DNA) Incubation->Data_Collection Analysis Calculate Combination Index (CI) Data_Collection->Analysis Patient_Recruitment Recruit Treatment-Naïve HBeAg+ Chronic HBV Patients Randomization Randomize to Treatment Arms (VBR+ETV or PBO+ETV) Patient_Recruitment->Randomization Treatment Administer Treatment for 24 Weeks Randomization->Treatment Monitoring Monitor HBV DNA, pgRNA, and Safety Treatment->Monitoring Endpoint_Analysis Analyze Primary and Secondary Endpoints Monitoring->Endpoint_Analysis

Caption: Workflow for assessing this compound's synergistic effects.

Conclusion

The combination of this compound with NrtIs represents a promising therapeutic strategy for chronic hepatitis B. By targeting different essential steps in the viral life cycle, this combination therapy leads to a more profound and rapid decline in viral replication markers than monotherapy. The favorable safety profile observed in clinical trials further supports its development. Further research, including long-term follow-up studies, is warranted to fully elucidate the potential of this synergistic approach to achieve a functional cure for HBV.

References

Vebicorvir's Mechanism of Action: A Comparative Analysis Supported by Genetic and Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Vebicorvir (ABI-H0731) is a first-generation, orally bioavailable small molecule that belongs to the class of hepatitis B virus (HBV) core protein allosteric modulators (CpAMs). These inhibitors represent a promising therapeutic strategy for chronic hepatitis B by targeting multiple steps in the viral lifecycle. This guide provides a comprehensive comparison of this compound's performance with other CpAMs, supported by experimental data from genetic and biochemical assays, to assist researchers and drug development professionals in their evaluation of this compound.

Mechanism of Action: Disrupting the Core of HBV Replication

This compound's primary mechanism of action involves the allosteric modulation of the HBV core protein (HBc). This modulation disrupts the normal process of capsid assembly, a critical step for viral replication. By binding to a hydrophobic pocket at the interface of HBc dimers, this compound induces a conformational change that accelerates the assembly process. This rapid assembly leads to the formation of aberrant, non-functional capsids that are unable to package the viral pregenomic RNA (pgRNA) and the viral polymerase.[1][2] Consequently, the subsequent steps of reverse transcription and viral DNA synthesis are inhibited.

Furthermore, this compound has been shown to prevent the establishment of new covalently closed circular DNA (cccDNA) in de novo infected cells.[1][2][3] cccDNA is the stable episome in the nucleus of infected hepatocytes that serves as the template for all viral transcripts and is the key to viral persistence. By interfering with the incoming nucleocapsids, this compound is thought to cause the premature release of the relaxed circular DNA (rcDNA), preventing its delivery to the nucleus and conversion into cccDNA.[1][2]

Vebicorvir_Mechanism cluster_cytoplasm Hepatocyte Cytoplasm cluster_nucleus Hepatocyte Nucleus pgRNA pgRNA + Polymerase Capsid Functional Capsid pgRNA->Capsid Encapsidation HBc HBc Dimers HBc->Capsid Normal Assembly Aberrant_Capsid Aberrant Capsid (Empty) HBc->Aberrant_Capsid Accelerated Assembly This compound This compound This compound->HBc Reverse_Transcription Reverse Transcription Capsid->Reverse_Transcription rcDNA_cytoplasm rcDNA Reverse_Transcription->rcDNA_cytoplasm Virion_Release New Virion Release rcDNA_cytoplasm->Virion_Release Incoming_Capsid Incoming Capsid (rcDNA) Disrupted_Capsid Disrupted Capsid Incoming_Capsid->Disrupted_Capsid Disruption rcDNA_nucleus rcDNA Incoming_Capsid->rcDNA_nucleus Uncoating Vebicorvir_nucleus This compound Vebicorvir_nucleus->Incoming_Capsid cccDNA cccDNA Formation rcDNA_nucleus->cccDNA

This compound's dual mechanism of action in the cytoplasm and nucleus.

Performance Comparison: this compound vs. Other CpAMs

The antiviral activity of this compound has been evaluated in various in vitro and clinical settings. For a comprehensive understanding, its performance is compared here with another well-characterized CpAM, JNJ-56136379 (Bersacapavir) .

In Vitro Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) values for this compound and JNJ-56136379 in inhibiting HBV DNA replication in cell culture models. Lower EC50 values indicate higher potency.

CompoundCell LineEC50 (nM) for HBV DNA ReplicationReference
This compound (ABI-H0731) HepAD38307[2][3]
HepG2-NTCP173[2][3]
JNJ-56136379 HepG2.11754[4]
HBV-infected PHHs93 - 102[4]

This compound also demonstrates potent inhibition of cccDNA formation in de novo infection models, a key activity for preventing the establishment of persistent infection.

CompoundModelEC50 (µM) for cccDNA FormationReference
This compound (ABI-H0731) HepG2-NTCP1.84[2][3]
Primary Human Hepatocytes7.3[2][3]
JNJ-56136379 HBV-infected PHHsReduction observed, EC50 for cccDNA not explicitly stated[4]
Clinical Performance

Clinical trials have provided valuable data on the in vivo efficacy of these CpAMs in patients with chronic hepatitis B. The following table compares the mean reduction in HBV DNA and RNA levels from baseline after 24 weeks of treatment in combination with a nucleos(t)ide analogue (NA).

Compound + NAPatient PopulationMean HBV DNA Reduction (log10 IU/mL)Mean HBV RNA Reduction (log10 copies/mL)Reference
This compound + NA Treatment-Naïve-5.33Significant reduction observed[1]
JNJ-56136379 (75mg) + NA Treatment-Naïve-5.53-2.96[5][6]
JNJ-56136379 (250mg) + NA Treatment-Naïve-5.88-3.15[5][6]
Placebo + NA Treatment-Naïve-5.21-1.33[5][6]

Key Experimental Protocols for Mechanism Validation

The validation of this compound's mechanism of action relies on a suite of specialized genetic and biochemical assays. Detailed methodologies for these key experiments are provided below.

Fluorescence Quenching Assay for Capsid Assembly

This biochemical assay monitors the kinetics of HBV capsid assembly in real-time. It utilizes a fluorescently labeled HBV core protein (e.g., Cp150-BODIPY) that exhibits high fluorescence as a dimer. Upon assembly into capsids, the fluorophores are brought into close proximity, leading to self-quenching and a decrease in fluorescence intensity.

Experimental Workflow:

FQ_Workflow cluster_workflow Fluorescence Quenching Assay Workflow Start Start Prepare_Reagents Prepare Cp150-BODIPY and this compound dilutions Start->Prepare_Reagents Preincubation Pre-incubate Cp150-BODIPY with this compound Prepare_Reagents->Preincubation Initiate_Assembly Initiate assembly (e.g., add NaCl) Preincubation->Initiate_Assembly Measure_Fluorescence Measure fluorescence kinetics in a plate reader Initiate_Assembly->Measure_Fluorescence Data_Analysis Analyze data to determine assembly rate and extent Measure_Fluorescence->Data_Analysis End End Data_Analysis->End SB_Workflow cluster_workflow Southern Blot for cccDNA Workflow Start Start DNA_Extraction Hirt DNA extraction to isolate low molecular weight DNA Start->DNA_Extraction Nuclease_Digestion Digest with plasmid-safe DNase to remove linear and rcDNA DNA_Extraction->Nuclease_Digestion Gel_Electrophoresis Separate DNA fragments by agarose gel electrophoresis Nuclease_Digestion->Gel_Electrophoresis Transfer Transfer DNA to a nylon membrane Gel_Electrophoresis->Transfer Hybridization Hybridize with a radiolabeled HBV-specific probe Transfer->Hybridization Detection Detect and quantify cccDNA using phosphorimaging Hybridization->Detection End End Detection->End

References

Safety Operating Guide

Navigating the Safe Disposal of Vebicorvir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the development of novel therapeutics, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Vebicorvir, an investigational hepatitis B virus (HBV) core protein inhibitor, and associated materials. In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on established best practices for the disposal of chemical and biohazardous waste in a laboratory setting.

Core Principles of this compound Waste Management

The proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment. The fundamental principle is to treat all materials that have come into contact with this compound as potentially hazardous waste. This includes unused or expired compounds, contaminated labware, personal protective equipment (PPE), and any solutions containing the compound.

Segregation and Collection of this compound Waste

Proper segregation of waste at the point of generation is the first and most critical step in safe disposal. Different types of waste require different disposal pathways.

1. Unused or Expired this compound Compound:

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include the name of the compound ("this compound"), the quantity, and the date of accumulation.

  • Liquid Waste (in solvent): Collect in a designated, leak-proof, and sealed hazardous waste container. The container must be compatible with the solvent used. The label should clearly identify the contents, including the name of the compound, the solvent, and the approximate concentration. Do not mix incompatible waste streams.

2. Contaminated Sharps:

  • Needles, syringes, scalpels, and other sharp objects contaminated with this compound must be immediately placed in a designated, puncture-resistant sharps container.[1][2]

  • These containers should be clearly labeled with the biohazard symbol and as containing chemically contaminated sharps.[1][2]

  • Do not recap, bend, or break needles.[1]

  • When the sharps container is three-quarters full, it should be sealed and prepared for disposal according to institutional guidelines.[2]

3. Contaminated Solid Waste (Non-Sharps):

  • This category includes items such as gloves, pipette tips, centrifuge tubes, and other disposable labware that have come into contact with this compound.

  • Collect this waste in a designated, leak-proof container lined with a biohazard bag.[2][3] The container should have a lid and be clearly labeled as "Biohazardous/Chemical Waste" and specify "this compound Contaminated."[2]

4. Contaminated Liquid Waste:

  • Aqueous solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant container.

  • The container must be clearly labeled with the contents, including "this compound," the solvent (e.g., water, buffer), and an approximate concentration.

  • Do not dispose of liquid chemical waste down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]

Decontamination and Disposal Procedures

Once segregated, the waste must be treated and disposed of following institutional and regulatory guidelines.

Autoclaving: For biohazardous waste contaminated with this compound (e.g., cell cultures), autoclaving may be an appropriate initial treatment step to neutralize the biological component.[1][5] However, it is crucial to consult with your institution's EHS department to determine if autoclaving is appropriate for waste containing this specific chemical, as high temperatures could potentially aerosolize the compound or create hazardous byproducts.

Incineration: High-temperature incineration is a common and effective method for the final disposal of both chemical and biohazardous waste, as it destroys organic compounds.[5] This is typically handled by a specialized waste management contractor.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from laboratory activities involving this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal Path start This compound Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? start->is_liquid is_solid Is it solid (non-sharp)? start->is_solid sharps_container Place in Sharps Container is_sharp->sharps_container Yes liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes solid_container Collect in Labeled Biohazard Bag/Container is_solid->solid_container Yes disposal Arrange for Pickup by Hazardous Waste Vendor sharps_container->disposal liquid_container->disposal solid_container->disposal

This compound Waste Disposal Workflow

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its associated waste.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, follow your institution's established spill cleanup procedures for chemical spills. Have a spill kit readily available.

Disclaimer: These are general guidelines for the proper disposal of a research-grade chemical compound. It is imperative to consult your institution's specific waste management policies and procedures and to contact your Environmental Health and Safety (EHS) department for definitive guidance. If a Safety Data Sheet (SDS) for this compound becomes available, its instructions for disposal must be followed.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Vebicorvir

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines essential safety protocols and personal protective equipment (PPE) guidelines for laboratory personnel handling Vebicorvir. These procedures are designed to ensure a safe research environment and minimize exposure risks.

This compound (also known as ABI-H0731) is an investigational first-generation hepatitis B virus (HBV) core protein inhibitor.[1] While specific handling guidelines for this compound are not publicly available, the following recommendations are based on standard laboratory practices for handling research-grade chemical compounds. Adherence to these protocols is critical for personnel safety and to maintain the integrity of research.

Core Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of PPE.[2] The following table summarizes the minimum required PPE for handling this compound in a research setting.

PPE ComponentStandard SpecificationPurpose
Lab Coat Buttoned, knee-lengthProtects skin and personal clothing from spills.
Gloves Nitrile, disposablePrevents direct skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and aerosols.
Footwear Closed-toe shoesProtects feet from spills and falling objects.[3]

Enhanced Precautions for Specific Procedures

Certain laboratory procedures may generate aerosols or involve larger quantities of this compound, necessitating an enhanced level of protection.

ProcedureAdditional PPE RecommendedRationale
Weighing/Aliquoting Powder N95 Respirator, Face shieldMinimizes inhalation of fine particles and protects the face.
Handling Concentrated Solutions Chemical-resistant apron over lab coatProvides an additional layer of protection against significant spills.
Sonication or Vortexing Use of a fume hood or biosafety cabinetContains potential aerosols generated during the procedure.

Procedural Guidance for Safe Handling

Proper technique in donning (putting on) and doffing (taking off) PPE is as crucial as the equipment itself to prevent self-contamination.[4]

Donning Sequence:

  • Lab Coat: Fasten all buttons.

  • Eye Protection: Ensure a snug fit.

  • Gloves: Pull cuffs over the sleeves of the lab coat.[3][5]

Doffing Sequence (to minimize cross-contamination):

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique.

  • Lab Coat: Remove by rolling it outwards, avoiding contact with the contaminated exterior.

  • Eye Protection: Handle by the earpieces.

Disposal Plan

Proper disposal of contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Container
Contaminated Gloves, Bench Paper, Consumables Labeled Biohazard or Chemical Waste Bag
Empty this compound Vials Sharps Container or designated glass waste
Aqueous Solutions (check local regulations) May require chemical neutralization before drain disposal
Organic Solvent Solutions Labeled Hazardous Chemical Waste Container

All waste must be handled and disposed of in accordance with institutional and local environmental, health, and safety (EHS) guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentImmediate Action
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
Spill Alert others in the area. For small spills, use an appropriate chemical spill kit. For large spills, evacuate the area and contact EHS.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.

Vebicorvir_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Plan Experiment assess_risk Assess Risks (Quantity, Procedure) start->assess_risk Input: Protocol select_ppe Select Appropriate PPE assess_risk->select_ppe Output: PPE Level don_ppe Don PPE (Correct Sequence) select_ppe->don_ppe prep_workstation Prepare Workstation (e.g., Fume Hood) don_ppe->prep_workstation handle_this compound Handle this compound prep_workstation->handle_this compound Execute Experiment decontaminate Decontaminate Work Area handle_this compound->decontaminate Experiment Complete dispose_waste Dispose of Waste (Follow Guidelines) decontaminate->dispose_waste doff_ppe Doff PPE (Correct Sequence) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

This compound Safe Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.